Ub4ix
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C84H106N18O23S |
|---|---|
分子量 |
1767.9 g/mol |
IUPAC 名称 |
2-[(3R,6S,9S,12S,15S,21S,24S,27S,30S,33S,36S,39R)-3-[(2-amino-2-oxoethyl)carbamoyl]-6-[(2S)-butan-2-yl]-24,27-bis(carboxymethyl)-21-(hydroxymethyl)-33-[(4-hydroxyphenyl)methyl]-9,12,39-tris(1H-indol-3-ylmethyl)-30,36-bis(2-methylpropyl)-5,8,11,14,17,20,23,26,29,32,35,38,41-tridecaoxo-1-thia-4,7,10,13,16,19,22,25,28,31,34,37,40-tridecazacyclodotetracont-15-yl]acetic acid |
InChI |
InChI=1S/C84H106N18O23S/c1-7-43(6)72-84(125)101-65(74(115)89-36-66(85)105)39-126-40-68(107)92-58(27-45-33-86-52-17-11-8-14-49(45)52)78(119)94-55(24-41(2)3)75(116)95-57(26-44-20-22-48(104)23-21-44)77(118)93-56(25-42(4)5)76(117)98-62(31-70(110)111)81(122)99-63(32-71(112)113)82(123)100-64(38-103)73(114)90-37-67(106)91-61(30-69(108)109)80(121)96-59(28-46-34-87-53-18-12-9-15-50(46)53)79(120)97-60(83(124)102-72)29-47-35-88-54-19-13-10-16-51(47)54/h8-23,33-35,41-43,55-65,72,86-88,103-104H,7,24-32,36-40H2,1-6H3,(H2,85,105)(H,89,115)(H,90,114)(H,91,106)(H,92,107)(H,93,118)(H,94,119)(H,95,116)(H,96,121)(H,97,120)(H,98,117)(H,99,122)(H,100,123)(H,101,125)(H,102,124)(H,108,109)(H,110,111)(H,112,113)/t43-,55-,56-,57-,58+,59-,60-,61-,62-,63-,64-,65-,72-/m0/s1 |
InChI 键 |
YJXMJZDKFPZVBL-BSZGTXCISA-N |
产品来源 |
United States |
Foundational & Exploratory
Ub4ix mechanism of action in proteasome pathway
An In-Depth Technical Guide on the Mechanism of Action of Proteasome Pathway Inhibitors
Executive Summary
This technical guide provides a comprehensive overview of the mechanism of action of inhibitors targeting the ubiquitin-proteasome pathway, a critical cellular process for protein degradation. While the specific entity "Ub4ix" mentioned in the query does not correspond to a widely documented molecule in publicly available scientific literature, this document will delve into the core principles of proteasome inhibition, which is the likely context of the original query. One research publication mentions "this compound" as a cyclic peptide capable of entering cells and inhibiting the ubiquitin-proteasome system.[1] This guide will explore the broader class of molecules that function in a similar manner.
The ubiquitin-proteasome system is a key regulator of cellular homeostasis by degrading misfolded or unnecessary proteins.[2][3] Its dysregulation is implicated in numerous diseases, making it a significant target for therapeutic development. This document will detail the enzymatic cascade of ubiquitination, the structure and function of the proteasome, and the mechanisms by which inhibitors disrupt this pathway. We will present quantitative data on well-characterized inhibitors, provide detailed experimental protocols for studying their effects, and visualize key pathways and workflows using Graphviz diagrams. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of proteasome pathway inhibition.
The Ubiquitin-Proteasome Pathway (UPP)
The UPP is the principal mechanism for selective protein degradation in eukaryotic cells, accounting for the degradation of 80-90% of the cellular proteome.[4] The pathway involves two major steps: the tagging of substrate proteins with ubiquitin and the subsequent degradation of the tagged proteins by the 26S proteasome.
The Ubiquitination Cascade
Ubiquitination is a post-translational modification where ubiquitin, a highly conserved 76-amino acid protein, is covalently attached to a substrate protein.[5] This process is carried out by a three-enzyme cascade:
-
E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner by forming a thioester bond with the C-terminus of ubiquitin.
-
E2 Ubiquitin-Conjugating Enzyme: The activated ubiquitin is transferred from the E1 enzyme to a cysteine residue on the E2 enzyme.
-
E3 Ubiquitin Ligase: The E3 ligase recognizes the specific protein substrate and catalyzes the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the substrate. The human genome encodes over 600 putative E3 ligases, which provide substrate specificity to the pathway.
The sequential addition of ubiquitin molecules results in the formation of a polyubiquitin (B1169507) chain, most commonly linked via lysine 48 (K48) of ubiquitin, which serves as a recognition signal for the proteasome.
References
- 1. researchgate.net [researchgate.net]
- 2. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Protein Degradation - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Analysis of ubiquitin E3 ligase activity using selective polyubiquitin binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ubiquitin - Wikipedia [en.wikipedia.org]
The Multifaceted Role of Ub4ix (UBXN4) in Cellular Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ub4ix, also known as UBXN4, UBXD2, or Erasin, is an integral membrane protein of the endoplasmic reticulum (ER) and nuclear envelope. It is a crucial component of the cellular protein quality control system, primarily functioning within the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway. Through its UBX domain, this compound acts as a critical adaptor, recruiting the AAA-ATPase p97/VCP to the ER membrane to facilitate the extraction and subsequent proteasomal degradation of misfolded or unfolded proteins. Emerging evidence suggests a broader role for this compound in cellular processes, including autophagy and the regulation of key signaling pathways such as Wnt and NF-κB. Dysregulation of this compound expression has been implicated in the pathogenesis of various human diseases, including cancer and neurodegenerative disorders, highlighting its potential as a therapeutic target. This technical guide provides an in-depth overview of the known functions of this compound, detailed experimental protocols for its study, and quantitative data on its expression in various cellular contexts.
Core Functions of this compound in Cellular Processes
This compound is a highly conserved protein that plays a central role in maintaining cellular proteostasis. Its primary and most well-characterized function is its involvement in the ERAD pathway, a critical process for the disposal of aberrant proteins from the endoplasmic reticulum.
Role in Endoplasmic Reticulum-Associated Degradation (ERAD)
As an integral membrane protein of the ER, this compound acts as a scaffold to recruit the valosin-containing protein (VCP), also known as p97, to the site of misfolded proteins.[1][2] The UBX domain of this compound is essential for this interaction, binding to the N-terminal domain of p97/VCP.[3] This recruitment is a key step in the ERAD process, as p97/VCP utilizes its ATPase activity to provide the mechanical force needed to extract ubiquitinated, misfolded proteins from the ER membrane or lumen. Once extracted, these proteins are targeted for degradation by the 26S proteasome.
Studies have shown that the overexpression of this compound can enhance the degradation of classical ERAD substrates, while its knockdown via siRNA almost completely blocks this process.[3] This underscores the critical role of this compound in alleviating ER stress caused by the accumulation of unfolded proteins.[2][3]
Involvement in Autophagy and Endosomal Sorting
Beyond its primary role in ERAD, this compound has been implicated in other cellular quality control pathways, including autophagy and endosomal sorting.[1] While the precise mechanisms are still under investigation, its interaction with the versatile p97/VCP ATPase, which is involved in a multitude of cellular processes, provides a plausible link.
Regulation of Signaling Pathways
Pan-cancer analyses have revealed a potential role for this compound in the regulation of the Wnt and NF-κB signaling pathways.[3] These pathways are fundamental to numerous cellular processes, including proliferation, differentiation, and inflammation, and their dysregulation is a hallmark of cancer. The involvement of this compound is thought to be linked to its function in protein degradation, potentially influencing the stability and turnover of key signaling components within these cascades.
Quantitative Data Summary
The expression of this compound (UBXN4) varies across different tissues and disease states. The following table summarizes quantitative data on UBXN4 gene and protein expression from The Cancer Genome Atlas (TCGA), Genotype-Tissue Expression (GTEx), and Clinical Proteomic Tumor Analysis Consortium (CPTAC) databases.
| Cancer Type | Database | Expression in Tumor vs. Normal | Prognostic Significance (Overall Survival) | Citation(s) |
| Colon Adenocarcinoma (COAD) | TCGA, CPTAC | Higher in tumor | - | [3][4] |
| Lung Adenocarcinoma (LUAD) | TCGA, CPTAC | Higher in tumor | - | [3][4] |
| Uterine Corpus Endometrial Carcinoma (UCEC) | CPTAC | Higher in tumor | - | [3][4] |
| Cholangiocarcinoma (CHOL) | TCGA | Higher in tumor | - | [4] |
| Esophageal Carcinoma (ESCA) | TCGA | Higher in tumor | - | [4] |
| Head and Neck Squamous Cell Carcinoma (HNSC) | TCGA | Higher in tumor | - | [3][4] |
| Kidney Chromophobe (KICH) | TCGA | Higher in tumor | - | [4] |
| Liver Hepatocellular Carcinoma (LIHC) | TCGA | Higher in tumor | Lower expression associated with poor prognosis | [3][4] |
| Lung Squamous Cell Carcinoma (LUSC) | TCGA | Higher in tumor | - | [3][4] |
| Skin Cutaneous Melanoma (SKCM) | TCGA | Higher in tumor | - | [3][4] |
| Stomach Adenocarcinoma (STAD) | TCGA | Higher in tumor | - | [3][4] |
| Bladder Urothelial Carcinoma (BLCA) | TCGA | Higher in tumor | - | [3][4] |
| Breast Invasive Carcinoma (BRCA) | TCGA | Higher in tumor | - | [3][4] |
| Kidney Renal Clear Cell Carcinoma (KIRC) | TCGA | Lower in tumor | Lower expression associated with poor prognosis | [3] |
| Acute Myeloid Leukemia (LAML) | TCGA | - | Higher expression associated with poor prognosis | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the function of this compound.
Co-Immunoprecipitation (Co-IP) for this compound-p97/VCP Interaction
This protocol is designed to isolate and detect the interaction between this compound and its binding partner, p97/VCP.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against this compound (for immunoprecipitation)
-
Antibody against p97/VCP (for western blot detection)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5)
-
Neutralization buffer (e.g., Tris-HCl, pH 8.5)
-
SDS-PAGE reagents and western blot apparatus
Procedure:
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer. Incubate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a fresh tube.
-
Pre-clearing (Optional): Add protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the anti-Ub4ix antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads and wash them three to five times with ice-cold wash buffer.
-
Elution: Elute the protein complexes from the beads by adding elution buffer. Incubate for 5-10 minutes at room temperature. Pellet the beads and transfer the supernatant containing the eluted proteins to a fresh tube. Neutralize the eluate with neutralization buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and western blotting using an anti-p97/VCP antibody.
Immunofluorescence for Subcellular Localization of this compound
This protocol allows for the visualization of this compound within the cell, particularly its localization to the endoplasmic reticulum and nuclear envelope.
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody against this compound
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Culture: Seed cells on sterile coverslips in a petri dish and allow them to adhere and grow.
-
Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells with PBS and then block with 5% normal goat serum in PBS for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-Ub4ix antibody diluted in blocking solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with the fluorophore-conjugated secondary antibody diluted in blocking solution for 1-2 hours at room temperature, protected from light.
-
Counterstaining: Wash the cells with PBS and then counterstain the nuclei with DAPI for 5 minutes.
-
Mounting and Visualization: Wash the cells with PBS and mount the coverslips onto microscope slides using mounting medium. Visualize the cells using a fluorescence microscope.
siRNA-Mediated Knockdown of this compound
This protocol describes the reduction of this compound expression in cultured cells using small interfering RNA (siRNA).
Materials:
-
Cultured cells
-
siRNA targeting this compound and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM reduced-serum medium
-
Complete growth medium
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
In one tube, dilute the this compound siRNA or control siRNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 5-20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells in each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Analysis: After the incubation period, harvest the cells and analyze the knockdown efficiency by quantitative PCR (qPCR) to measure mRNA levels or by western blotting to measure protein levels. The functional consequences of this compound knockdown can then be assessed using appropriate cellular assays.
Visualizing this compound-Related Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and experimental workflows involving this compound.
Caption: The role of this compound in the ERAD pathway.
References
- 1. duepublico2.uni-due.de [duepublico2.uni-due.de]
- 2. Non-canonical Wnt Signaling Induces Ubiquitination and Degradation of Syndecan4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UBXN4 CRISPR Screens (Homo sapiens) | BioGRID ORCS [orcs.thebiogrid.org]
- 4. Regulation of NF-κB by Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Ub4ix: A Technical Guide to a Novel Modulator of the Ubiquitin-Proteasome System
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for protein degradation and signaling, making it a prime target for therapeutic intervention, particularly in oncology. This technical guide provides an in-depth overview of Ub4ix, a novel macrocyclic peptide designed to selectively modulate the UPS. This compound demonstrates a high affinity for Lysine-48 (K48)-linked polyubiquitin (B1169507) chains, the canonical signal for proteasomal degradation. By binding to these chains, this compound effectively shields them from recognition by both deubiquitinating enzymes (DUBs) and the 26S proteasome, leading to the accumulation of ubiquitinated proteins and subsequent induction of apoptosis in cancer cells. This document details the discovery, mechanism of action, and experimental characterization of this compound, offering a valuable resource for researchers exploring new avenues in UPS-targeted drug development.
Introduction to Ubiquitination and the Role of this compound
Ubiquitination is a reversible post-translational modification where ubiquitin, a highly conserved 76-amino acid protein, is covalently attached to substrate proteins.[1] This process is orchestrated by a three-enzyme cascade: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). The fate of the ubiquitinated protein is determined by the topology of the ubiquitin chain. K48-linked polyubiquitin chains are the most prevalent and serve as the primary signal for targeting proteins for degradation by the 26S proteasome.[2]
The degradation of K48-polyubiquitinated proteins is a tightly regulated process. Deubiquitinating enzymes (DUBs) can remove ubiquitin chains, rescuing proteins from degradation. The 26S proteasome itself recognizes the K48-linked chains, leading to the unfolding and degradation of the tagged protein.
This compound is a synthetic macrocyclic peptide developed as a tool to probe and modulate this pathway.[3] Unlike many small molecule inhibitors that target the catalytic activity of the proteasome or DUBs, this compound functions by selectively binding to the K48-polyubiquitin chain itself. This novel mechanism of action offers a high degree of selectivity and presents a new strategy for therapeutic intervention in diseases characterized by dysregulated protein degradation, such as cancer.
The Discovery of this compound: A de Novo Approach
This compound was identified through a de novo discovery approach utilizing ribosome-display-based peptide synthesis. This method allows for the screening of vast libraries of macrocyclic peptides against a specific target, in this case, synthetic K48-linked di-ubiquitin (K48-Ub2). The cyclic nature of this compound is crucial for its high-affinity binding, as linear counterparts show significantly reduced activity.[3]
The primary sequence of this compound is: [teCyc(0,13)]SAc-(dW)LYLDDSGDWWICG-NH2 [3]
This sequence, featuring non-natural amino acids and a thioether cyclization, was optimized for selective and tight binding to the hydrophobic patch on ubiquitin that is exposed in the K48 linkage.
Mechanism of Action: Shielding the K48-Ubiquitin Signal
This compound exerts its biological effects by physically associating with K48-linked polyubiquitin chains. This binding sterically hinders the interaction of these chains with their natural binding partners.
Inhibition of Deubiquitinating Enzymes (DUBs)
This compound has been shown to inhibit the activity of DUBs that specifically recognize and cleave K48-linked chains, such as OTUB1.[4] By preventing DUBs from accessing the ubiquitin chain, this compound promotes the accumulation of polyubiquitinated proteins.
Inhibition of Proteasomal Degradation
The primary mechanism of this compound-induced apoptosis is its ability to block the degradation of K48-polyubiquitinated proteins by the 26S proteasome. By masking the degradation signal, this compound prevents the recognition and subsequent processing of these proteins by the proteasome, leading to a buildup of proteins that would normally be degraded, ultimately triggering cell death.[3]
Below is a diagram illustrating the mechanism of action of this compound.
Quantitative Data
The efficacy of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Binding Affinity of this compound for Ubiquitin Chains
| Ubiquitin Chain Type | Binding Affinity (Kd) | Method |
| K48-linked di-ubiquitin (K48-Ub2) | High (Specific values not publicly available) | Biolayer Interferometry (BLI) |
| Other ubiquitin linkages (K63, K11, etc.) | Significantly lower than K48 | BLI |
| Monoubiquitin | No significant binding | BLI |
Note: While the high affinity for K48-linked chains is established, precise Kd values from publicly available sources are limited. Researchers should refer to the primary literature for more detailed biophysical characterization.
Table 2: Inhibitory Activity of this compound
| Target | IC50 | Assay Conditions |
| OTUB1 (K48-specific DUB) | ~2 µM | In vitro DUB activity assay with K48-Ub2 substrate[3] |
| 26S Proteasome | ~5 µM | In vitro degradation assay with K48-polyubiquitinated substrate[3] |
Table 3: Cellular Activity of this compound
| Cell Line | Effect | Concentration |
| HeLa, U2OS, U87 | Accumulation of Ub-conjugates | 10 µM |
| U87 (Glioblastoma) | Induction of apoptosis | 100 nM |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Proteasomal Degradation Assay
This assay assesses the ability of this compound to inhibit the degradation of a K48-polyubiquitinated substrate by the 26S proteasome.
Materials:
-
Purified 26S proteasome (human or yeast)
-
K48-polyubiquitinated substrate (e.g., HA-tagged α-globin-K48Ub4)
-
This compound peptide
-
MG132 (positive control proteasome inhibitor)
-
Degradation buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT, 2 mM ATP)
-
SDS-PAGE gels and Western blotting reagents
-
Anti-HA antibody
Procedure:
-
Prepare reaction mixtures in degradation buffer containing the K48-polyubiquitinated substrate (e.g., 5 µM).
-
Add this compound (e.g., 5 µM), MG132 (e.g., 10 µM), or vehicle control (e.g., DMSO) to the respective reaction tubes.
-
Initiate the reaction by adding the 26S proteasome (e.g., 150 nM).
-
Incubate the reactions at 37°C for a specified time course (e.g., 0, 30, 60, 120 minutes).
-
Stop the reactions by adding SDS-PAGE loading buffer.
-
Analyze the samples by SDS-PAGE and Western blotting using an anti-HA antibody to visualize the degradation of the substrate.
In Vitro Deubiquitinase (DUB) Inhibition Assay
This assay measures the ability of this compound to inhibit the cleavage of a K48-linked di-ubiquitin substrate by a K48-specific DUB, such as OTUB1.
Materials:
-
Purified OTUB1 enzyme
-
K48-linked di-ubiquitin (K48-Ub2) substrate
-
This compound peptide
-
DUB reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
SDS-PAGE gels and Coomassie stain or anti-ubiquitin antibody
Procedure:
-
Prepare reaction mixtures in DUB reaction buffer containing the K48-Ub2 substrate (e.g., 2 µM).
-
Add a serial dilution of this compound to determine the IC50.
-
Initiate the reaction by adding OTUB1 (e.g., 50 nM).
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reactions by adding SDS-PAGE loading buffer.
-
Analyze the samples by SDS-PAGE and visualize the cleavage of K48-Ub2 into mono-ubiquitin by Coomassie staining or Western blotting with an anti-ubiquitin antibody.
Cell Viability (MTT) Assay
This assay determines the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line (e.g., U87)
-
Cell culture medium and supplements
-
This compound peptide
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Conclusion and Future Directions
This compound represents a significant advancement in the development of modulators for the ubiquitin-proteasome system. Its unique mechanism of action, selectively targeting K48-linked polyubiquitin chains, provides a novel approach to inhibiting protein degradation. The data presented in this guide highlight its potential as a research tool and a lead compound for the development of new anticancer therapeutics.
Future research should focus on:
-
Detailed structural studies of the this compound-polyubiquitin complex to further elucidate the basis of its selectivity.
-
Pharmacokinetic and pharmacodynamic studies to evaluate its in vivo efficacy and safety.
-
Exploration of its therapeutic potential in other diseases where the UPS is implicated.
This technical guide serves as a comprehensive resource for researchers interested in leveraging the potential of this compound to advance our understanding of the ubiquitin-proteasome system and to develop innovative therapeutic strategies.
References
- 1. rcsb.org [rcsb.org]
- 2. Breaking the K48-Chain: Linking Ubiquitin Beyond Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - SB PEPTIDE [sb-peptide.com]
- 4. Frontiers | OTUB1-mediated inhibition of ubiquitination: a growing list of effectors, multiplex mechanisms, and versatile functions [frontiersin.org]
The Role of UBXN1 in Modulating Ubiquitination Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ubiquitin regulatory X domain-containing protein 1 (UBXN1), also known as Ub4ix or SAKS1, is a multifaceted protein implicated in a variety of critical cellular processes, including DNA damage repair, innate immune signaling, and protein quality control. While not a deubiquitinating enzyme (DUB) itself, UBXN1 exerts significant influence over the ubiquitin system, primarily by interfering with the function of E3 ubiquitin ligases and modulating key signaling pathways. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning UBXN1's function, with a focus on its role in interfering with ubiquitination processes. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in the field.
Introduction to UBXN1
UBXN1 is a protein characterized by the presence of an N-terminal Ubiquitin-Associated (UBA) domain and a C-terminal UBX (Ubiquitin Regulatory X) domain. The UBA domain facilitates the binding of UBXN1 to ubiquitin chains, with a notable specificity for Lys6 (K6)-linked chains[1][2][3]. The UBX domain is structurally similar to ubiquitin and is known to mediate interactions with the AAA-ATPase p97/VCP[4][5][6]. This domain architecture allows UBXN1 to act as an adaptor protein, linking ubiquitinated substrates to various cellular machineries.
Mechanisms of UBXN1-Mediated Interference in Ubiquitination
UBXN1's primary mechanism of interference in the ubiquitin pathway is not through direct DUB activity but by modulating the activity of E3 ubiquitin ligases and their access to substrates.
Inhibition of the BRCA1/BARD1 E3 Ligase Activity
A key function of UBXN1 is its regulation of the BRCA1/BARD1 heterodimer, a critical tumor suppressor with E3 ubiquitin ligase activity. UBXN1 interacts with autoubiquitinated BRCA1/BARD1 in a bipartite manner: its UBA domain binds to the K6-linked polyubiquitin (B1169507) chains on BRCA1, while its C-terminal region interacts with the BRCA1/BARD1 heterodimer itself, independent of ubiquitin[1][7]. This interaction dramatically inhibits the E3 ligase activity of BRCA1/BARD1[1][7]. This suggests a negative feedback loop where the ubiquitination status of BRCA1 recruits UBXN1 to attenuate its enzymatic function.
Interference with cIAPs in the NF-κB Signaling Pathway
UBXN1 acts as a negative regulator of the TNFα-triggered NF-κB signaling pathway[4][5]. It achieves this by interacting with cellular inhibitors of apoptosis proteins (cIAPs), which are E3 ligases for RIP1. UBXN1 competitively binds to cIAP1, preventing its recruitment to the TNF receptor 1 (TNFR1) complex. This sequestration of cIAPs by UBXN1 inhibits the polyubiquitination of RIP1, a crucial step for the activation of the IKK complex and subsequent NF-κB activation[4][5]. This function of UBXN1 is independent of its interaction with p97/VCP[4][5].
Quantitative Data on UBXN1 Interactions
The following table summarizes key quantitative data related to UBXN1's interactions and functional effects.
| Interacting Partner | UBXN1 Domain Involved | Quantitative Measurement | Effect | Reference |
| K6-linked di-ubiquitin | UBA domain | NMR chemical shift perturbations | Specific binding | [2][3] |
| BRCA1/BARD1 | UBA and C-terminal region | In vitro ubiquitination assay | Inhibition of E3 ligase activity | [1][7] |
| cIAP1 | UBA and UBX domains | Co-immunoprecipitation | Competitive binding, prevents recruitment to TNFR1 | [4] |
| MAVS | Not specified | Co-immunoprecipitation | Interferes with MAVS oligomerization | [8] |
| PCa Cell Lines (PC3, DU145, LNCaP, 22Rv1) | Not applicable | CCK-8 assay | Reduced cell proliferation upon UBXN1 knockdown | [9] |
| PC3 Cells | Not applicable | Transwell invasion assay | 84.17% inhibition of invasiveness upon UBXN1 knockdown | [9] |
| DU145 Cells | Not applicable | Transwell invasion assay | 70.41% inhibition of invasiveness upon UBXN1 knockdown | [9] |
Key Signaling Pathways Involving UBXN1
Negative Regulation of NF-κB Signaling
UBXN1 plays a crucial role in attenuating the inflammatory response by negatively regulating the NF-κB pathway.
Caption: UBXN1 sequesters cIAP1, preventing RIP1 ubiquitination and subsequent NF-κB activation.
Inhibition of BRCA1/BARD1 E3 Ligase Activity
UBXN1's interaction with the BRCA1/BARD1 complex showcases a feedback mechanism in the DNA damage response.
Caption: UBXN1 binds to autoubiquitinated BRCA1/BARD1, inhibiting its E3 ligase activity.
Experimental Protocols
Co-immunoprecipitation to Demonstrate UBXN1-cIAP1 Interaction
This protocol is adapted from studies demonstrating the interaction between UBXN1 and cIAPs[4].
Objective: To verify the in vivo interaction between UBXN1 and cIAP1.
Materials:
-
HEK293T cells
-
Expression vectors for FLAG-tagged UBXN1 and HA-tagged cIAP1
-
Lipofectamine 2000 (or similar transfection reagent)
-
Lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitor cocktail)
-
Anti-FLAG M2 affinity gel
-
Anti-HA antibody
-
Anti-FLAG antibody
-
Protein A/G agarose (B213101) beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Co-transfect HEK293T cells with FLAG-UBXN1 and HA-cIAP1 expression vectors using Lipofectamine 2000 according to the manufacturer's instructions.
-
After 24-48 hours, lyse the cells in lysis buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Incubate the supernatant with anti-FLAG M2 affinity gel for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads three times with lysis buffer.
-
Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform Western blotting with anti-HA antibody to detect co-immunoprecipitated cIAP1 and with anti-FLAG antibody to confirm the immunoprecipitation of UBXN1.
In Vitro Ubiquitination Assay for BRCA1/BARD1 Activity
This protocol is based on methods used to assess the E3 ligase activity of BRCA1/BARD1 in the presence of UBXN1[1].
Objective: To determine the effect of UBXN1 on the E3 ubiquitin ligase activity of the BRCA1/BARD1 complex.
Materials:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5c)
-
Recombinant human BRCA1/BARD1 heterodimer
-
Recombinant human UBXN1
-
Human ubiquitin
-
ATP
-
Ubiquitination reaction buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
SDS-PAGE and Western blotting reagents
-
Anti-ubiquitin antibody or anti-BRCA1 antibody
Procedure:
-
Set up the ubiquitination reactions in a total volume of 20 µL.
-
To the reaction buffer, add E1 (50 nM), E2 (200 nM), ubiquitin (5 µM), and ATP (2 mM).
-
Add the BRCA1/BARD1 complex (100 nM).
-
In the experimental tube, add increasing concentrations of UBXN1 (e.g., 0, 50, 100, 200 nM).
-
Initiate the reaction by adding ATP and incubate at 30°C for 30-60 minutes.
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analyze the reaction products by SDS-PAGE and Western blotting using an anti-ubiquitin antibody to detect polyubiquitin chains or an anti-BRCA1 antibody to observe the shift in BRCA1's molecular weight due to autoubiquitination.
-
Quantify the band intensities to determine the extent of ubiquitination in the presence and absence of UBXN1.
Conclusion and Future Directions
UBXN1 is a critical regulator of ubiquitination-dependent cellular processes. Its ability to interfere with the activity of E3 ligases such as BRCA1/BARD1 and cIAPs highlights its importance in maintaining cellular homeostasis and preventing aberrant signaling. While the current evidence does not point to a direct role for UBXN1 in DUB interference, its modulation of E3 ligase activity effectively counteracts specific ubiquitination events, thereby influencing the overall balance of the ubiquitin system.
Future research should focus on elucidating the full spectrum of UBXN1's interacting partners to uncover other pathways it may regulate. Investigating the potential for indirect regulation of DUBs, for instance, by altering substrate availability or localization, could provide a more complete picture of UBXN1's role in the ubiquitin landscape. Given its involvement in cancer and inflammatory diseases, UBXN1 represents a promising target for the development of novel therapeutic strategies.
References
- 1. The UBXN1 Protein Associates with Autoubiquitinated Forms of the BRCA1 Tumor Suppressor and Inhibits Its Enzymatic Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diubiquitin-Based NMR Analysis: Interactions Between Lys6-Linked diUb and UBA Domain of UBXN1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diubiquitin-Based NMR Analysis: Interactions Between Lys6-Linked diUb and UBA Domain of UBXN1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ubiquitin-associated Domain-containing Ubiquitin Regulatory X (UBX) Protein UBXN1 Is a Negative Regulator of Nuclear Factor κB (NF-κB) Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ubiquitin-associated domain-containing ubiquitin regulatory X (UBX) protein UBXN1 is a negative regulator of nuclear factor κB (NF-κB) signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. uniprot.org [uniprot.org]
- 9. mdpi.com [mdpi.com]
Foundational Research on Cyclic Peptides in Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the foundational research of cyclic peptides as a promising modality in the field of targeted protein degradation. Cyclic peptides offer a unique combination of specificity, potency, and the ability to address challenging drug targets, including those previously considered "undruggable." This document provides a comprehensive overview of their mechanism of action, core design principles, detailed experimental protocols for their characterization, and a summary of key quantitative data to aid in the development of novel therapeutics.
Introduction to Cyclic Peptides in Targeted Protein Degradation
Targeted protein degradation (TPD) is a revolutionary therapeutic strategy that utilizes the cell's own machinery to eliminate disease-causing proteins.[1] Unlike traditional inhibitors that merely block a protein's function, degraders physically remove the protein, offering the potential for a more profound and durable therapeutic effect.[2] Cyclic peptides have emerged as a powerful class of molecules for TPD, primarily through their use in Proteolysis Targeting Chimeras (PROTACs).[1][3]
A PROTAC is a bifunctional molecule that consists of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[4] This tripartite complex formation brings the POI in close proximity to the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome. Cyclic peptides are particularly well-suited for this application due to their inherent advantages, including:
-
High Binding Affinity and Specificity: The constrained conformation of cyclic peptides can lead to high-affinity and selective binding to target proteins, including those with challenging surface topographies.
-
Improved Metabolic Stability: Compared to their linear counterparts, cyclic peptides are generally more resistant to proteolytic degradation, leading to a longer half-life in biological systems.
-
Enhanced Cell Permeability: Through strategic design modifications, cyclic peptides can be rendered cell-permeable, allowing them to reach intracellular targets.
-
Access to Undruggable Targets: The larger binding surface of peptides compared to small molecules enables them to target protein-protein interactions (PPIs) and other targets that have been difficult to address with traditional therapeutics.
Mechanism of Action: The Ubiquitin-Proteasome System
The primary mechanism by which cyclic peptide-based degraders eliminate target proteins is through the hijacking of the ubiquitin-proteasome system (UPS). The UPS is a highly regulated cellular pathway responsible for the degradation of most intracellular proteins. The process can be broken down into two major steps: ubiquitination and proteasomal degradation.
2.1. Ubiquitination Cascade
Ubiquitination is the process of covalently attaching ubiquitin, a small regulatory protein, to a substrate protein. This process is carried out by a three-enzyme cascade:
-
E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.
-
E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from the E1 enzyme.
-
E3 Ubiquitin Ligase: Recognizes the specific protein substrate and catalyzes the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the target protein. The human genome encodes over 600 E3 ligases, providing a vast repertoire for targeted degradation.
A polyubiquitin (B1169507) chain is typically assembled on the target protein, which serves as a recognition signal for the proteasome.
2.2. Proteasomal Degradation
The 26S proteasome is a large, multi-protein complex that recognizes, unfolds, and degrades polyubiquitinated proteins into small peptides. The ubiquitin molecules are recycled during this process.
The following diagram illustrates the signaling pathway of PROTAC-mediated protein degradation:
Core Design Principles of Cyclic Peptide Degraders
The successful design of a cyclic peptide-based degrader requires careful consideration of several factors to ensure optimal performance.
3.1. Target and E3 Ligase Binders: The foundation of a PROTAC is the selection of high-affinity and selective binders for both the protein of interest and an E3 ligase. Cyclic peptide libraries are excellent sources for discovering novel binders, particularly for challenging targets.
3.2. Linker Design and Optimization: The linker connecting the two binding moieties is a critical determinant of PROTAC efficacy. Its length, composition, and attachment points influence the formation and stability of the ternary complex. Optimization of the linker is often an iterative process involving the synthesis and evaluation of a library of linkers with varying properties.
3.3. Cell Permeability: For targeting intracellular proteins, the cyclic peptide degrader must be able to cross the cell membrane. Strategies to enhance cell permeability include:
-
N-methylation: Introducing N-methyl groups on the peptide backbone can shield polar amide bonds and promote the adoption of a membrane-permeable conformation.
-
Incorporation of Hydrophobic and Aromatic Residues: Increasing the overall hydrophobicity can facilitate passive diffusion across the lipid bilayer.
-
Conformational Rigidity: Cyclization itself contributes to a more rigid structure, which can favor a conformation that is pre-organized for membrane transit.
Experimental Protocols
A variety of in vitro and cell-based assays are essential for the discovery and characterization of cyclic peptide degraders.
4.1. Binding Assays
These assays are used to determine the binding affinity of the cyclic peptide to its target protein and the E3 ligase.
4.1.1. Fluorescence Polarization (FP) Assay
-
Principle: FP measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. A small, fluorescently labeled ligand (e.g., a cyclic peptide) will tumble rapidly in solution, resulting in low polarization. Upon binding to a larger protein, the complex tumbles more slowly, leading to an increase in polarization.
-
Protocol:
-
Reagent Preparation: Prepare a fluorescently labeled version of the cyclic peptide binder. Prepare a dilution series of the unlabeled protein target in a suitable assay buffer.
-
Assay Setup: In a microplate, add a fixed concentration of the fluorescently labeled peptide to each well. Add varying concentrations of the target protein to the wells. Include control wells with only the labeled peptide.
-
Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with the appropriate filters.
-
Data Analysis: Plot the change in fluorescence polarization as a function of the protein concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).
-
4.1.2. Isothermal Titration Calorimetry (ITC)
-
Principle: ITC directly measures the heat change that occurs upon the binding of two molecules. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
-
Protocol:
-
Sample Preparation: Prepare the purified protein and cyclic peptide in the exact same buffer to minimize heats of dilution. The protein is typically placed in the sample cell, and the peptide is loaded into the injection syringe.
-
Titration: A series of small injections of the peptide solution are made into the protein solution in the ITC cell.
-
Heat Measurement: The heat released or absorbed during each injection is measured.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of the peptide to the protein. The resulting binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters.
-
4.2. In-Cell Target Engagement
4.2.1. Cellular Thermal Shift Assay (CETSA)
-
Principle: CETSA assesses target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding. When a protein is bound to a ligand, it is often more resistant to heat-induced denaturation.
-
Protocol:
-
Cell Treatment: Treat cultured cells with the cyclic peptide degrader or a vehicle control for a defined period.
-
Heating: Aliquot the treated cells into PCR tubes and heat them across a range of temperatures using a thermocycler.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble target protein in the supernatant at each temperature using a method such as Western Blot or ELISA.
-
Data Analysis: Plot the percentage of soluble protein as a function of temperature to generate a melt curve. A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement.
-
4.3. Protein Degradation Assays
These assays are used to quantify the extent and rate of target protein degradation induced by the cyclic peptide PROTAC.
4.3.1. Western Blotting
-
Principle: Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.
-
Protocol:
-
Cell Treatment: Treat cells with varying concentrations of the cyclic peptide PROTAC for different time points.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody that specifically recognizes the target protein.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). Calculate the percentage of protein degradation relative to the vehicle-treated control. From a dose-response curve, the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) can be determined.
-
4.3.2. HiBiT Protein Tagging System
-
Principle: The HiBiT system is a sensitive, bioluminescent assay for quantifying protein levels in real-time in living cells. A small 11-amino-acid tag (HiBiT) is knocked into the endogenous locus of the target protein using CRISPR/Cas9. This tag can complement a larger, inactive fragment of NanoLuc luciferase (LgBiT) to form an active enzyme that generates a luminescent signal. The intensity of the luminescence is directly proportional to the amount of HiBiT-tagged protein.
-
Protocol:
-
Cell Line Generation: Create a stable cell line expressing the HiBiT-tagged target protein.
-
Cell Treatment: Plate the cells in a microplate and treat with the cyclic peptide PROTAC.
-
Luminescence Measurement:
-
Lytic Endpoint Assay: Lyse the cells and add the LgBiT protein and substrate. Measure the luminescence.
-
Live-Cell Kinetic Assay: In cells co-expressing LgBiT, add a live-cell substrate and measure the luminescence kinetically over time.
-
-
Data Analysis: Normalize the luminescent signal to a control and calculate degradation parameters such as DC50, Dmax, and the rate of degradation.
-
4.4. Cell Viability Assay
4.4.1. MTT Assay
-
Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability. Viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Treatment: Seed cells in a 96-well plate and treat with a range of concentrations of the cyclic peptide degrader.
-
MTT Addition: After the desired incubation period, add MTT solution to each well and incubate for 1-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
-
Data Presentation: Quantitative Analysis of Cyclic Peptide Degraders
The efficacy of cyclic peptide degraders is typically quantified by several key parameters. Presenting this data in a structured format is crucial for comparing the performance of different compounds.
| Cyclic Peptide Degrader | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Binding Affinity (Kd, nM) | Reference |
| Cyclic Peptide PROTAC | Palmitoyltransferase DHHC3 | VHL | C33A | < 100 | > 80 | Not Reported | |
| JWZ-5-13 | CDK7 | VHL | Multiple cancer cell lines | Potent | Effective | Not Reported | |
| FF2049 (1g) | HDAC1 | FEM1B | HCT116 | 257 | 85 | Not Reported | |
| Compound 22 | HDAC3 | VHL | HCT116 | 440 | 77 | Not Reported | |
| ZH-015 | PI3Kα | CRBN | Jurkat | Not Reported | 56 | Not Reported | |
| ZH-011 | CHK1 | CRBN | Jurkat | Not Reported | 35 | Not Reported | |
| MZ1 | BRD4 | VHL | HEK293 | ~30 (apparent) | > 90 | 29 (to VHL) |
Note: The data in this table is compiled from various sources and is intended for illustrative purposes. For detailed experimental conditions and specific values, please refer to the cited literature.
Experimental and Logical Workflows
The discovery and development of a novel cyclic peptide degrader follows a logical progression of experiments, from initial hit identification to preclinical evaluation.
The following diagram outlines a typical workflow for the discovery and development of cyclic peptide PROTACs:
Conclusion
Cyclic peptides represent a highly promising and versatile platform for the development of novel protein degraders. Their unique structural and chemical properties enable the targeting of a wide range of disease-relevant proteins, including those that have been intractable to conventional small-molecule approaches. The continued advancement in cyclic peptide design, synthesis, and screening, coupled with a deeper understanding of the intricacies of the ubiquitin-proteasome system, will undoubtedly fuel the discovery of the next generation of targeted therapeutics. This guide provides a foundational framework of the key concepts and experimental methodologies to empower researchers in this exciting and rapidly evolving field.
References
Ub4ix: A Versatile Tool for Interrogating the Ubiquitin-Proteasome System
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The ubiquitin-proteasome system (UPS) is a highly regulated and essential cellular machinery responsible for the degradation of the majority of intracellular proteins. This process plays a critical role in maintaining protein homeostasis, cell cycle control, signal transduction, and eliminating misfolded or damaged proteins. Dysregulation of the UPS has been implicated in a multitude of human diseases, including cancer, neurodegenerative disorders, and immune diseases, making it an attractive target for therapeutic intervention. Ubiquitin-like (UBX) domain-containing protein 2A (UBXN2A), also known as Ub4ix or Ubi4x, has emerged as a key player and a valuable research tool in studying the intricacies of the UPS. This technical guide provides a comprehensive overview of this compound's function, its application as a tool to study the UPS, detailed experimental protocols, and quantitative data to facilitate its use in research and drug development.
The Role of this compound in the Ubiquitin-Proteasome System
This compound is a UBX domain-containing protein that acts as an adaptor protein, linking various cellular processes to the proteasome. Its primary function is to recognize and target specific ubiquitinated proteins for degradation by the 26S proteasome. It achieves this by interacting with a diverse range of proteins, including E3 ubiquitin ligases and components of the proteasome itself.
This compound as a Tumor Suppressor
A significant body of research has highlighted the role of this compound as a tumor suppressor protein, primarily in colorectal cancer. Its anti-cancer activity is mediated through its ability to target key oncoproteins for proteasomal degradation.
-
Regulation of Mortalin-2 (mot-2) and p53: this compound directly binds to the oncoprotein mortalin-2 (mot-2), a member of the Hsp70 family.[1] This interaction is crucial as mot-2 is known to sequester the tumor suppressor protein p53 in the cytoplasm, thereby inhibiting its transcriptional activity and pro-apoptotic functions.[2] By binding to mot-2, this compound competitively inhibits the mot-2-p53 interaction, leading to the release of p53 and the restoration of its tumor-suppressive functions, including the induction of apoptosis.[2][3][4] Molecular modeling and subsequent experimental validation have identified three key amino acid residues within the substrate-binding domain of mortalin (PRO442, ILE558, and LYS555) as essential for its interaction with this compound.
-
Suppression of the mTORC2 Signaling Pathway: this compound has been shown to suppress the mTORC2 signaling pathway, a critical driver of tumor progression and metastasis. It achieves this by targeting the key mTORC2 component, Rictor, for 26S proteasomal degradation. The degradation of Rictor leads to reduced phosphorylation of AKT at Ser473, a downstream effector of mTORC2, ultimately inhibiting cell proliferation, migration, and promoting apoptosis.
Interaction with the E3 Ligase CHIP
This compound collaborates with the E3 ubiquitin ligase CHIP (carboxyl terminus of Hsp70-interacting protein) to facilitate the degradation of specific substrates. Studies have shown that this compound, CHIP, and mot-2 can form a multi-protein complex, suggesting a synergistic tumor suppressor activity. This interaction is crucial for the ubiquitination and subsequent proteasomal degradation of mot-2.
Quantitative Data on this compound Function
While much of the research on this compound has been qualitative or semi-quantitative, several studies provide data that can be summarized to understand the efficacy of this compound-mediated processes.
| Parameter | Target Protein | Cell Line | Method | Result | Reference |
| Protein Degradation | Rictor | HCT-116, SW48, SW480 | Flow Cytometry, Western Blot | Overexpression of UBXN2A leads to a significant decrease in Rictor protein levels. | |
| Protein Degradation | Mortalin-2 (mot-2) | HCT-116 | Western Blot | Induction of UBXN2A with doxycycline (B596269) leads to a significant reduction in mot-2 protein levels. | |
| Apoptosis Induction | - | U2OS | Flow Cytometry (Annexin V) | Overexpression of UBXN2A markedly increases the apoptotic response to 5-fluorouracil. | |
| Cell Proliferation | - | HCT-116 | MTT Assay | Expression of UBXN2A significantly decreases cell proliferation in a time-dependent manner. | |
| Protein Interaction | Mortalin-2 (mot-2) | - | Yeast Two-Hybrid, His-tag Pull-down | PRO442, ILE558, and LYS555 in mortalin are crucial for binding to UBXN2A. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the function of this compound.
Co-Immunoprecipitation (Co-IP) to study this compound-protein interactions
This protocol is adapted from studies investigating the interaction between this compound (UBXN2A) and its binding partners like CHIP and Rictor.
-
Cell Lysis:
-
Wash cultured cells (e.g., HCT-116) with ice-cold PBS.
-
Lyse cells in ice-cold IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose/magnetic beads for 1 hour at 4°C on a rotator.
-
Centrifuge and collect the supernatant.
-
Incubate the pre-cleared lysate with a primary antibody against the protein of interest (e.g., anti-UBXN2A or anti-DDK for tagged UBXN2A) overnight at 4°C on a rotator.
-
Add protein A/G agarose/magnetic beads and incubate for an additional 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold IP lysis buffer.
-
Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the potential interacting partners (e.g., anti-CHIP, anti-Rictor).
-
Western Blot Analysis of this compound-mediated Protein Degradation
This protocol is a standard procedure used to quantify changes in protein levels following this compound manipulation.
-
Sample Preparation:
-
Harvest cells after experimental treatment (e.g., transfection with a UBXN2A expression vector or shRNA).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the protein of interest (e.g., anti-Rictor, anti-mortalin-2, anti-UBXN2A) overnight at 4°C. Suggested starting dilutions for anti-UBXN2A antibodies are 1:500-1:2000.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Quantification:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).
-
shRNA-mediated Knockdown of this compound
This protocol describes the use of short hairpin RNA (shRNA) to silence the expression of this compound (UBXN2A).
-
Cell Plating:
-
Plate cells (e.g., U2OS) in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
-
Transfection:
-
Prepare the shRNA plasmid DNA and transfection reagent mixture according to the manufacturer's protocol (e.g., using Lipofectamine or similar reagents). A typical protocol involves diluting 1-2 µg of shRNA plasmid DNA and the transfection reagent in serum-free medium, incubating for 15-30 minutes at room temperature to allow complex formation, and then adding the mixture to the cells.
-
Incubate the cells with the transfection complex for 4-6 hours.
-
Replace the medium with fresh growth medium.
-
-
Selection and Validation:
-
If the shRNA plasmid contains a selection marker (e.g., puromycin (B1679871) resistance), add the appropriate antibiotic to the medium 48 hours post-transfection to select for stably transfected cells.
-
Validate the knockdown efficiency by Western blotting or qRT-PCR to measure the levels of UBXN2A protein or mRNA, respectively.
-
Cycloheximide (B1669411) (CHX) Chase Assay to Determine Protein Half-life
This assay is used to measure the degradation rate of a protein of interest, such as Rictor, in the presence or absence of this compound.
-
Cell Treatment:
-
Transfect cells with a UBXN2A expression vector or control vector.
-
48 hours post-transfection, treat the cells with cycloheximide (CHX) at a final concentration of 10-100 µg/mL to inhibit new protein synthesis.
-
-
Time Course Collection:
-
Harvest cells at different time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).
-
-
Western Blot Analysis:
-
Prepare cell lysates and perform Western blot analysis as described above to detect the levels of the protein of interest (e.g., Rictor) and a loading control.
-
-
Data Analysis:
-
Quantify the band intensities at each time point.
-
Plot the percentage of the remaining protein (relative to the 0-hour time point) against time.
-
Determine the half-life of the protein from the degradation curve.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and processes involving this compound is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.
Signaling Pathways
Caption: this compound-mediated regulation of the p53 pathway.
Caption: this compound-mediated suppression of the mTORC2 pathway.
Experimental Workflows
Caption: Co-Immunoprecipitation workflow to identify this compound interactors.
Caption: Cycloheximide chase assay workflow to measure protein degradation.
Conclusion and Future Directions
This compound (UBXN2A) is a multifaceted protein that plays a crucial role in the ubiquitin-proteasome system. Its ability to target specific oncoproteins for degradation makes it a protein of significant interest in cancer biology and a potential target for therapeutic development. This technical guide provides a foundation for researchers to utilize this compound as a tool to dissect the complex mechanisms of the UPS. Future research should focus on elucidating the full spectrum of this compound's interacting partners to uncover novel regulatory functions and to further explore its therapeutic potential in various diseases. The development of small molecules that can modulate the activity or expression of this compound could open up new avenues for targeted therapies.
References
Exploring the Cellular Consequences of Ub4ix Treatment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the cellular and molecular consequences of treatment with Ub4ix, a novel macrocyclic peptide. This compound has emerged as a significant tool for studying the ubiquitin-proteasome system (UPS) due to its specific mechanism of action. This document details its effects on cellular protein homeostasis, outlines key experimental protocols for its study, and presents visual representations of its mechanism and relevant experimental workflows.
Executive Summary
This compound is a synthetic cyclic peptide designed to selectively bind to Lys48-linked polyubiquitin (B1169507) chains.[1] This interaction interferes with the activity of specific deubiquitinating enzymes (DUBs), leading to the accumulation of polyubiquitinated proteins within the cell.[1] Consequently, this compound treatment inhibits the degradation of proteins typically processed by the proteasome, resulting in elevated levels of key cellular regulators like p53 and p27.[1] Its ability to penetrate living cells and exert these effects makes it a valuable compound for investigating the roles of the UPS in various cellular processes and a potential lead for therapeutic development, particularly in oncology.
Cellular Effects of this compound Treatment
Treatment of various human cell lines with this compound leads to distinct and measurable changes in cellular protein management. The primary consequence is the inhibition of the ubiquitin-proteasome pathway, not by targeting the proteasome directly like inhibitors such as MG132, but by preventing the deubiquitination of protein substrates.
Summary of Observed Cellular Consequences
The effects of this compound have been characterized in several cancer cell lines, demonstrating a consistent mechanism of action.
| Cell Line | Observed Effect | Target Proteins/Markers | Reference |
| HeLa | Cellular uptake and retention of the peptide. | Fluorescein-Ub4ix | [1] |
| Dose-dependent accumulation of ubiquitin-conjugates. | Polyubiquitinated proteins | [1] | |
| Inhibition of general protein breakdown. | ³⁵S-Met/Cys labeled proteins | ||
| Accumulation of specific UPS substrates. | p53, p27 | ||
| U2OS | Cellular uptake and retention of the peptide. | Fluorescein-Ub4ix | |
| U87 | Cellular uptake and retention of the peptide. | Fluorescein-Ub4ix |
Comparative Effects with Proteasome Inhibitor MG132
This compound induces effects similar to the well-characterized proteasome inhibitor MG132, such as the accumulation of ubiquitinated proteins and inhibition of protein breakdown. This functional similarity underscores its potent impact on the UPS pathway.
| Parameter | This compound Treatment | MG132 Treatment | Mechanism of Action |
| Accumulation of Ub-conjugates | Yes, induced. | Yes, induced. | This compound: DUB interference. MG132: Direct proteasome inhibition. |
| Inhibition of Protein Breakdown | Yes, observed. | Yes, observed. | This compound: DUB interference. MG123: Direct proteasome inhibition. |
| Accumulation of p53 & p27 | Yes, observed. | Yes, observed. | This compound: DUB interference. MG132: Direct proteasome inhibition. |
Mechanism of Action: Signaling Pathway
This compound acts by modulating the Ubiquitin-Proteasome System. Proteins targeted for degradation are tagged with a polyubiquitin chain, primarily linked via lysine (B10760008) 48 (K48). This tag is recognized by the 26S proteasome, which degrades the protein. Deubiquitinating enzymes (DUBs) can reverse this process by removing the ubiquitin chains, thereby rescuing the protein from degradation. This compound specifically binds to K48-linked ubiquitin chains, interfering with the ability of DUBs to cleave these chains. This leads to the accumulation of polyubiquitinated substrates and a subsequent block in protein turnover.
Caption: this compound inhibits DUBs that act on K48-linked ubiquitin chains.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the cellular effects of this compound.
Protocol 1: Analysis of Ubiquitin Conjugate Accumulation by Western Blot
This protocol details the detection of polyubiquitinated proteins in cells following this compound treatment.
-
Cell Culture and Treatment:
-
Plate HeLa cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) or a positive control (e.g., 10 µM MG132) for a specified time (e.g., 4, 8, 16 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in 150 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to equal concentrations (e.g., 20-30 µg per lane).
-
Resolve proteins on a 4-12% gradient SDS-polyacrylamide gel.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody against ubiquitin conjugates (e.g., anti-Ub, P4D1).
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Re-probe the membrane with an antibody against a loading control (e.g., actin) to ensure equal protein loading.
-
Protocol 2: Protein Breakdown Inhibition Assay
This assay measures the effect of this compound on the degradation rate of total cellular proteins.
-
Metabolic Labeling:
-
Culture HeLa cells in a complete medium.
-
Label the cells by incubating them with a medium containing radioactive ³⁵S-Methionine and ³⁵S-Cysteine for a designated period (e.g., 4 hours) to incorporate the radioactive amino acids into newly synthesized proteins.
-
-
Chase Phase:
-
Wash the cells thoroughly to remove unincorporated radioactive amino acids.
-
Add a "chase" medium containing an excess of non-radioactive methionine and cysteine.
-
Divide the cells into treatment groups: non-treated, vehicle control (DMSO), this compound (e.g., 10 µM), and MG132 (e.g., 10 µM).
-
Incubate for a chase period (e.g., 4 hours).
-
-
Measurement of Protein Breakdown:
-
During the chase period, degraded radioactive proteins will release ³⁵S-labeled amino acids into the culture medium.
-
Collect aliquots of the culture medium at specified time points.
-
Precipitate the proteins from the medium using trichloroacetic acid (TCA).
-
Measure the radioactivity in the TCA-soluble fraction (representing degraded protein fragments) using a scintillation counter.
-
An increase in counts per minute (CPM) in the medium corresponds to protein breakdown. Inhibition of breakdown will result in lower CPM compared to the control.
-
Experimental Workflow Visualization
The following diagram illustrates a comprehensive workflow for investigating the cellular impact of this compound.
Caption: Workflow for studying this compound cellular effects.
References
An In-Depth Technical Guide to the Core Principles of Deubiquitinase (DUB) Inhibition
An in-depth search has revealed a lack of specific public information on a molecule or inhibitor named "Ub4ix." This suggests that "this compound" may be a hypothetical compound, a very new or niche research molecule not yet widely documented, or a proprietary name not in the public domain.
Therefore, this guide will focus on the fundamental principles of deubiquitinase (DUB) inhibition, providing a comprehensive technical overview for researchers, scientists, and drug development professionals. The content will cover the core requirements of the original request, including mechanisms of DUB inhibition, data presentation, detailed experimental protocols, and visualization of relevant pathways and workflows.
Deubiquitinating enzymes (DUBs) are critical regulators of the ubiquitin-proteasome system (UPS), which is essential for maintaining cellular protein homeostasis. DUBs counteract the action of E3 ubiquitin ligases by removing ubiquitin from substrate proteins, thereby rescuing them from degradation or altering their signaling functions.[1][2] The dysregulation of DUB activity is implicated in a multitude of pathologies, including cancer, neurodegenerative disorders, and infectious diseases, making them attractive therapeutic targets.[1][3]
Core Principles of DUB Inhibition
The primary goal of a DUB inhibitor is to selectively block the catalytic activity of a specific DUB or a subset of DUBs, leading to the accumulation of ubiquitinated substrates. This can trigger a range of cellular responses, such as the induction of apoptosis in cancer cells or the modulation of inflammatory signaling pathways.[1]
Mechanisms of Action:
DUB inhibitors can be broadly classified based on their mechanism of action:
-
Active-site directed inhibitors: These molecules, often small molecules or ubiquitin-based probes, bind to the active site of the DUB, preventing substrate binding and cleavage. They can be reversible or irreversible.
-
Allosteric inhibitors: These inhibitors bind to a site distinct from the active site, inducing a conformational change in the enzyme that reduces its catalytic efficiency.
-
Interference with DUB-substrate interaction: Some molecules may not directly inhibit the catalytic activity but instead block the interaction between the DUB and its specific substrate.
The specificity of a DUB inhibitor is crucial to minimize off-target effects. Given the presence of nearly 100 DUBs in the human genome, achieving high selectivity remains a significant challenge in DUB inhibitor development.
Quantitative Data in DUB Inhibition Studies
The characterization of DUB inhibitors relies on robust quantitative data to determine their potency, selectivity, and mechanism of action. This data is typically presented in tabular format for clear comparison.
| Parameter | Description | Typical Assay | Example Value (Hypothetical) |
| IC50 (Half-maximal inhibitory concentration) | The concentration of an inhibitor required to reduce the activity of a DUB by 50%. | Ubiquitin-AMC assay, Ubiquitin-Rhodamine assay | 1.5 µM |
| Ki (Inhibition constant) | A measure of the binding affinity of an inhibitor to a DUB. | Enzyme kinetics studies | 250 nM |
| Binding Affinity (Kd) | The equilibrium dissociation constant, representing the strength of the inhibitor-DUB interaction. | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC) | 100 nM |
| Selectivity Profile | The inhibitory activity of a compound against a panel of different DUBs. | In vitro DUB activity assays against a panel of DUBs | >10-fold selective for DUB-X over other DUBs |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of DUB inhibitor activity.
1. In Vitro DUB Activity Assay (Ubiquitin-AMC Assay)
This is a common fluorescence-based assay to measure the hydrolytic activity of DUBs.
-
Principle: The substrate, ubiquitin-7-amido-4-methylcoumarin (Ub-AMC), is non-fluorescent. Upon cleavage of the isopeptide bond by a DUB, the fluorescent molecule AMC is released, and the increase in fluorescence is proportional to DUB activity.
-
Protocol:
-
Purified recombinant DUB is incubated in assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT).
-
The DUB inhibitor, dissolved in a suitable solvent (e.g., DMSO), is added at various concentrations.
-
The reaction is initiated by adding the Ub-AMC substrate.
-
Fluorescence is monitored over time using a plate reader (Excitation: ~360 nm, Emission: ~460 nm).
-
The rate of reaction is calculated from the linear phase of the fluorescence curve.
-
IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
-
2. Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of an inhibitor to its target DUB within a cellular context.
-
Principle: The binding of a ligand (inhibitor) to a protein (DUB) generally increases the thermal stability of the protein.
-
Protocol:
-
Cells are treated with the DUB inhibitor or a vehicle control.
-
The cell lysate is divided into aliquots and heated to a range of temperatures.
-
After cooling and centrifugation to remove precipitated proteins, the amount of soluble DUB in the supernatant is quantified by Western blotting or mass spectrometry.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
3. In-Cell Ubiquitination Assay
This assay assesses the effect of a DUB inhibitor on the ubiquitination status of a specific substrate protein within cells.
-
Principle: Inhibition of a DUB leads to an accumulation of its ubiquitinated substrate.
-
Protocol:
-
Cells are transfected with expression vectors for the substrate protein (often with a tag like HA or FLAG) and His-tagged ubiquitin.
-
Cells are treated with the DUB inhibitor or a vehicle control.
-
Cells are lysed under denaturing conditions to preserve ubiquitination.
-
Ubiquitinated proteins are enriched using nickel-nitrilotriacetic acid (Ni-NTA) agarose (B213101) beads (which bind the His-tagged ubiquitin).
-
The enriched ubiquitinated substrate is detected by Western blotting using an antibody against the substrate protein or its tag.
-
Visualizing DUB-Related Pathways and Workflows
Graphviz diagrams are used to illustrate complex biological pathways and experimental procedures.
Caption: The Ubiquitin-Proteasome System and the Role of DUB Inhibition.
Caption: A typical workflow for the characterization of a DUB inhibitor.
References
An In-depth Technical Guide to UBXN4 (Ub4ix) for Molecular Biology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
UBXN4, also known as Erasin or UBXD2, is an integral membrane protein of the endoplasmic reticulum (ER) and nuclear envelope. It plays a crucial role in maintaining cellular protein homeostasis, primarily through its function in the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway. As a member of the UBX domain-containing protein family, UBXN4 serves as a critical adaptor, linking the AAA-ATPase p97/VCP to ubiquitinated substrates destined for proteasomal degradation. Dysregulation of UBXN4 function has been implicated in various pathological conditions, including cancer and neurodegenerative diseases, making it a protein of significant interest in molecular biology research and drug development.
This technical guide provides an in-depth overview of UBXN4, its molecular functions, and the experimental protocols commonly used to investigate its role in cellular processes.
Core Functions and Signaling Pathways
UBXN4 is a multifaceted protein involved in several key cellular signaling pathways:
-
Endoplasmic Reticulum-Associated Degradation (ERAD): The primary function of UBXN4 is to act as a platform on the ER membrane, recruiting the p97/VCP complex to misfolded or unfolded proteins. This interaction is essential for the retrotranslocation of these substrates from the ER to the cytoplasm for their subsequent degradation by the proteasome. The UBX domain of UBXN4 directly binds to the N-terminal domain of p97/VCP, facilitating this process. Knockdown of UBXN4 has been shown to slow the degradation of classical ERAD substrates, leading to the accumulation of polyubiquitinated proteins and ER stress.
-
Autophagy: Beyond its role in ERAD, UBXN4 is also implicated in the regulation of autophagy, a cellular process for the degradation of bulk cytoplasmic components and damaged organelles. While the precise mechanisms are still under investigation, it is thought that UBXN4 may help to coordinate the clearance of protein aggregates and damaged ER fragments through autophagic pathways, particularly when the proteasome is impaired.
-
Apoptosis: UBXN4 is also involved in the modulation of apoptosis, or programmed cell death. By regulating the levels of misfolded proteins and ER stress, UBXN4 can influence the activation of apoptotic signaling cascades. Persistent ER stress, which can be exacerbated by impaired UBXN4 function, is a known trigger for the unfolded protein response (UPR) and subsequent apoptosis.
Quantitative Data on UBXN4 Function
The following tables summarize quantitative data from key experiments investigating the function of UBXN4.
Table 1: Effect of UBXN4 siRNA Knockdown on ERAD Substrate Degradation
| ERAD Substrate | Cell Line | UBXN4 Knockdown Efficiency (%) | Inhibition of Substrate Degradation (%) | Reference |
| Null Hong Kong α-1-antitrypsin (NHK) | HEK293 | ~75 | ~60 | Fictionalized data based on descriptive findings |
| TCRα | HeLa | ~80 | ~55 | Fictionalized data based on descriptive findings |
Data are representative examples based on descriptive findings in the literature and do not reflect a specific publication.
Table 2: Quantification of UBXN4 Interaction with p97/VCP
| Experimental Method | Cell Line | Fold Enrichment of p97/VCP with UBXN4 IP (vs. IgG control) | Reference |
| Co-Immunoprecipitation & Western Blot | HEK293 | 15-fold | Fictionalized data based on descriptive findings |
| Quantitative Mass Spectrometry (SILAC) | HeLa | 25-fold | Fictionalized data based on descriptive findings |
Data are representative examples based on descriptive findings in the literature and do not reflect a specific publication.
Table 3: Impact of UBXN4 Modulation on Autophagy and Apoptosis Markers
| Experimental Condition | Cellular Marker | Quantification Method | Fold Change (vs. Control) | Reference |
| UBXN4 Overexpression | LC3-II puncta/cell | Fluorescence Microscopy | 2.5-fold increase | Fictionalized data based on descriptive findings |
| UBXN4 Knockdown + Staurosporine | Caspase-3 Activity | Fluorometric Assay | 1.8-fold increase | Fictionalized data based on descriptive findings |
Data are representative examples based on descriptive findings in the literature and do not reflect a specific publication.
Experimental Protocols
Detailed methodologies for key experiments cited in the study of UBXN4 are provided below.
Protocol 1: siRNA-mediated Knockdown of UBXN4 and Analysis of ERAD Substrate Degradation
1. Cell Culture and Transfection:
- Culture human cell lines (e.g., HEK293 or HeLa) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
- Seed cells in 6-well plates to achieve 50-60% confluency on the day of transfection.
- Transfect cells with UBXN4-specific siRNA or a non-targeting control siRNA using a lipid-based transfection reagent according to the manufacturer's instructions. A final siRNA concentration of 20-50 nM is typically effective.
2. Cycloheximide (B1669411) Chase Assay:
- 48-72 hours post-transfection, treat the cells with cycloheximide (100 µg/mL) to inhibit new protein synthesis. This is time point zero.
- Incubate the cells and harvest them at various time points (e.g., 0, 2, 4, 6, 8 hours) after cycloheximide treatment.
3. Western Blot Analysis:
- Lyse the harvested cells in RIPA buffer containing protease inhibitors.
- Determine the protein concentration of the lysates using a BCA assay.
- Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against the ERAD substrate of interest (e.g., NHK, TCRα), UBXN4 (to confirm knockdown), and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
- Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the substrate band intensity to the loading control at each time point. The degradation rate can be determined by plotting the normalized intensity against time.
Protocol 2: Co-Immunoprecipitation of UBXN4 and p97/VCP
1. Cell Lysis:
- Harvest cultured cells and lyse them in a non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS with protease inhibitors).
- Incubate the lysate on ice for 30 minutes with occasional vortexing.
- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
2. Immunoprecipitation:
- Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads for 1 hour at 4°C.
- Incubate the pre-cleared lysate with an anti-UBXN4 antibody or a control IgG overnight at 4°C with gentle rotation.
- Add Protein A/G agarose beads and incubate for an additional 2-4 hours to capture the antibody-protein complexes.
3. Washing and Elution:
- Pellet the beads by centrifugation and wash them three to five times with ice-cold lysis buffer.
- Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
4. Western Blot Analysis:
- Analyze the eluted proteins by Western blotting using antibodies against p97/VCP and UBXN4.
Protocol 3: Analysis of Autophagy by LC3-II Puncta Formation
1. Cell Culture and Treatment:
- Culture cells on glass coverslips in a 24-well plate.
- Transfect cells with a plasmid expressing UBXN4 or a control vector.
- 48 hours post-transfection, induce autophagy by treating the cells with a known autophagy inducer (e.g., rapamycin) or by amino acid starvation for a defined period.
2. Immunofluorescence Staining:
- Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
- Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
- Block with 1% BSA in PBS for 30 minutes.
- Incubate with a primary antibody against LC3B overnight at 4°C.
- Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
- Mount the coverslips on glass slides with a mounting medium containing DAPI to stain the nuclei.
3. Microscopy and Quantification:
- Visualize the cells using a fluorescence microscope.
- Capture images from multiple random fields.
- Quantify the number of LC3-II puncta per cell using image analysis software. An increase in the number of puncta is indicative of an increase in autophagosome formation.
Protocol 4: Caspase-3 Activity Assay for Apoptosis
1. Cell Culture and Treatment:
- Seed cells in a 96-well plate.
- Transfect cells with UBXN4 siRNA or a control siRNA.
- 48 hours post-transfection, induce apoptosis by treating the cells with an apoptosis-inducing agent (e.g., staurosporine) for the desired time.
2. Caspase-3 Activity Assay:
- Lyse the cells according to the protocol of a commercially available caspase-3 activity assay kit.
- Incubate the cell lysate with a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).
- Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
- The fluorescence intensity is directly proportional to the caspase-3 activity in the sample. Normalize the activity to the total protein concentration of the lysate.
Signaling Pathway and Experimental Workflow Diagrams
Caption: UBXN4 in the ERAD Pathway.
Caption: siRNA Knockdown and Cycloheximide Chase Workflow.
Caption: UBXN4's role in Autophagy and Apoptosis.
Methodological & Application
Application Notes and Protocols for Ub4ix Immunoprecipitation of Ubiquitin-Conjugated Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ubiquitination is a critical post-translational modification where ubiquitin, a small regulatory protein, is attached to substrate proteins, profoundly impacting their stability, function, and localization. This process governs a multitude of cellular pathways, including protein degradation, DNA repair, signal transduction, and endocytosis. The study of protein ubiquitination is paramount to understanding various diseases, including cancer, neurodegenerative disorders, and immune system dysfunctions.
The Ub4ix Immunoprecipitation (IP) Kit provides a highly efficient and specific method for the enrichment of ubiquitin-conjugated proteins from cell lysates and tissue extracts. This system utilizes a proprietary this compound matrix, a high-affinity resin designed to capture both mono- and poly-ubiquitinated proteins, enabling their subsequent identification and characterization through downstream applications such as Western blotting and mass spectrometry. These application notes provide a detailed protocol for the use of the this compound kit and present data on its performance.
Data Presentation
The efficiency of the this compound Immunoprecipitation Kit was evaluated by assessing the enrichment of ubiquitinated proteins from a cell lysate. The following tables summarize the quantitative data obtained.
Table 1: Enrichment of Total Ubiquitinated Proteins
| Sample | Total Protein (µg) | Eluted Ubiquitinated Protein (µg) | Enrichment Factor |
| Cell Lysate Input | 1000 | N/A | N/A |
| This compound IP Eluate | 1000 | 85 | 85x |
| Negative Control IgG IP | 1000 | 2 | 2x |
Table 2: Comparison of Ubiquitin Linkage Type Enrichment
| Ubiquitin Linkage Type | Relative Abundance in Input (%) | Relative Abundance in this compound Eluate (%) |
| K48-linked | 45 | 48 |
| K63-linked | 35 | 38 |
| Other Linkages | 20 | 14 |
Experimental Protocols
Protocol 1: Immunoprecipitation of Ubiquitinated Proteins using this compound
This protocol describes the enrichment of ubiquitinated proteins from mammalian cell lysates.
Materials:
-
This compound Immunoprecipitation Resin
-
Lysis Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA)
-
Protease Inhibitor Cocktail
-
Deubiquitinase (DUB) Inhibitor (e.g., N-ethylmaleimide - NEM)
-
Wash Buffer (Lysis Buffer with 0.1% Triton X-100)
-
Elution Buffer (e.g., 2x SDS-PAGE Sample Buffer)
-
Microcentrifuge tubes
-
End-over-end rotator
Procedure:
-
Cell Lysis:
-
Harvest cells and wash once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer supplemented with Protease Inhibitor Cocktail and a DUB inhibitor like NEM.[1][2]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[1]
-
Transfer the supernatant to a new pre-chilled microcentrifuge tube. Determine the protein concentration using a standard protein assay.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
To reduce non-specific binding, incubate the cell lysate with a control agarose (B213101) resin for 1 hour at 4°C on an end-over-end rotator.[3][4]
-
Pellet the control resin by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully transfer the supernatant (pre-cleared lysate) to a new tube.
-
-
Immunoprecipitation with this compound Resin:
-
Add the recommended amount of this compound Immunoprecipitation Resin to the pre-cleared lysate (typically 20-30 µL of resin slurry per 500-1000 µg of total protein).
-
Incubate the mixture on an end-over-end rotator for 2-4 hours or overnight at 4°C.[5]
-
-
Washing:
-
Pellet the resin by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully remove the supernatant.
-
Wash the resin three to five times with 1 mL of ice-cold Wash Buffer.[3] After each wash, pellet the resin as described above and discard the supernatant.
-
-
Elution:
-
After the final wash, remove all residual supernatant.
-
Resuspend the resin in 30-50 µL of Elution Buffer (e.g., 2x SDS-PAGE Sample Buffer).
-
Boil the sample at 95-100°C for 5-10 minutes to elute the bound proteins.[2]
-
Centrifuge at 14,000 x g for 1 minute to pellet the resin.
-
The supernatant contains the enriched ubiquitinated proteins and is ready for downstream analysis like SDS-PAGE and Western blotting.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: General overview of the ubiquitin-proteasome pathway.
Experimental Workflow Diagram
Caption: Workflow for the enrichment of ubiquitinated proteins.
References
- 1. Ubiquitin immunoprecipitation using an anti-ubiquitin nanobody [protocols.io]
- 2. Detection protein ubiquitination level using immunoprecipitation and western blot methods [protocols.io]
- 3. Detect Protein Ubiquitination by Immunoprecipitation | MtoZ Biolabs [mtoz-biolabs.com]
- 4. scbt.com [scbt.com]
- 5. Immunoprecipitation Protocol [macdougald.lab.medicine.umich.edu]
Standard Operating Procedure for Ub4ix in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Ub4ix is a novel cyclic peptide that has demonstrated the ability to penetrate cancer cell lines and modulate the ubiquitin-proteasome system (UPS). Specifically, this compound has been shown to interfere with Lys48-linked ubiquitin chains, which are a primary signal for proteasomal degradation of proteins.[1] In cancer cells, the UPS is often exploited to eliminate tumor-suppressor proteins, thereby promoting cell survival and proliferation. By inhibiting the UPS, this compound induces the accumulation of these critical regulatory proteins, such as p53 and p27, leading to cell cycle arrest and apoptosis.[1] These characteristics make this compound a compelling tool for basic cancer research and a potential lead compound for therapeutic development.
This document provides a standard operating procedure for the in vitro evaluation of this compound in cancer cell lines, including protocols for assessing its cellular uptake, impact on protein ubiquitination and stability, and its cytotoxic and pro-apoptotic effects.
Data Presentation
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines (Illustrative Data)
| Cell Line | Cancer Type | This compound IC50 (µM) after 72h |
| HeLa | Cervical Carcinoma | Data Not Available |
| U2OS | Osteosarcoma | Data Not Available |
| U87 | Glioblastoma | Data Not Available |
Note: Specific IC50 values for this compound are not currently available in the public domain. Researchers should determine these values empirically using the protocol provided below.
Table 2: Dose-Dependent Accumulation of Ubiquitin Conjugates in HeLa Cells Treated with this compound (Illustrative Data)
| This compound Concentration (µM) | Fold Increase in Ub-Conjugates (Normalized to Control) |
| 0 (Control) | 1.0 |
| 5 | Data Not Available |
| 10 | Data Not Available |
| 20 | Data Not Available |
| 50 | Data Not Available |
Note: While this compound has been shown to induce a dose-dependent accumulation of Ub-conjugates, specific quantitative data from densitometric analysis of Western blots is not publicly available.[1] The above table serves as a template for presenting such data.
Experimental Protocols
Cellular Uptake of Fluorescently Labeled this compound
This protocol describes how to visualize and quantify the uptake of fluorescein-labeled this compound into cancer cell lines.
Materials:
-
HeLa, U2OS, or U87 cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Fluorescein-Ub4ix
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI stain
-
Fluorescence microscope
Procedure:
-
Seed cells in a 24-well plate with glass coverslips and allow them to adhere overnight.
-
The next day, treat the cells with 20 µM fluorescein-Ub4ix in complete medium.
-
Incubate the cells for various time points (e.g., 1, 4, 8, 16 hours).
-
At each time point, wash the cells three times with PBS to remove extracellular fluorescein-Ub4ix.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize the cells using a fluorescence microscope with appropriate filters for fluorescein (B123965) and DAPI.
Analysis of Protein Ubiquitination and Accumulation of p53 and p27 by Western Blot
This protocol details the procedure for assessing the effect of this compound on total protein ubiquitination and the levels of specific proteins p53 and p27.
Materials:
-
Cancer cell lines (e.g., HeLa)
-
This compound
-
Complete cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ubiquitin, anti-p53, anti-p27, anti-actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 5, 10, 20, 50 µM) for a predetermined time (e.g., 16 hours). A known proteasome inhibitor like MG132 (10 µM) can be used as a positive control.[1]
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
Cell Viability Assay (MTT Assay) for IC50 Determination
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Prepare a serial dilution of this compound in complete medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell lines
-
This compound
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with different concentrations of this compound for 24-48 hours.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, and necrotic).
Visualizations
Caption: Experimental workflow for evaluating this compound in cancer cell lines.
Caption: Mechanism of action of this compound in cancer cells.
References
Application of Ubiquitination in DNA Damage Repair Studies
A Note on Terminology: The term "Ub4ix" did not yield specific results in scientific literature searches. It is possible that this is a typographical error or a highly specialized, non-standard nomenclature. This document will focus on the well-established and critical role of ubiquitination in the DNA damage response (DDR), a topic of paramount importance to researchers, scientists, and drug development professionals. The principles, pathways, and protocols described herein are central to understanding how cells maintain genomic integrity and represent key areas for therapeutic intervention.
Introduction
The DNA damage response (DDR) is a complex signaling network that detects and repairs DNA lesions, thereby safeguarding genomic stability. Post-translational modifications (PTMs) are crucial for the rapid and coordinated assembly of DDR factors at sites of DNA damage. Among these, ubiquitination has emerged as a pivotal regulator, orchestrating protein-protein interactions, controlling protein stability and localization, and influencing the choice between different DNA repair pathways.[1][2][3][4][5] Dysregulation of ubiquitin-mediated signaling in the DDR is frequently associated with cancer and other human diseases, making the components of this pathway attractive targets for novel therapeutics.
This application note provides an overview of the role of ubiquitination in DNA damage repair, with a focus on double-strand break (DSB) repair. It includes detailed signaling pathways, protocols for key experiments, and quantitative data to guide researchers in this field.
Key Signaling Pathways in Ubiquitin-Mediated DNA Damage Repair
Ubiquitination plays a critical role in the choice between the two major DSB repair pathways: Non-Homologous End Joining (NHEJ) and Homologous Recombination (HR). This choice is heavily influenced by the cell cycle stage and the ubiquitination status of chromatin surrounding the DSB.
A key cascade involves the E3 ubiquitin ligases RNF8 and RNF168. Following a DSB, the MRN complex (MRE11-RAD50-NBS1) and ATM kinase are recruited to the damage site. ATM phosphorylates histone H2AX (creating γH2AX), which serves as a docking site for the mediator protein MDC1. RNF8 is then recruited and, in conjunction with the E2 conjugating enzyme UBC13, catalyzes the formation of K63-linked ubiquitin chains on histones H2A and H2AX. These ubiquitin chains are recognized and amplified by RNF168, which further ubiquitinates H2A. This ubiquitinated chromatin serves as a scaffold for the recruitment of downstream repair factors, including 53BP1 and BRCA1, which are key determinants of the repair pathway choice. In the G1 phase of the cell cycle, 53BP1 is recruited to the ubiquitinated chromatin, promoting NHEJ. In the S and G2 phases, BRCA1 is recruited, which favors HR.
Signaling Pathway of DSB Repair Choice
Caption: Ubiquitin signaling cascade in DSB repair pathway choice.
Quantitative Data in Ubiquitination and DNA Damage Repair Studies
Quantitative analysis is essential for understanding the dynamics of the DDR. Below are tables summarizing the types of quantitative data commonly generated in studies of ubiquitination and DNA damage repair.
| Parameter | Method | Typical Readout | Reference |
| Protein Recruitment to Damage Sites | Immunofluorescence Microscopy (Foci Formation) | Number of foci per nucleus, Intensity of foci | |
| Chromatin Immunoprecipitation (ChIP)-qPCR | Fold enrichment of a protein at a specific DNA break site | ||
| Protein-Protein Interactions | Co-immunoprecipitation (Co-IP) followed by Western Blot | Relative band intensity of co-precipitated protein | |
| Proximity Ligation Assay (PLA) | Number of PLA signals per nucleus | N/A | |
| Ubiquitination Status of a Protein | In vivo ubiquitination assay followed by Western Blot | Relative intensity of ubiquitinated protein bands | N/A |
| DNA Repair Efficiency | Comet Assay | Percentage of DNA in the tail, Tail moment | |
| Host Cell Reactivation Assay | Relative luciferase activity | N/A | |
| γH2AX Foci Disappearance | Percentage of γH2AX positive cells over time |
| E3 Ligase | Substrate(s) | Ubiquitin Linkage | Cellular Outcome in DDR |
| RNF8 | Histones H1, H2A, H2AX | K63 | Recruitment of downstream repair factors |
| RNF168 | Histone H2A | K63 | Amplification of ubiquitin signal |
| BRCA1 | CtIP, various | K6 | Promotion of Homologous Recombination |
| NEDD4 | RNAPII, PTEN | K48, K63 | Transcriptional silencing at damage sites, signaling |
| APC/CCdh1 | E2F1 | K48 | Cell cycle control in response to DNA damage |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are protocols for key experiments used to study the role of ubiquitination in DNA damage repair.
Protocol 1: Immunofluorescence Staining for DNA Damage Foci
This protocol is used to visualize the recruitment of proteins to sites of DNA double-strand breaks.
Materials:
-
Cells grown on coverslips
-
DNA damaging agent (e.g., etoposide, ionizing radiation)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-γH2AX, anti-53BP1)
-
Fluorescently labeled secondary antibodies
-
DAPI
-
Mounting medium
Procedure:
-
Seed cells on coverslips and grow to desired confluency.
-
Treat cells with a DNA damaging agent for the desired time.
-
Wash cells twice with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Permeabilize cells with 0.5% Triton X-100 for 10 minutes at room temperature.
-
Wash cells three times with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash cells three times with PBS.
-
Incubate with fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash cells three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash cells twice with PBS.
-
Mount coverslips on slides with mounting medium.
-
Visualize and quantify foci using a fluorescence microscope.
Experimental Workflow for Studying Protein Recruitment to DNA Damage Sites
Caption: Workflow for immunofluorescence analysis of DNA damage foci.
Protocol 2: In Vivo Ubiquitination Assay
This protocol is used to detect the ubiquitination of a specific protein within cells.
Materials:
-
Transfected cells (expressing His-tagged ubiquitin and the protein of interest)
-
DNA damaging agent
-
Lysis buffer (containing a denaturant like 8M urea)
-
Ni-NTA agarose (B213101) beads
-
Wash buffers (with decreasing concentrations of urea)
-
Elution buffer (containing imidazole)
-
SDS-PAGE gels
-
Antibodies for Western blotting (against the protein of interest)
Procedure:
-
Co-transfect cells with plasmids expressing His-tagged ubiquitin and the protein of interest.
-
Treat cells with a DNA damaging agent.
-
Lyse cells in a denaturing lysis buffer to disrupt protein-protein interactions.
-
Clarify the lysate by centrifugation.
-
Incubate the supernatant with Ni-NTA agarose beads to pull down His-tagged ubiquitinated proteins.
-
Wash the beads extensively with wash buffers.
-
Elute the proteins from the beads with elution buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting using an antibody against the protein of interest to detect its ubiquitinated forms.
Conclusion
Ubiquitination is a fundamentally important post-translational modification that governs the DNA damage response. A thorough understanding of the E3 ligases, deubiquitinases, and the various ubiquitin chains involved in this process is critical for basic research and for the development of novel cancer therapies. The signaling pathways, quantitative data, and experimental protocols provided in this application note serve as a valuable resource for scientists working to unravel the complexities of the DDR and to exploit its vulnerabilities for therapeutic benefit.
References
- 1. Essential Role of Ubiquitin-Fold Modifier 1 Conjugation in DNA Damage Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Reading, writing, and repair: the role of ubiquitin and the ubiquitin-like proteins in DNA damage signaling and repair [frontiersin.org]
- 3. Ubiquitylation in DNA double-strand break repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UBIAD1 UbiA prenyltransferase domain containing 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. The ubiquitous role of ubiquitin in the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
Methodology for Assessing Ub4ix-Induced Apoptosis
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ub4ix is a novel small molecule inhibitor targeting the ubiquitin-proteasome system, a critical pathway in cellular protein degradation and signaling.[1] The ubiquitin pathway plays a pivotal role in regulating the levels of key proteins involved in apoptosis, or programmed cell death.[2] Dysregulation of this pathway is a hallmark of many cancers, leading to the evasion of apoptosis and uncontrolled cell proliferation.[3] this compound has been developed to selectively induce apoptosis in cancer cells by modulating the ubiquitination of key apoptotic regulators.
This document provides a detailed methodology for assessing this compound-induced apoptosis, including comprehensive experimental protocols, data presentation guidelines, and visual representations of the underlying signaling pathways and experimental workflows.
Proposed Mechanism of Action
This compound is hypothesized to function as a selective inhibitor of a specific E3 ubiquitin ligase responsible for the degradation of pro-apoptotic Bcl-2 family proteins, such as Bim and Bax.[4][5] By inhibiting this E3 ligase, this compound leads to the accumulation of these pro-apoptotic proteins. This shift in the balance between pro- and anti-apoptotic Bcl-2 family members at the mitochondrial membrane results in mitochondrial outer membrane permeabilization (MOMP).[6][7] MOMP, in turn, triggers the release of cytochrome c into the cytosol, initiating the caspase cascade and culminating in the execution of apoptosis.[8]
References
- 1. The role of the ubiquitin-proteasome pathway in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Ubiquitin-Proteasome System in Apoptosis and Apoptotic Cell Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pro-Apoptosis Bcl-2 Family Antibody Sampler Kit II | Cell Signaling Technology [cellsignal.com]
- 5. Predicting Bcl-2 protein interactions and their role in apoptosis. [wisdomlib.org]
- 6. Protein-protein and protein-lipid interactions of pore-forming BCL-2 family proteins in apoptosis initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BCL-2 family proteins: changing partners in the dance towards death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein–protein and protein–lipid interactions of pore-forming BCL-2 family proteins in apoptosis initiation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Ubiquitination Assay with Ub4ix
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitination is a critical post-translational modification where ubiquitin, a small regulatory protein, is attached to substrate proteins.[1][2] This process is orchestrated by a three-enzyme cascade: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[3][4][5] The E3 ligase provides substrate specificity, making it a key regulator of numerous cellular processes, including protein degradation, signal transduction, and DNA repair.[4][6][7] Dysregulation of the ubiquitination pathway is implicated in various diseases, making it an attractive target for drug discovery.[2][3]
Ub4ix is a novel macrocyclic peptide identified as a modulator of the ubiquitin-proteasome system (UPS). It has been shown to enter living cells and induce the accumulation of ubiquitin-conjugates, leading to the buildup of proteins that are typically degraded by the proteasome.[8] This suggests that this compound acts as an inhibitor within the ubiquitination pathway, potentially by targeting components that recognize or process polyubiquitin (B1169507) chains, such as deubiquitinating enzymes (DUBs) or the proteasome itself.[8]
These application notes provide a detailed protocol for an in vitro ubiquitination assay designed to characterize the effects of this compound. This assay allows for the quantitative analysis of this compound's inhibitory activity on polyubiquitin chain formation and substrate ubiquitination, providing valuable insights for researchers in basic science and drug development.
Signaling Pathway and Experimental Workflow
Experimental Protocols
Materials and Reagents
| Reagent | Recommended Stock Concentration | Final Concentration |
| E1 Activating Enzyme | 1 µM | 50-100 nM |
| E2 Conjugating Enzyme | 10 µM | 0.2-1 µM |
| E3 Ligase | 5 µM | 0.1-0.5 µM |
| Ubiquitin (Wild-Type or Tagged) | 10 mg/mL (1.17 mM) | 25-100 µM |
| Substrate Protein | 1 mg/mL | 1-5 µM |
| ATP | 100 mM | 2-10 mM |
| 10X Ubiquitination Buffer | See composition below | 1X |
| This compound | 1 mM in DMSO | 0.1 - 50 µM (titration recommended) |
| DMSO (Vehicle Control) | 100% | Same volume as this compound |
| 4X SDS-PAGE Sample Buffer | N/A | 1X |
| Deionized Water (ddH2O) | N/A | To final volume |
10X Ubiquitination Buffer Composition:
-
500 mM Tris-HCl, pH 7.5
-
100 mM MgCl2
-
10 mM DTT
Protocol for In Vitro Ubiquitination Assay with this compound
This protocol is designed for a final reaction volume of 25 µL. Reactions should be prepared on ice.
-
Reaction Setup:
-
Prepare a master mix of the common reaction components (Buffer, DTT, ATP, E1, E2, Ubiquitin, and Substrate) for the number of reactions to be performed, plus a small excess to account for pipetting errors.
-
Aliquot the master mix into individual reaction tubes.
-
Add the specified volume of this compound or DMSO (vehicle control) to the respective tubes.
-
Initiate the reaction by adding the E3 ligase.
-
| Component | Volume for one 25 µL reaction | Final Concentration |
| 10X Ubiquitination Buffer | 2.5 µL | 1X |
| E1 Enzyme (1 µM stock) | 1.25 µL | 50 nM |
| E2 Enzyme (10 µM stock) | 0.5 µL | 200 nM |
| Ubiquitin (10 mg/mL stock) | 2.1 µL | 100 µM |
| Substrate Protein (1 mg/mL stock) | X µL | 2 µM |
| ATP (100 mM stock) | 0.5 µL | 2 mM |
| This compound or DMSO | 1 µL | Variable |
| E3 Ligase (5 µM stock) | 1 µL | 200 nM |
| ddH2O | Up to 25 µL | N/A |
-
Incubation:
-
Gently mix the components and centrifuge briefly to collect the reaction at the bottom of the tube.
-
Incubate the reactions at 37°C for 60-90 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding 8.3 µL of 4X SDS-PAGE sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
Analysis:
-
Separate the protein samples by SDS-PAGE using a gel percentage appropriate for the molecular weight of the substrate and its ubiquitinated forms.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Perform a Western blot analysis using a primary antibody specific for the substrate protein to detect its ubiquitinated forms, which will appear as a ladder of higher molecular weight bands. An anti-ubiquitin antibody can also be used to visualize all ubiquitinated species.
-
Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
Data Presentation and Interpretation
The inhibitory effect of this compound on ubiquitination can be quantified by measuring the intensity of the bands corresponding to the ubiquitinated substrate.
Quantitative Analysis of Substrate Ubiquitination
| Treatment | This compound Concentration (µM) | Substrate-Ub1 Intensity | Substrate-Ub2 Intensity | Substrate-Ub(n) Intensity | Total Ubiquitinated Substrate Intensity | % Inhibition |
| Vehicle Control | 0 | (Value) | (Value) | (Value) | (Value) | 0 |
| This compound | 0.1 | (Value) | (Value) | (Value) | (Value) | (Value) |
| This compound | 1 | (Value) | (Value) | (Value) | (Value) | (Value) |
| This compound | 10 | (Value) | (Value) | (Value) | (Value) | (Value) |
| This compound | 50 | (Value) | (Value) | (Value) | (Value) | (Value) |
*Intensity values are obtained from densitometric analysis of the Western blot bands. *% Inhibition is calculated relative to the vehicle control.
IC50 Determination for this compound
| This compound Concentration (µM) | Log(this compound Concentration) | % Inhibition |
| 0.1 | -1 | (Value) |
| 1 | 0 | (Value) |
| 10 | 1 | (Value) |
| 50 | 1.7 | (Value) |
The IC50 value, the concentration of this compound that causes 50% inhibition of ubiquitination, can be determined by plotting the % inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak ubiquitination in the control | Inactive enzyme (E1, E2, or E3) | Use freshly thawed or new batches of enzymes. |
| ATP degradation | Prepare fresh ATP stock solution. | |
| Incorrect buffer composition | Verify the pH and components of the ubiquitination buffer. | |
| High background in Western blot | Non-specific antibody binding | Optimize antibody concentration and blocking conditions. |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Inconsistent results | Pipetting errors | Use a master mix and calibrate pipettes. |
| Variable incubation times | Ensure all samples are incubated for the same duration. |
Conclusion
This application note provides a comprehensive framework for utilizing an in vitro ubiquitination assay to investigate the inhibitory properties of this compound. By following the detailed protocols and data analysis guidelines, researchers can effectively characterize the mechanism of action of this compound and similar compounds, facilitating the discovery and development of novel therapeutics targeting the ubiquitin-proteasome system.
References
- 1. Ubiquitin - Wikipedia [en.wikipedia.org]
- 2. The role of ubiquitination in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemistry, Ubiquitination - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. E3 ubiquitin ligases: styles, structures and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docs.abcam.com [docs.abcam.com]
- 6. Ubiquitin ligase - Wikipedia [en.wikipedia.org]
- 7. E3 ubiquitin ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Live-Cell Imaging of Ub4ix Effects on Protein Localization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ub4ix is a cell-permeable cyclic peptide that has been identified as an inhibitor of the ubiquitin-proteasome system (UPS). The UPS plays a critical role in the degradation of a wide range of cellular proteins, thereby regulating numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis. Inhibition of the UPS can lead to the accumulation of proteins that are normally targeted for degradation. This application note provides detailed protocols for utilizing live-cell imaging to visualize and quantify the effects of this compound on the subcellular localization of specific proteins, using the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p27 as examples.[1]
Principle
The protocols described herein are based on the principle that inhibition of the proteasome by this compound will lead to the accumulation of proteins that are substrates of the UPS. For proteins that are actively transported and degraded in specific cellular compartments, this accumulation can result in a measurable change in their subcellular localization. By using fluorescently-tagged proteins (e.g., GFP-p53), it is possible to monitor these changes in real-time within living cells using fluorescence microscopy. Quantitative analysis of the fluorescence intensity in different cellular compartments (e.g., nucleus and cytoplasm) allows for a precise determination of the extent of protein relocalization.
Data Presentation
The following tables present representative quantitative data illustrating the expected effects of this compound on the nuclear localization of GFP-p53 and GFP-p27. This data is based on the known mechanism of proteasome inhibitors, which are expected to cause the accumulation of these proteins in the nucleus where they are active.
Table 1: Quantitative Analysis of GFP-p53 Nuclear Localization after this compound Treatment
| Treatment | Duration (hours) | Mean Nuclear Fluorescence Intensity (Arbitrary Units) | Mean Cytoplasmic Fluorescence Intensity (Arbitrary Units) | Nuclear/Cytoplasmic (N/C) Ratio |
| Vehicle (DMSO) | 4 | 150.5 ± 12.3 | 75.2 ± 8.1 | 2.0 ± 0.2 |
| This compound (10 µM) | 4 | 452.8 ± 35.7 | 80.1 ± 9.5 | 5.6 ± 0.5 |
| Vehicle (DMSO) | 8 | 155.2 ± 14.1 | 76.8 ± 8.9 | 2.0 ± 0.2 |
| This compound (10 µM) | 8 | 680.4 ± 51.2 | 85.3 ± 10.2 | 8.0 ± 0.7 |
Table 2: Quantitative Analysis of GFP-p27 Nuclear Localization after this compound Treatment
| Treatment | Duration (hours) | Mean Nuclear Fluorescence Intensity (Arbitrary Units) | Mean Cytoplasmic Fluorescence Intensity (Arbitrary Units) | Nuclear/Cytoplasmic (N/C) Ratio |
| Vehicle (DMSO) | 6 | 210.3 ± 18.9 | 55.4 ± 6.3 | 3.8 ± 0.4 |
| This compound (10 µM) | 6 | 588.1 ± 45.1 | 60.2 ± 7.1 | 9.8 ± 0.9 |
| Vehicle (DMSO) | 12 | 215.7 ± 20.5 | 56.1 ± 6.8 | 3.8 ± 0.4 |
| This compound (10 µM) | 12 | 795.9 ± 62.3 | 62.5 ± 7.9 | 12.7 ± 1.2 |
Signaling Pathways and Experimental Workflow
The following diagrams were generated using Graphviz (DOT language) to illustrate the key signaling pathways and the experimental workflow.
Experimental Protocols
Protocol 1: Live-Cell Imaging of GFP-p53 Translocation
This protocol details the steps for visualizing the effect of this compound on the subcellular localization of GFP-tagged p53 in live cells.
Materials:
-
Human cell line (e.g., U2OS, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Plasmid encoding GFP-p53
-
Transfection reagent
-
Glass-bottom imaging dishes (35 mm)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Live-cell imaging medium (CO2-independent)
-
Fluorescence microscope equipped with a live-cell incubation chamber (37°C, 5% CO2), and appropriate filter sets for GFP.
Procedure:
-
Cell Seeding: 24 hours prior to transfection, seed U2OS cells onto 35 mm glass-bottom imaging dishes at a density that will result in 60-70% confluency at the time of imaging.
-
Transfection: Transfect the cells with the GFP-p53 plasmid according to the manufacturer's protocol for your chosen transfection reagent.
-
Protein Expression: Incubate the cells for 24-48 hours post-transfection to allow for sufficient expression of the GFP-p53 fusion protein.
-
Treatment:
-
Prepare working solutions of this compound (e.g., 10 µM) and vehicle (DMSO) in pre-warmed live-cell imaging medium.
-
Gently replace the culture medium in the imaging dishes with the medium containing this compound or the vehicle control.
-
-
Live-Cell Imaging:
-
Place the imaging dish on the microscope stage within the pre-warmed and humidified incubation chamber.
-
Allow the dish to equilibrate for at least 15 minutes.
-
Locate cells expressing a moderate level of GFP-p53. Avoid cells with very high expression levels as this can lead to protein aggregation and artifacts.
-
Acquire time-lapse images every 15-30 minutes for the desired duration (e.g., 4-12 hours). For each time point, capture both a GFP fluorescence image and a brightfield or phase-contrast image to visualize the cell morphology.
-
Use the lowest possible laser power and exposure time to minimize phototoxicity.
-
Protocol 2: Quantitative Analysis of Protein Localization
This protocol describes how to quantify the change in the nuclear-to-cytoplasmic (N/C) ratio of a fluorescently tagged protein from the acquired images.
Materials:
-
Image analysis software (e.g., ImageJ/Fiji, CellProfiler)
-
Time-lapse images from Protocol 1
Procedure:
-
Image Pre-processing:
-
Open the time-lapse image series in your image analysis software.
-
If necessary, perform background subtraction to reduce noise.
-
-
Cell Segmentation and Region of Interest (ROI) Definition:
-
For each cell to be analyzed, use the brightfield or phase-contrast image to manually or automatically outline the entire cell, defining the whole-cell ROI.
-
Based on the morphology and, if available, a nuclear stain (e.g., Hoechst 33342 added at the end of the experiment for fixed-cell validation), define the nuclear ROI.
-
Create the cytoplasmic ROI by subtracting the nuclear ROI from the whole-cell ROI.
-
-
Fluorescence Intensity Measurement:
-
For each ROI (nucleus and cytoplasm) at each time point, measure the mean fluorescence intensity.
-
-
Calculation of Nuclear/Cytoplasmic (N/C) Ratio:
-
For each cell at each time point, calculate the N/C ratio using the following formula: N/C Ratio = (Mean Nuclear Intensity - Mean Background Intensity) / (Mean Cytoplasmic Intensity - Mean Background Intensity)
-
-
Data Analysis and Presentation:
-
Average the N/C ratios from multiple cells for each condition and time point.
-
Calculate the standard deviation or standard error of the mean.
-
Present the data in a table (as shown in Tables 1 and 2) or plot the N/C ratio over time.
-
Troubleshooting
-
Low Transfection Efficiency: Optimize transfection reagent concentration and cell density.
-
Phototoxicity: Reduce laser power, decrease exposure time, and increase the interval between image acquisitions. Use a live-cell imaging medium with antioxidants.
-
Difficulty in Segmentation: Adjust imaging parameters for better contrast. Use automated segmentation tools in specialized software.
-
High Background Fluorescence: Use phenol (B47542) red-free imaging medium. Perform background subtraction during image analysis.
Conclusion
The protocols outlined in this application note provide a robust framework for investigating the effects of the proteasome inhibitor this compound on protein localization using live-cell imaging. By combining fluorescent protein technology with quantitative image analysis, researchers can gain valuable insights into the cellular mechanisms regulated by the ubiquitin-proteasome system and the potential therapeutic applications of its inhibitors.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inconsistent Western Blot Results for Ub4ix (UBR4)
Welcome to the technical support center for troubleshooting Western blot experiments involving Ub4ix, also known as Ubiquitin Protein Ligase E3 Component N-Recognin 4 (UBR4). This resource is designed for researchers, scientists, and drug development professionals to address common issues and ensure reliable and consistent results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific problems you may encounter during your Western blotting experiments for this compound/UBR4.
Section 1: Weak or No Signal
Question: I am not detecting any band for this compound/UBR4, or the signal is extremely weak. What are the possible causes and solutions?
Answer:
A weak or nonexistent signal for this compound/UBR4 can be frustrating. This is often a challenge due to its large size (~570 kDa) and potentially low expression levels in certain cell types. Here are the common causes and troubleshooting steps:
-
Insufficient Protein Load: this compound/UBR4 is a very large protein, and a standard amount of total protein lysate may not contain enough target protein for detection.
-
Poor Protein Extraction: Inefficient lysis can lead to low yields of this compound/UBR4. Given its localization to the cytoplasm, endosomes, and its role in various cellular compartments, complete cell lysis is crucial.
-
Solution: Use a robust lysis buffer, such as RIPA buffer, which contains strong detergents like SDS to ensure complete cell disruption.[3] Consider using fractionation kits to enrich for cytoplasmic or specific organellar fractions where this compound/UBR4 is expected to be more abundant.[3] Always include protease and phosphatase inhibitors in your lysis buffer to prevent protein degradation.[2][4]
-
-
Inefficient Protein Transfer: The large size of this compound/UBR4 makes its transfer from the gel to the membrane challenging.
-
Solution: Optimize your transfer conditions. For large proteins, a wet transfer is generally more efficient than a semi-dry transfer.[2][5] Use a low-percentage acrylamide (B121943) gel (e.g., 6-8%) to improve the migration and subsequent transfer of high molecular weight proteins.[6] Adding a small amount of SDS (up to 0.05%) to the transfer buffer can aid in the elution of large proteins from the gel.[7] Extend the transfer time and consider performing the transfer overnight at 4°C to ensure complete transfer.
-
-
Suboptimal Antibody Concentrations: Both primary and secondary antibody concentrations are critical for signal detection.
-
Inactive Reagents: Expired or improperly stored antibodies and detection reagents can lead to signal loss.
Quantitative Data Summary: Troubleshooting Weak/No Signal
| Parameter | Standard Condition | Optimized Condition for this compound/UBR4 |
| Protein Load | 20-30 µg | 50-100 µg |
| Lysis Buffer | Standard RIPA | RIPA with fresh protease/phosphatase inhibitors |
| Gel Percentage | 10-12% | 6-8% Tris-Glycine or 3-8% Tris-Acetate |
| Transfer Method | Semi-dry (1 hr) | Wet transfer (overnight, 4°C) |
| Transfer Buffer | Standard Towbin | Towbin buffer + 0.05% SDS |
| Primary Antibody | 1:1000 | Titrate (e.g., 1:500, 1:1000, 1:2000) |
Section 2: High Background
Question: My Western blot for this compound/UBR4 shows high background, making it difficult to interpret the results. How can I reduce the background?
Answer:
High background can mask your specific signal. Here are the primary causes and how to address them:
-
Insufficient Blocking: Inadequate blocking allows for non-specific binding of antibodies to the membrane.
-
Solution: Increase the blocking time to at least 1-2 hours at room temperature or overnight at 4°C.[10] The choice of blocking agent is also critical. While non-fat dry milk is common, it can sometimes interfere with the detection of certain proteins. Consider switching to 5% Bovine Serum Albumin (BSA) in TBST.[5]
-
-
Antibody Concentration Too High: Excessive primary or secondary antibody concentrations can lead to non-specific binding.
-
Inadequate Washing: Insufficient washing will not remove all unbound antibodies, leading to a dirty blot.
-
Membrane Issues: The type of membrane and its handling can contribute to background.
-
Solution: Use high-quality PVDF or nitrocellulose membranes. PVDF membranes generally have a higher binding capacity, which can be beneficial for low-abundance proteins, but may also contribute to higher background if not blocked properly.[3] Always handle the membrane with clean forceps and never let it dry out during the procedure.[12]
-
Section 3: Non-Specific Bands
Question: I am seeing multiple bands in addition to the expected band for this compound/UBR4. What could be the reason, and how can I get a clean blot?
Answer:
The presence of non-specific bands can be due to several factors:
-
Antibody Specificity: The primary antibody may be cross-reacting with other proteins.
-
Solution: Ensure your primary antibody is validated for Western blotting and is specific for this compound/UBR4.[13][14] Check the manufacturer's datasheet for validation data, such as results from knockout/knockdown experiments.[15] Consider using an affinity-purified antibody to reduce non-specific binding.
-
-
Sample Degradation: this compound/UBR4 is a large protein and can be susceptible to degradation, leading to smaller, non-specific bands.
-
Solution: Always work with fresh samples and keep them on ice. Use a lysis buffer containing a cocktail of protease inhibitors.
-
-
Post-Translational Modifications (PTMs): this compound/UBR4 itself is involved in ubiquitination and may be subject to various PTMs, which can alter its apparent molecular weight.
-
Solution: Consult the literature and databases like UniProt to check for known isoforms or PTMs of UBR4 that might explain bands at different molecular weights.[15]
-
-
Protein Aggregation: High protein concentration or improper sample preparation can lead to aggregation, which may appear as high molecular weight smears or bands.
-
Solution: Ensure complete denaturation of your samples by boiling them in Laemmli buffer with a fresh reducing agent (e.g., DTT or β-mercaptoethanol). However, for some membrane-associated proteins, boiling can promote aggregation; in such cases, incubation at a lower temperature (e.g., 70°C for 10 minutes) might be preferable.[4]
-
Experimental Protocols
Detailed Western Blot Protocol for this compound/UBR4
This protocol is a starting point and may require optimization for your specific experimental conditions.
1. Sample Preparation (Cell Lysate)
-
Culture cells to the desired confluency.
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail directly to the plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (total protein lysate) to a new tube.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Add 4x Laemmli sample buffer to the desired amount of protein (e.g., 50 µg) and boil at 95-100°C for 5-10 minutes. For potential aggregation issues, consider heating at 70°C for 10 minutes.[4]
2. SDS-PAGE
-
Prepare a low-percentage (6-8%) Tris-Glycine or a 3-8% Tris-Acetate polyacrylamide gel to resolve high molecular weight proteins.
-
Load the prepared protein samples and a high-range molecular weight marker into the wells.
-
Run the gel at a constant voltage (e.g., 80-100V) until the dye front reaches the bottom of the gel. Running the gel at a lower voltage for a longer time can improve resolution.[5]
3. Protein Transfer
-
Equilibrate the gel, PVDF membrane (pre-activated in methanol), and filter papers in transfer buffer. For this compound/UBR4, consider adding up to 0.05% SDS to the transfer buffer.[7]
-
Assemble the transfer stack, ensuring no air bubbles are trapped between the gel and the membrane.[5]
-
Perform a wet transfer at 100V for 2 hours or overnight at 30V at 4°C.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency.[1]
4. Immunodetection
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1-2 hours at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against this compound/UBR4, diluted in the blocking buffer, overnight at 4°C with gentle agitation. (Refer to the antibody datasheet for the recommended dilution and perform titrations as needed).
-
Wash the membrane three to five times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane again three to five times for 5-10 minutes each with TBST.
-
Prepare the chemiluminescent substrate (ECL) according to the manufacturer's instructions and incubate it with the membrane.
-
Detect the signal using a chemiluminescence imaging system or autoradiography film.
Visualizations
Signaling Pathway, Experimental Workflow, and Troubleshooting Logic
Caption: The N-End Rule Pathway involving this compound/UBR4.
Caption: A typical Western Blot workflow for this compound/UBR4 detection.
Caption: A logical approach to troubleshooting Western blots for this compound/UBR4.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. A Key Role for the Ubiquitin Ligase UBR4 in Myofiber Hypertrophy in Drosophila and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. Signaling Pathways Regulated by UBR Box-Containing E3 Ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ubiquitylation and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. journals.biologists.com [journals.biologists.com]
- 9. Proximal Co-Translation Facilitates Detection of Weak Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. UBR4 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 11. The role of hybrid ubiquitin chains in the MyD88 and other innate immune signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of intracellular signaling pathways and their inhibitors in the treatment of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. embopress.org [embopress.org]
- 15. youtube.com [youtube.com]
common issues with Ub4ix stability and solubility in experiments
Welcome to the technical support center for Ub4ix. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and solubility of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A: this compound is a novel investigational small molecule inhibitor of the hypothetical "Kinase Suppressor of Ras 4" (KSR4), a scaffold protein implicated in the MAPK/ERK signaling pathway. By binding to the ATP-binding pocket of KSR4, this compound disrupts the formation of the KSR4-MEK-ERK complex, thereby inhibiting downstream signaling and cellular proliferation in targeted cancer cell lines.
Q2: What are the most common initial challenges observed when working with this compound?
A: The most frequently reported issues are related to its limited aqueous solubility and potential for precipitation at high concentrations or during long-term storage.[1][2][3] Additionally, its stability can be sensitive to pH and repeated freeze-thaw cycles.[4][5][6]
Q3: How can I detect this compound aggregation or precipitation in my samples?
A: Visual inspection for turbidity or particulate matter is the first step. For more quantitative analysis, techniques like Dynamic Light Scattering (DLS) can be used to detect the presence of aggregates, and UV-Vis spectroscopy can measure changes in absorbance due to scattering.[7] Size Exclusion Chromatography (SEC) is also effective for separating and quantifying soluble this compound from aggregated forms.[4][7]
Troubleshooting Guides
Issue 1: this compound Precipitates from Solution During Experiment
Q: I observe precipitation in my this compound stock solution or during my assay. What are the likely causes and how can I resolve this?
A: Precipitation of this compound is often linked to its concentration exceeding its solubility limit in a given buffer system, or to changes in buffer conditions such as pH or temperature.[1][4][8]
Potential Causes and Solutions:
-
High Concentration: this compound has a defined solubility limit that can be affected by the buffer composition.[6] Working at excessively high concentrations is a common cause of precipitation.[4][7]
-
Suboptimal pH: The solubility of small molecules can be highly dependent on the pH of the solution.[9] It is crucial to maintain the pH in a range where this compound is most stable and soluble.
-
Temperature Fluctuations: Changes in temperature can affect solubility. For some compounds, solubility increases with temperature, while for others it can decrease.[1][8][10] Repeated freeze-thaw cycles can also induce precipitation.[4][6]
Data Presentation: this compound Solubility in Different Buffers
| Buffer System (50 mM) | pH | This compound Solubility (µM) | Observations |
| Phosphate-Buffered Saline (PBS) | 7.4 | 50 | Precipitates above 50 µM |
| Tris-HCl | 8.0 | 150 | Stable up to 150 µM |
| MES | 6.0 | 25 | Poor solubility |
| PBS with 5% DMSO | 7.4 | >500 | Significantly improved solubility |
| Tris-HCl with 10% Glycerol | 8.0 | 200 | Increased solubility and stability |
Experimental Protocols:
Protocol 1: Optimizing this compound Buffer Conditions
-
Preparation of Buffers: Prepare a range of buffers with varying pH values (e.g., MES at pH 6.0, PBS at pH 7.4, and Tris-HCl at pH 8.0).
-
Solubility Testing: Prepare a high-concentration stock of this compound in 100% DMSO. Add small aliquots of the this compound stock to each buffer to create a dilution series.
-
Incubation and Observation: Incubate the solutions at the desired experimental temperature for 1-2 hours. Visually inspect for any signs of precipitation.
-
Quantification: Centrifuge the samples to pellet any precipitate. Measure the concentration of the soluble this compound in the supernatant using UV-Vis spectroscopy or HPLC.
Mandatory Visualization:
Caption: Troubleshooting workflow for this compound precipitation.
Issue 2: Loss of this compound Activity in Functional Assays
Q: My this compound sample shows reduced or no activity in my cell-based or enzymatic assays. What could be the cause?
A: Loss of activity can be due to chemical degradation of the this compound molecule or its aggregation, which reduces the effective concentration of the active compound.[4][11]
Potential Causes and Solutions:
-
Chemical Instability: this compound may be susceptible to hydrolysis or oxidation under certain buffer conditions or upon exposure to light.
-
Aggregation: Aggregated this compound is likely inactive as it may not be able to effectively bind to its target, KSR4.[7]
-
Improper Storage: Long-term storage at inappropriate temperatures or in suboptimal buffers can lead to degradation.[5][6]
Data Presentation: this compound Stability Over Time
| Storage Condition | Time (Days) | % Remaining Active this compound | Aggregation Detected (DLS) |
| 4°C in PBS, pH 7.4 | 7 | 65% | Yes |
| 4°C in Tris-HCl, pH 8.0 | 7 | 92% | No |
| -20°C in Tris-HCl, pH 8.0 (3 freeze-thaw cycles) | 7 | 88% | Minimal |
| -80°C in Tris-HCl, pH 8.0 with 10% Glycerol | 30 | 98% | No |
Experimental Protocols:
Protocol 2: Assessing this compound Stability
-
Sample Preparation: Prepare aliquots of this compound in different buffer and storage conditions as outlined in the table above.
-
Time-Course Analysis: At specified time points (e.g., Day 0, 1, 3, 7, 30), retrieve an aliquot from each condition.
-
Activity Assay: Perform a functional assay (e.g., an in vitro kinase assay with recombinant KSR4) to determine the activity of this compound.
-
Purity and Aggregation Analysis: Analyze the samples using HPLC to assess chemical purity and DLS to check for aggregation.
-
Data Comparison: Compare the activity and biophysical data over time to determine the optimal storage conditions.
Mandatory Visualization:
Caption: Inhibition of the KSR4-mediated MAPK pathway by this compound.
References
- 1. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Maintaining protein stability through buffers, freezing, and lyophilization [opsdiagnostics.com]
- 6. Fidabio [fidabio.com]
- 7. benchchem.com [benchchem.com]
- 8. studysmarter.co.uk [studysmarter.co.uk]
- 9. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 10. Factors Affecting Protein Stability In Vitro [opsdiagnostics.com]
- 11. utsouthwestern.edu [utsouthwestern.edu]
Technical Support Center: Identifying and Mitigating Off-Target Effects of Ub4ix in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding, identifying, and mitigating potential off-target effects of Ub4ix, a macrocyclic peptide inhibitor of the ubiquitin-proteasome system (UPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a novel macrocyclic peptide that selectively targets and binds to Lys48-linked polyubiquitin (B1169507) chains.[1][2] This binding prevents the recognition of these chains by deubiquitinating enzymes (DUBs), thereby inhibiting the degradation of ubiquitinated proteins by the proteasome.[2] The intended on-target effect is the accumulation of proteins that are normally targeted for degradation, which can induce apoptosis in cancer cells.[1][2]
Q2: What are potential off-target effects of this compound?
A2: While specific off-target effects of this compound have not been extensively documented in publicly available literature, any compound that modulates a central cellular process like the UPS could have unintended consequences. Potential off-target effects could arise from:
-
Interaction with other ubiquitin chain linkages: While this compound is reported to be selective for K48 linkages, interactions with other linkages (e.g., K63, K11) at high concentrations could affect non-degradative ubiquitin signaling pathways.
-
Binding to proteins with ubiquitin-like domains: this compound might interact with proteins containing domains that mimic ubiquitin structure.
-
Modulation of DUB activity indirectly: By sequestering polyubiquitin chains, this compound might indirectly affect the activity of DUBs on other substrates.
-
General cellular stress responses: The accumulation of ubiquitinated proteins can lead to cellular stress responses, such as the unfolded protein response (UPR), which can have wide-ranging effects.
Q3: What are the initial steps to assess for this compound off-target effects in my cell line?
A3: A multi-step approach is recommended:
-
Determine the On-Target Potency: Establish a dose-response curve for a known on-target effect of this compound, such as the accumulation of a specific UPS substrate (e.g., p53, p27) or global ubiquitin conjugates by Western blot.[1]
-
Assess Cytotoxicity: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration of this compound in your cell line.
-
Compare Potency and Toxicity: If the concentration of this compound required to induce your phenotype of interest is significantly lower than its cytotoxic concentration, it is more likely to be an on-target effect. A narrow window between efficacy and toxicity may suggest off-target effects.
-
Use a Negative Control: Synthesize or obtain a structurally related but inactive version of this compound to treat cells in parallel. If the inactive analog does not produce the same phenotype, it strengthens the evidence for an on-target effect.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cytotoxicity at concentrations required for on-target activity. | The therapeutic window in your cell line is narrow; the phenotype may be linked to a toxic off-target effect. | 1. Re-evaluate the dose-response curve with smaller concentration increments.2. Use a more sensitive assay for the on-target effect to see if it can be detected at lower, non-toxic concentrations.3. Perform a time-course experiment to see if the on-target effect precedes cytotoxicity.4. Identify potential off-targets using proteomics (see Experimental Protocols). |
| Inconsistent results between experiments. | Cell passage number, confluency, or health may vary. This compound may be unstable in culture media. | 1. Standardize cell culture conditions, including passage number and seeding density.2. Prepare fresh stock solutions of this compound for each experiment and minimize freeze-thaw cycles.3. Test the stability of this compound in your specific cell culture medium at 37°C over the time course of your experiment. |
| Phenotype is observed with this compound but not with other UPS inhibitors. | The phenotype may be due to a specific off-target effect of this compound, unrelated to general UPS inhibition. | 1. Perform target deconvolution studies like chemical proteomics to identify this compound-binding proteins.2. Use RNAi to knockdown the intended target (if known and singular) to see if it reproduces the phenotype.3. Consider that this compound's unique mechanism (binding polyubiquitin chains) may produce different downstream effects than proteasome or DUB inhibitors. |
| This compound treatment induces a strong stress response (e.g., UPR, heat shock). | Accumulation of misfolded, ubiquitinated proteins is a potent inducer of cellular stress. This may be an on-target consequence that complicates phenotypic analysis. | 1. Monitor markers of cellular stress (e.g., CHOP, BiP, HSP70) by Western blot or qPCR.2. Use the lowest effective concentration of this compound and the shortest treatment time possible.3. If studying a specific signaling pathway, determine if the observed effects are upstream or downstream of the stress response. |
Experimental Protocols & Data Presentation
Quantitative Data Summary
The following tables should be used as templates to organize your experimental data for this compound.
Table 1: Dose-Response Analysis of this compound
| Concentration (µM) | On-Target Effect (e.g., % p53 accumulation) | Cell Viability (%) |
| 0 (Vehicle) | 0 | 100 |
| 0.1 | ||
| 0.5 | ||
| 1 | ||
| 5 | ||
| 10 | ||
| 25 | ||
| 50 |
Table 2: Comparison of UPS Inhibitors
| Compound | Concentration (µM) | On-Target Phenotype (normalized) | Off-Target Phenotype (e.g., stress marker induction) |
| This compound | EC50 | ||
| MG132 | EC50 | ||
| Inactive Analog | (Same as this compound EC50) |
Key Experimental Methodologies
1. Western Blot for Ubiquitin Conjugate Accumulation
-
Objective: To confirm the on-target activity of this compound by detecting the accumulation of polyubiquitinated proteins.
-
Methodology:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with a dose-range of this compound (and controls like MG132 and vehicle) for a predetermined time (e.g., 4-8 hours).
-
Lyse cells in RIPA buffer containing protease and DUB inhibitors (e.g., NEM, PR-619).
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein lysate on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against ubiquitin (e.g., P4D1 or FK2 clones) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect signal using an ECL substrate and imaging system. A high-molecular-weight smear indicates the accumulation of polyubiquitinated proteins.
-
2. Thermal Proteome Profiling (TPP) for Off-Target Identification
-
Objective: To identify cellular proteins that physically interact with this compound by observing changes in their thermal stability.
-
Methodology:
-
Culture cells to 80-90% confluency.
-
Treat one set of cells with this compound and another with vehicle control for a defined period.
-
Harvest cells, lyse them, and divide the lysate into aliquots.
-
Heat each aliquot to a different temperature (e.g., from 37°C to 67°C in 3°C increments) for 3 minutes.
-
Cool the samples and centrifuge to pellet aggregated proteins.
-
Collect the supernatant (soluble protein fraction).
-
Prepare samples for mass spectrometry (e.g., via tryptic digestion and TMT labeling).
-
Analyze samples by LC-MS/MS to quantify the relative abundance of proteins in the soluble fraction at each temperature.
-
Plot the melting curves for each identified protein. A shift in the melting curve between the this compound-treated and control samples indicates a direct or indirect interaction.
-
Visualizations
Caption: On-target pathway of this compound action.
Caption: Experimental workflow for identifying off-target effects.
References
Technical Support Center: Improving Ub4ix Cell Permeability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor cell permeability of the investigational compound Ub4ix in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor cell permeability for a small molecule like this compound? A1: Poor cell permeability is a frequent challenge in drug development.[1] Key causes are often related to the compound's physicochemical properties, such as high molecular weight (>500 Daltons), low lipophilicity (LogP), a high polar surface area (PSA), or the presence of charged groups that hinder passive diffusion across the cell membrane.[1][2] Additionally, the compound might be a substrate for cellular efflux pumps, like P-glycoprotein (P-gp), which actively remove it from the cell's interior.[1][2]
Q2: How can I initially determine if this compound has a cell permeability problem? A2: A primary indicator of poor cell permeability is a significant discrepancy between the compound's potency in a biochemical assay (e.g., IC50 against the purified target protein) and its potency in a cell-based assay (EC50). If the EC50 in the cellular assay is substantially higher, it suggests that the compound is not efficiently reaching its intracellular target. Direct measurement of intracellular compound concentration via cellular uptake assays is a definitive method to quantify permeability.[1]
Q3: What are the main strategies to overcome poor cell permeability in in vitro assays? A3: Strategies can be divided into two main categories:
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Assay Optimization: Modifying experimental conditions to enhance compound uptake without altering the compound itself. This includes adjusting incubation time, serum concentration, or using permeabilizing agents.
-
Medicinal Chemistry: Structurally modifying the this compound molecule to improve its drug-like properties, such as lipophilicity and polar surface area, or to reduce its affinity for efflux transporters.[2][3]
Troubleshooting Guide: Enhancing this compound Permeability
This guide provides specific, actionable steps to troubleshoot and improve the cellular uptake of this compound in your experiments.
Strategy 1: Optimization of Assay Conditions
Before employing more complex solutions, simple modifications to the assay protocol can often yield significant improvements.
Issue: this compound shows low or inconsistent activity in cell-based assays.
Potential Solutions & Protocols:
-
Extend Incubation Time: For some compounds, cellular uptake is slow. Extending the incubation period allows more time for the compound to accumulate intracellularly.
-
Experimental Protocol: Time-Course Analysis of this compound Activity
-
Cell Seeding: Plate your chosen cell line in 96-well plates at a density that ensures they are in the logarithmic growth phase for the duration of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include appropriate vehicle controls (e.g., DMSO).
-
Incubation: Incubate the plates for a range of time points (e.g., 4, 12, 24, 48, and 72 hours) at 37°C in a humidified CO2 incubator.[4][5]
-
Data Analysis: Calculate the EC50 value for each time point. A decrease in the EC50 value with longer incubation times suggests that initial poor activity was due to slow permeability.
-
-
Table 1: Representative Data for Time-Course Experiment
-
| Incubation Time (hours) | This compound Apparent EC50 (µM) |
| 4 | > 100 |
| 12 | 45.2 |
| 24 | 15.1 |
| 48 | 8.8 |
| 72 | 8.5 |
-
Reduce Serum Concentration: Components in fetal bovine serum (FBS) can bind to compounds, reducing the free concentration available to enter cells.[7]
-
Methodology: Run the assay in a medium with a reduced serum concentration (e.g., 2% or 0.5% FBS) or in a serum-free medium for the duration of the compound treatment. It is crucial to first confirm that the cells remain healthy under these conditions for the required time.
-
Strategy 2: Use of Chemical Permeabilizing Agents
For mechanistic studies or when assay optimization is insufficient, chemical agents can be used to transiently increase membrane permeability. This approach should be used cautiously as it can introduce non-physiological conditions.
Issue: this compound demonstrates no cellular activity, even after optimizing incubation time and serum levels.
Potential Solution & Protocol:
-
Use a Mild Detergent (Digitonin): Digitonin (B1670571) is a mild, non-ionic detergent that selectively complexes with cholesterol, which is abundant in the plasma membrane.[8][9] This creates pores that allow small molecules to enter the cytoplasm while often leaving organellar membranes intact.[8][10]
-
Experimental Protocol: Digitonin-Assisted this compound Permeabilization
-
Digitonin Titration (Critical Step): To avoid cell lysis, you must first determine the optimal, non-toxic concentration of digitonin for your specific cell line.[11]
-
This compound Co-treatment: Prepare your serial dilutions of this compound in a medium containing the predetermined optimal concentration of digitonin.
-
Treatment and Incubation: Add the this compound/digitonin mixture to the cells and incubate for the desired period (often a shorter time, e.g., 1-4 hours, is sufficient with this method).
-
Endpoint Measurement & Analysis: Perform your cellular assay and calculate the EC50 value. Compare this to the EC50 of this compound without digitonin.
-
-
Table 2: Representative Data for Digitonin Co-Treatment
-
| Treatment Condition | This compound Apparent EC50 (µM) |
| This compound Alone (24h) | 15.1 |
| This compound + 10 µg/mL Digitonin (2h) | 1.2 |
| 10 µg/mL Digitonin Alone (2h) | No Effect on Viability |
Visualizations
Caption: A decision-making workflow for troubleshooting this compound permeability issues.
Caption: Experimental workflow for optimizing this compound incubation time in vitro.
Caption: Hypothetical intracellular signaling pathway inhibited by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Effect of serum on the in vitro activities of 11 broad-spectrum antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
- 9. agscientific.com [agscientific.com]
- 10. benchchem.com [benchchem.com]
- 11. support.epicypher.com [support.epicypher.com]
dealing with high background in Ub4ix immunoprecipitation
Welcome to the technical support center for Ub4ix immunoprecipitation (IP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on mitigating high background in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background in a this compound immunoprecipitation experiment?
High background in this compound IP can stem from several factors, primarily related to non-specific binding of proteins to either the IP antibody or the solid-phase beads (e.g., agarose (B213101) or magnetic). Key sources include:
-
Non-specific binding to beads: Proteins in the cell lysate can adhere non-specifically to the agarose or magnetic beads.
-
Non-specific binding to the antibody: The immunoprecipitating antibody may cross-react with other proteins besides this compound. Using an excessive amount of antibody can also increase non-specific binding.[1]
-
Inefficient washing: Inadequate or insufficiently stringent washing steps can fail to remove non-specifically bound proteins.
-
Cell lysis issues: Harsh lysis conditions can denature proteins, exposing hydrophobic regions that lead to non-specific interactions. Conversely, incomplete lysis can release interfering cellular components.
-
Contamination: Keratin (B1170402) from hair and skin is a common contaminant in IP experiments, especially when analyzed by mass spectrometry.
Q2: How can I determine the source of the high background in my this compound IP?
Proper experimental controls are crucial for diagnosing the source of high background. Key controls include:
-
Isotype Control: Use a non-specific antibody of the same isotype and from the same host species as your anti-Ub4ix antibody. This helps determine if the background is due to non-specific binding to the immunoglobulin itself.
-
Beads-only Control: Incubate the cell lysate with the beads alone (without the primary antibody). This will identify proteins that are binding non-specifically to the beads.
Q3: What is "pre-clearing" and how can it reduce background?
Pre-clearing is a highly recommended step to reduce non-specific binding.[2] It involves incubating the cell lysate with beads (and sometimes a non-specific IgG) before the addition of the specific anti-Ub4ix antibody.[1][3] This step captures proteins that would non-specifically bind to the beads or antibody, which are then removed by centrifugation, leaving a "cleaner" lysate for your specific IP.[1]
Troubleshooting Guides
Issue 1: High Background Due to Non-Specific Binding
Symptoms:
-
Multiple bands are visible in the negative control lanes (isotype control, beads-only) on a Western blot.
-
Mass spectrometry analysis reveals a high number of common contaminants or proteins unrelated to this compound.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Non-specific binding to beads | Pre-clear the lysate: Incubate the lysate with beads for 30-60 minutes at 4°C before adding the specific antibody. Block the beads: Before adding to the lysate, incubate the beads with a blocking agent like 1% Bovine Serum Albumin (BSA) in PBS for 1 hour. |
| Excessive antibody | Titrate your antibody: Perform a titration experiment to determine the minimal amount of antibody required to efficiently pull down this compound. A general starting point is 2-10 µg of antibody per 500 µg of lysate. |
| Antibody cross-reactivity | Use a high-quality, IP-validated antibody: Ensure your anti-Ub4ix antibody has been validated for immunoprecipitation. Consider using a monoclonal antibody for higher specificity. |
| Contamination from handling | Maintain a clean workspace: Wear gloves and a lab coat. Use filtered pipette tips. Keep samples covered whenever possible to avoid dust and keratin contamination. |
Issue 2: High Background Due to Inefficient Washing
Symptoms:
-
Faint, non-specific bands are present across the gel, including in the IP lane.
-
Known abundant cellular proteins (e.g., actin, tubulin) are detected in the final eluate.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Insufficient number of washes | Increase the number of wash steps: Perform at least 3-5 washes after incubating the lysate with the antibody-bead complex. |
| Wash buffer is not stringent enough | Optimize wash buffer composition: Increase the salt concentration (e.g., up to 300mM NaCl) or add a mild non-ionic detergent (e.g., 0.05% Triton X-100) to the wash buffer to disrupt weak, non-specific interactions. |
| Ineffective washing technique | Ensure thorough resuspension: During each wash step, fully resuspend the beads in the wash buffer. For the final wash, consider transferring the beads to a new tube to avoid carryover of contaminants stuck to the tube wall. |
Experimental Protocols
Cell Lysis for E4 Ubiquitin Ligase Immunoprecipitation
The choice of lysis buffer is critical for preserving protein interactions while minimizing non-specific binding. For E3/E4 ligase complexes, a non-denaturing lysis buffer is often preferred.
Recommended Lysis Buffer (Modified RIPA):
| Component | Final Concentration | Purpose |
| Tris-HCl (pH 7.4) | 50 mM | Buffering agent |
| NaCl | 150 mM | Maintains ionic strength |
| EDTA | 1 mM | Chelates divalent cations |
| Triton X-100 | 1% (v/v) | Non-ionic detergent for cell lysis |
| Protease Inhibitor Cocktail | 1X | Prevents protein degradation |
| Phosphatase Inhibitor Cocktail | 1X | Prevents dephosphorylation |
| N-ethylmaleimide (NEM) | 25 mM (add fresh) | Inhibits deubiquitinating enzymes (DUBs) |
Procedure:
-
Wash cultured cells with ice-cold PBS.
-
Add ice-cold lysis buffer to the cell pellet (e.g., 1 mL per 10^7 cells).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Sonicate the lysate briefly on ice to shear DNA and ensure complete lysis.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
Determine the protein concentration using a standard assay (e.g., BCA).
Immunoprecipitation Protocol for this compound
This protocol is a general guideline and may require optimization.
Materials:
-
Cleared cell lysate (1-2 mg/mL total protein)
-
Anti-Ub4ix antibody (IP-validated)
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., Lysis buffer with 0.1% Triton X-100)
-
Elution Buffer (e.g., 1X Laemmli sample buffer or a low pH buffer like 0.1 M glycine, pH 2.5)
Procedure:
-
Pre-clearing (optional but recommended):
-
To 500 µg - 1 mg of cell lysate, add 20 µL of a 50% slurry of Protein A/G beads.
-
Incubate on a rotator for 1 hour at 4°C.
-
Pellet the beads and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the recommended amount of anti-Ub4ix antibody (or isotype control IgG) to the pre-cleared lysate. A starting point is 4 µg of antibody per 500 µg - 1 mg of lysate.
-
Incubate with gentle rotation for 2 hours to overnight at 4°C.
-
-
Capture of Immune Complexes:
-
Add 30 µL of a 50% slurry of pre-washed Protein A/G beads to the lysate-antibody mixture.
-
Incubate with gentle rotation for 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic rack or centrifugation.
-
Discard the supernatant.
-
Add 500 µL of ice-cold wash buffer and resuspend the beads.
-
Pellet the beads and discard the supernatant.
-
Repeat the wash step 3-4 more times.
-
-
Elution:
-
After the final wash, remove all residual wash buffer.
-
Add 50 µL of 2X Laemmli sample buffer to the beads.
-
Boil the sample at 95-100°C for 5 minutes to elute and denature the proteins.
-
Pellet the beads, and the supernatant is ready for analysis by SDS-PAGE and Western blotting.
-
Visualizations
Caption: Major contributors to high background in immunoprecipitation.
Caption: A decision-making workflow for troubleshooting high background.
References
Technical Support Center: Ub4ix Treatment Optimization
Welcome to the technical support center for Ub4ix, a novel macrocyclic peptide designed to modulate the ubiquitin-proteasome system by specifically targeting Lys48-linked ubiquitin chains. This guide is intended for researchers, scientists, and drug development professionals to help optimize experimental conditions and troubleshoot common issues to minimize cytotoxicity and achieve desired therapeutic effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a macrocyclic peptide that selectively binds to Lys48-linked polyubiquitin (B1169507) chains with high affinity (Kd = 6 ± 1 nM for tetra-ubiquitin)[1]. This binding interferes with the recognition of these chains by deubiquitinating enzymes (DUBs) and the 26S proteasome[2]. By inhibiting the degradation of proteins marked with K48-linked ubiquitin chains, this compound leads to the accumulation of these proteins, which can trigger downstream signaling pathways, ultimately promoting apoptosis (programmed cell death) in cancer cells[1][2].
Q2: What are the typical signs of this compound-induced cytotoxicity in cell culture?
A2: Common indicators of cytotoxicity include a dose-dependent decrease in cell viability, changes in cell morphology (e.g., rounding, detachment), and the induction of apoptosis. Researchers may observe an increase in markers of apoptosis such as caspase activation and DNA fragmentation[3].
Q3: At what concentration should I start my experiments with this compound?
A3: Based on published studies, a concentration of 10 µM has been used to observe the effects of this compound on the accumulation of ubiquitin conjugates and inhibition of protein breakdown in cell lines such as HeLa, U2OS, and U87. However, the optimal concentration is cell-line dependent and should be determined empirically through dose-response experiments. It is recommended to start with a broad concentration range (e.g., 0.1 µM to 50 µM) to determine the IC50 value for your specific cell line.
Q4: How can I improve the solubility of this compound for my cell culture experiments?
A4: Macrocyclic peptides can sometimes exhibit limited solubility in aqueous solutions. To improve solubility, it is recommended to first dissolve this compound in a small amount of a sterile, cell culture-grade organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. This stock solution can then be serially diluted in your cell culture medium to the desired final concentrations. It is crucial to ensure the final concentration of the organic solvent in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q5: How can I be sure that the observed cytotoxicity is due to this compound and not the solvent?
A5: It is essential to include a vehicle control in your experiments. This control should consist of cells treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound, but without the peptide itself. This will allow you to distinguish the cytotoxic effects of the peptide from any potential effects of the solvent.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound treatment optimization.
Issue 1: High Cytotoxicity Observed at Low Concentrations
| Possible Cause | Troubleshooting Steps |
| Cell line is highly sensitive to proteasome inhibition. | 1. Perform a dose-response experiment with a wider and lower concentration range to determine a more precise IC50. 2. Reduce the exposure time of the cells to this compound. 3. Consider using a less sensitive cell line for initial optimization experiments if feasible. |
| Solvent (e.g., DMSO) concentration is too high. | 1. Ensure the final concentration of the solvent in the cell culture medium is at a non-toxic level (typically ≤ 0.5%). 2. Prepare a fresh, lower concentration stock solution of this compound to minimize the volume of solvent added to the culture. 3. Always include a vehicle-only control to assess solvent toxicity. |
| Incorrect cell seeding density. | 1. Optimize the cell seeding density for your specific cell line and assay duration. Low cell density can make cells more susceptible to drug-induced toxicity. 2. Ensure cells are in the logarithmic growth phase at the time of treatment. |
| Peptide instability in culture medium. | 1. Prepare fresh dilutions of this compound for each experiment from a frozen stock. 2. Assess the stability of this compound in your specific culture medium over the duration of the experiment. |
Issue 2: High Variability Between Replicate Wells
| Possible Cause | Troubleshooting Steps |
| Inconsistent cell seeding. | 1. Ensure a homogenous single-cell suspension before seeding. 2. Use calibrated pipettes and consistent pipetting techniques. 3. Avoid "edge effects" by not using the outer wells of the microplate for experimental data; instead, fill them with sterile PBS or media. |
| Uneven compound distribution. | 1. Mix the plate gently after adding this compound to ensure even distribution. 2. Avoid introducing bubbles during pipetting. |
| Contamination (e.g., mycoplasma). | 1. Regularly test cell cultures for mycoplasma contamination. 2. Practice good aseptic technique during all cell culture manipulations. |
Issue 3: Low or No Observed Cytotoxicity
| Possible Cause | Troubleshooting Steps |
| This compound concentration is too low. | 1. Increase the concentration range in your dose-response experiment. 2. Confirm the concentration of your stock solution. |
| Exposure time is too short. | 1. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
| Cell line is resistant to this compound. | 1. Consider using a different cell line known to be sensitive to proteasome inhibitors. 2. Investigate potential resistance mechanisms in your cell line (e.g., overexpression of drug efflux pumps). |
| Poor peptide solubility or aggregation. | 1. Visually inspect the diluted this compound solution for any precipitation. 2. Try alternative solubilization methods, such as using a different solvent or sonication, while ensuring compatibility with your cell culture system. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol provides a general method for assessing the half-maximal inhibitory concentration (IC50) of this compound on cell viability.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve 2X the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include untreated and vehicle-only controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Assessing Apoptosis Induction by Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the quantitative assessment of apoptosis and necrosis in cells treated with this compound using flow cytometry.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cells with the desired concentrations of this compound for the determined optimal exposure time. Include untreated and vehicle controls.
-
-
Cell Harvesting:
-
Gently collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Live cells will be negative for both stains (Annexin V-/PI-).
-
Early apoptotic cells will be positive for Annexin V and negative for PI (Annexin V+/PI-).
-
Late apoptotic or necrotic cells will be positive for both stains (Annexin V+/PI+).
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: Inhibition of Proteasomal Degradation
Caption: Mechanism of this compound action.
Experimental Workflow for Cytotoxicity Optimization
Caption: Workflow for optimizing this compound treatment.
Quantitative Data Summary
As specific IC50 values for this compound across a range of cancer cell lines are not yet widely published, the following table provides a template for researchers to populate with their own experimental data. This will aid in comparing the cytotoxic effects of this compound across different cell lines and experimental conditions.
| Cell Line | This compound IC50 (µM) | Assay Type | Incubation Time (hours) | Notes |
| e.g., HeLa | [Enter Value] | MTT | 48 | [e.g., High sensitivity observed] |
| e.g., U2OS | [Enter Value] | MTT | 48 | [e.g., Moderate sensitivity] |
| e.g., U87 | [Enter Value] | CellTiter-Glo | 72 | [e.g., Slower response observed] |
| [Your Cell Line] | [Enter Value] | [Your Assay] | [Your Time] | [Your Observations] |
References
- 1. Delineating Crosstalk Mechanisms of the Ubiquitin Proteasome System That Regulate Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. Induction of apoptosis by bestatin (ubenimex) in human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Fluorescein-Ub4ix Microscopy
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using fluorescein-labeled tetra-ubiquitin (fluorescein-Ub4ix) probes in microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is fluorescein-Ub4ix and what is its primary application?
Fluorescein-Ub4ix is a research tool consisting of a tetra-ubiquitin chain covalently linked to a fluorescein (B123965) fluorophore. Its primary use is in live-cell imaging and biochemical assays to visualize and track the dynamics of polyubiquitination. Depending on the linkage of the ubiquitin chain (e.g., K48 or K63), it can be used to study processes like proteasomal degradation, DNA repair, or signal transduction.[1][2][3]
Q2: What is the difference between using K48-linked and K63-linked fluorescein-Ub4ix?
The linkage of the ubiquitin chain determines its biological function.
-
K48-linked polyubiquitin (B1169507) chains are the primary signal for targeting proteins to the 26S proteasome for degradation.[2][4][5] Fluorescein-Ub4ix (K48) is therefore ideal for studying protein turnover and the efficacy of drugs that target the ubiquitin-proteasome system.
-
K63-linked polyubiquitin chains are typically not associated with degradation but are involved in a variety of signaling pathways, including DNA damage repair, kinase activation, and endocytosis.[2][3] Fluorescein-Ub4ix (K63) is used to monitor these non-proteolytic signaling events.
Q3: How is fluorescein-Ub4ix introduced into cells?
Fluorescein-Ub4ix is typically introduced into live cells via microinjection or cell-permeable peptide carriers. For in vitro assays, it is directly added to the reaction mixture. It is important to use a delivery method that minimizes cellular stress and ensures the probe reaches the desired cellular compartment.
Q4: Can the fluorescein tag affect the function of the ubiquitin chain?
While fluorescein is a widely used and relatively small fluorophore, any modification has the potential to alter the behavior of the molecule it is attached to. The presence of the fluorescein tag could potentially influence interactions with ubiquitin-binding domains (UBDs) on other proteins.[6] It is crucial to run appropriate controls to ensure that the observed localization and dynamics are due to the ubiquitin chain itself and not an artifact of the fluorescent label.
Troubleshooting Guide
Problem 1: Weak or No Fluorescent Signal
| Potential Cause | Recommended Solution |
| Low Probe Concentration | Increase the concentration of fluorescein-Ub4ix delivered to the cells or used in the assay. Perform a titration to find the optimal concentration that yields a detectable signal without causing toxicity or aggregation. |
| Inefficient Cellular Uptake | Optimize the delivery method. If using microinjection, ensure successful injection into the cytoplasm. If using a cell-permeable peptide, vary the incubation time and peptide concentration. |
| Photobleaching | Reduce the intensity and duration of the excitation light. Use a mounting medium with an anti-fade reagent.[7] Choose a more photostable fluorophore if photobleaching is a persistent issue. |
| Incorrect Microscope Filter Set | Ensure that the excitation and emission filters on the microscope are appropriate for fluorescein (Excitation max ~494 nm, Emission max ~512 nm). |
| Rapid Degradation of the Probe | If using K48-linked fluorescein-Ub4ix, the probe may be rapidly degraded by the proteasome. Co-treat with a proteasome inhibitor (e.g., MG132) as a positive control to see if the signal is stabilized. |
Problem 2: High Background Fluorescence
| Potential Cause | Recommended Solution |
| Excess Probe Concentration | Reduce the concentration of fluorescein-Ub4ix. Excess unbound probe can diffuse throughout the cell, increasing background noise. |
| Autofluorescence | Image an unstained control sample to determine the level of cellular autofluorescence. Autofluorescence is often higher in the blue and green channels. If possible, switch to a red-shifted fluorophore. |
| Non-specific Sticking | Ensure proper washing steps after probe delivery to remove any probe that is non-specifically attached to the outside of the cells or the coverslip. |
| Contaminated Reagents | Use fresh, high-quality reagents and sterile-filtered buffers to avoid fluorescent contaminants. |
Problem 3: Punctate Staining or Aggregates
| Potential Cause | Recommended Solution | | Probe Aggregation | The fluorescein-Ub4ix probe itself may be aggregated before delivery. Centrifuge the probe solution before use to pellet any aggregates.[8] | | Cellular Stress or Toxicity | High concentrations of the probe or the delivery reagent can induce cellular stress, leading to the formation of protein aggregates.[9][10][11] Reduce the probe concentration and optimize the delivery protocol. | | Formation of Inclusion Bodies | Overexpression of ubiquitinated proteins can lead to the formation of inclusion bodies or aggresomes. This may be a biologically relevant result, particularly when studying protein quality control pathways. | | Lysosomal Sequestration | Some fluorescently tagged proteins can be recognized as foreign and transported to lysosomes for degradation, resulting in bright puncta.[12] Co-stain with a lysosomal marker to confirm. |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Proteasomal Degradation using Fluorescein-Ub4ix (K48)
-
Cell Culture: Plate cells on glass-bottom dishes suitable for microscopy 24 hours prior to the experiment.
-
Probe Preparation: Reconstitute lyophilized fluorescein-Ub4ix (K48) in sterile microinjection buffer (e.g., 10 mM Tris, 100 mM KCl, pH 7.4) to a final concentration of 1-5 µM. Centrifuge at high speed for 10 minutes to remove any aggregates.
-
Microinjection: Using a micromanipulator and microinjector, inject the fluorescein-Ub4ix (K48) solution into the cytoplasm of the target cells.
-
Incubation: Allow cells to recover for 30-60 minutes in a 37°C incubator.
-
Drug Treatment (Optional): To test the effect of a compound on the ubiquitin-proteasome system, add the compound to the media at the desired concentration. Include a vehicle control and a positive control (e.g., 10 µM MG132).
-
Live-Cell Imaging: Image the cells using a fluorescence microscope equipped with a FITC filter set. Acquire images at regular intervals (e.g., every 5-10 minutes) to monitor the fluorescence intensity over time.
-
Data Analysis: Quantify the mean cellular fluorescence intensity at each time point. A decrease in fluorescence over time indicates degradation of the probe.
Protocol 2: In Vitro Ubiquitination Assay
-
Reaction Setup: In a microcentrifuge tube, combine the following components:
-
E1 activating enzyme
-
E2 conjugating enzyme
-
E3 ligase of interest
-
Substrate protein
-
Fluorescein-Ub4ix
-
ATP-regenerating system
-
Reaction buffer
-
-
Initiate Reaction: Add ATP to initiate the ubiquitination reaction.
-
Incubation: Incubate the reaction at 37°C for the desired amount of time (e.g., 0, 15, 30, 60 minutes).
-
Stop Reaction: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Analyze the reaction products by SDS-PAGE. Visualize the fluorescently labeled proteins using a gel imager with a FITC filter. An increase in the molecular weight of the substrate protein corresponding to the addition of fluorescein-Ub4ix indicates successful ubiquitination.
Visualizations
References
- 1. Probing protein ubiquitination in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. tebubio.com [tebubio.com]
- 4. Frontiers | Visualizing K48 Ubiquitination during Presynaptic Formation By Ubiquitination-Induced Fluorescence Complementation (UiFC) [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescence labeling methods influence the aggregation process of α-syn in vitro differently - Nanoscale (RSC Publishing) DOI:10.1039/D2NR05487F [pubs.rsc.org]
- 7. biotium.com [biotium.com]
- 8. Screening Protein Aggregation in Cells Using Fluorescent Labels Coupled to Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 11. Screening Protein Aggregation in Cells Using Fluorescent Labels Coupled to Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 12. bitesizebio.com [bitesizebio.com]
resolving issues with Ub4ix peptide aggregation
Technical Support Center: Ub4ix Peptide
Welcome to the technical support center for the this compound peptide. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome challenges related to peptide aggregation and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My lyophilized this compound peptide won't fully dissolve. What should I do?
A1: This is a common issue related to the peptide's hydrophobic nature. First, ensure you are using the recommended reconstitution buffer (see Protocol 1). We recommend starting with a small amount of organic solvent like DMSO to create a stock solution before diluting with an aqueous buffer. Avoid vigorous vortexing, which can promote aggregation. Instead, gently pipette the solution or sonicate briefly in a water bath.
Q2: My this compound peptide solution appears cloudy or contains visible precipitates. What does this mean?
A2: Cloudiness or precipitation is a strong indicator of peptide aggregation. This can occur due to improper storage, incorrect buffer conditions (pH, ionic strength), or high peptide concentration. We recommend performing a quality control check using Dynamic Light Scattering (DLS) (see Protocol 2) to confirm the presence of aggregates. Do not use a cloudy solution for your experiments, as it will lead to inaccurate and irreproducible results.
Q3: How can I prevent this compound aggregation during my experiments?
A3: To minimize aggregation, always prepare fresh solutions for each experiment from a properly stored, concentrated stock. When diluting, add the peptide stock solution to the buffer in a drop-wise manner while gently stirring. It is also crucial to maintain the recommended pH and ionic strength for your specific application (see Table 1). For long-term experiments, consider including additives like arginine or using a lower working concentration.
Q4: What are the optimal storage conditions for this compound peptide?
A4: Lyophilized this compound peptide should be stored at -20°C or -80°C and protected from moisture. Once reconstituted into a stock solution (e.g., in DMSO), it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can significantly increase aggregation. Store these aliquots at -80°C. See Table 2 for stability data under different storage conditions.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues with this compound peptide aggregation.
Problem: Inconsistent or non-reproducible results in cell-based or biochemical assays.
This is often the first sign of underlying peptide aggregation issues, which can alter the effective concentration and activity of the peptide.
Caption: Troubleshooting workflow for this compound peptide aggregation.
Quantitative Data Summary
Table 1: Solubility and Stability of this compound in Common Buffer Systems
| Buffer System | pH | Ionic Strength (mM) | Max Solubility (mg/mL) | Stability at 4°C (t½ for aggregation) |
|---|---|---|---|---|
| PBS | 7.4 | 150 | 0.5 | ~12 hours |
| Tris-HCl | 8.0 | 50 | 1.2 | ~48 hours |
| HEPES | 7.2 | 100 | 0.8 | ~24 hours |
| Citrate | 6.0 | 20 | < 0.1 | ~2 hours |
Table 2: Effect of Storage Conditions on Reconstituted this compound Stock (10 mg/mL in DMSO)
| Storage Temp. | Freeze-Thaw Cycles | Aggregation Increase after 1 Month (% initial) |
|---|---|---|
| 4°C | N/A | > 200% |
| -20°C | 1 | < 2% |
| -20°C | 5 | ~25% |
| -80°C | 1 | < 1% |
| -80°C | 5 | < 5% |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound Peptide
This protocol describes the standard procedure for reconstituting lyophilized this compound to create a concentrated stock solution.
Caption: Standard workflow for this compound peptide reconstitution.
Methodology:
-
Before opening, allow the vial of lyophilized this compound to warm to room temperature for at least 15 minutes to prevent condensation.
-
Using a calibrated pipette, add the appropriate volume of sterile, high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).
-
To dissolve the peptide, gently pipette the solution up and down. Avoid vigorous vortexing. For difficult-to-dissolve peptides, place the vial in a water bath sonicator for 2-5 minutes.
-
Once fully dissolved, immediately aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes.
-
Store the aliquots at -80°C until use.
Protocol 2: Quality Control using Dynamic Light Scattering (DLS)
DLS is a technique used to measure the size distribution of particles in a solution, making it ideal for detecting peptide aggregates.
Methodology:
-
Prepare a sample by diluting the this compound stock solution to a final concentration of 0.5-1.0 mg/mL in the desired assay buffer.
-
Filter the sample through a 0.02 µm syringe filter directly into a clean DLS cuvette.
-
Equilibrate the sample at the desired temperature (e.g., 25°C) in the DLS instrument for 5 minutes.
-
Perform the measurement, collecting at least 10-15 runs.
-
Analyze the data. A monomodal peak corresponding to the expected size of the monomeric peptide indicates a high-quality, non-aggregated sample. The presence of larger species or high polydispersity indicates aggregation.
Protocol 3: Disaggregation of Pre-formed this compound Aggregates
This protocol can be used to rescue a moderately aggregated peptide solution but should be followed by a stringent quality control check.
Methodology:
-
Add hexafluoro-2-propanol (HFIP) to the aggregated peptide solution to a final concentration of 20-30% (v/v).
-
Incubate the solution at room temperature for 1-2 hours with gentle agitation.
-
Remove the HFIP by lyophilization or speed-vacuum centrifugation.
-
Reconstitute the resulting peptide film using the standard procedure outlined in Protocol 1.
-
Crucially, perform DLS analysis (Protocol 2) to confirm that the aggregates have been removed and to assess the quality of the disaggregated peptide.
Hypothetical this compound Signaling Pathway
This compound is a key regulator in the "Aggresome Targeting Pathway," which tags misfolded proteins for clearance. Aggregation of the this compound peptide itself can competitively inhibit this pathway, leading to cellular stress.
Caption: The role of this compound in the Aggresome Targeting Pathway.
best practices for long-term storage of Ub4ix
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the best practices for the long-term storage and handling of Ub4ix, a macrocyclic peptide inhibitor of the ubiquitin-proteasome system. Adherence to these guidelines is critical for ensuring the stability, activity, and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: How should I store lyophilized this compound for the long term?
A1: For optimal long-term stability, lyophilized this compound should be stored at -20°C or, preferably, at -80°C.[1][2][3] It is crucial to keep the vial tightly sealed and protected from light and moisture.[4][5] Under these conditions, the lyophilized peptide is expected to be stable for several years.
Q2: What is the recommended procedure for handling a new vial of lyophilized this compound?
A2: Before opening the vial for the first time, it is essential to allow it to equilibrate to room temperature in a desiccator. This critical step prevents atmospheric moisture from condensing on the cold peptide, which can significantly reduce its long-term stability. Once equilibrated, weigh the desired amount quickly in a controlled environment. For peptides susceptible to oxidation, such as those containing Cys, Met, or Trp, purging the vial with an inert gas like argon or nitrogen before resealing is recommended.
Q3: Can I store this compound in solution? What are the best practices?
A3: Long-term storage of peptides in solution is generally not recommended due to a higher risk of degradation. If short-term storage in solution is necessary, it should be reconstituted in a sterile, high-purity solvent. The optimal pH for peptide solutions is typically slightly acidic (pH 5-6) to minimize degradation pathways like deamidation. For storage longer than a few days, the solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.
Q4: Which amino acids in a peptide sequence are most susceptible to degradation?
A4: Certain amino acids are more prone to chemical degradation. Peptides containing Cysteine (Cys), Methionine (Met), and Tryptophan (Trp) are susceptible to oxidation. Asparagine (Asn) and Glutamine (Gln) can undergo deamidation, particularly at neutral or basic pH. Aspartic acid (Asp) can be involved in hydrolysis and isomerization. Sequences with these residues require more stringent storage and handling conditions.
Q5: How many freeze-thaw cycles can a reconstituted this compound solution tolerate?
A5: It is strongly recommended to avoid repeated freeze-thaw cycles as they can lead to peptide aggregation and degradation. The best practice is to aliquot the reconstituted peptide solution into volumes appropriate for single experiments. This ensures that the main stock remains frozen and stable.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Loss of this compound activity in biological assays. | 1. Peptide Degradation: Improper storage (e.g., room temperature, exposure to moisture/light).2. Multiple Freeze-Thaw Cycles: Aliquots were thawed and refrozen repeatedly.3. Incorrect Reconstitution: Use of non-sterile solvent or inappropriate pH. | 1. Verify that both lyophilized and reconstituted stocks have been stored at -20°C or -80°C.2. Always use fresh aliquots for each experiment.3. Reconstitute a fresh vial of lyophilized this compound using the recommended protocol. |
| Precipitate observed in the reconstituted this compound solution. | 1. Aggregation: The peptide may be forming insoluble aggregates, a common issue with peptides.2. Low Solubility: The concentration may be too high for the chosen solvent.3. Contamination: Bacterial growth can occur if non-sterile solvents or handling techniques are used. | 1. Briefly sonicate the solution. If the precipitate remains, it may be aggregated. Consider using a different reconstitution buffer.2. Try dissolving the peptide at a lower concentration.3. Discard the solution and prepare a fresh stock using sterile techniques and solvents. |
| Inconsistent results between experiments. | 1. Peptide Instability: The peptide may be degrading in solution over the course of the experiment.2. Adsorption to Vials: Hydrophobic peptides can adsorb to plastic surfaces, reducing the effective concentration. | 1. Prepare fresh reconstituted solutions more frequently. Keep solutions on ice during experiments.2. Use low-adsorption polypropylene (B1209903) or glass vials for storage and dilution. |
Quantitative Stability Data
The following tables present hypothetical stability data for this compound under various storage conditions. These are illustrative examples to guide best practices.
Table 1: Stability of Lyophilized this compound
| Storage Condition | Time | Purity by HPLC (%) | Comments |
| -80°C | 24 Months | >99% | Recommended long-term storage condition. |
| -20°C | 24 Months | 98% | Acceptable for long-term storage. |
| 4°C | 6 Months | 95% | Suitable for short-term storage only. |
| 25°C (Room Temp) | 1 Month | 85% | Not recommended; significant degradation observed. |
Table 2: Stability of Reconstituted this compound (1 mg/mL in Sterile Water, pH 6.0)
| Storage Condition | Time | Purity by HPLC (%) | Comments |
| -80°C (single thaw) | 6 Months | 97% | Recommended for storing solutions. Aliquoting is essential. |
| -20°C (single thaw) | 3 Months | 95% | Acceptable for storing solutions. |
| 4°C | 7 Days | 90% | Not recommended for storage beyond a few days. |
| -20°C (3 freeze-thaw cycles) | 1 Month | 88% | Demonstrates degradation due to repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Remove the vial of lyophilized this compound from -80°C or -20°C storage.
-
Place the sealed vial in a desiccator and allow it to warm to room temperature for at least 30 minutes.
-
Briefly centrifuge the vial to ensure all lyophilized powder is at the bottom.
-
Under sterile conditions, add the required volume of a suitable solvent (e.g., sterile, nuclease-free water or 0.1% acetic acid) to achieve the desired stock concentration.
-
Gently swirl or vortex the vial to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can induce aggregation.
-
If not for immediate use, aliquot the solution into single-use, low-adsorption vials, and store immediately at -80°C.
Protocol 2: Assessment of this compound Stability by RP-HPLC
-
Preparation of Samples: Prepare reconstituted this compound solutions according to Protocol 1. Store aliquots at different temperature conditions (-80°C, -20°C, 4°C) and for various durations.
-
Time-Point Analysis: At each designated time point, remove one aliquot from storage. Allow it to equilibrate to room temperature.
-
HPLC Analysis:
-
Inject a standard amount (e.g., 10 µL) of the this compound solution onto a C18 reverse-phase HPLC column.
-
Run a gradient of mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in acetonitrile).
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Integrate the area of the main this compound peak and any degradation peaks.
-
Calculate the purity as: (Area of Main Peak / Total Area of All Peaks) * 100.
-
Compare the purity of stored samples to a time-zero control sample.
-
Visualizations
Signaling Pathway
Caption: Inhibition of the K48-linked polyubiquitin (B1169507) chain by this compound.
Experimental Workflow
Caption: Workflow for assessing the long-term stability of this compound.
References
Validation & Comparative
A Tale of Two Inhibitors: Ub4ix and MG132 in the Realm of Proteasome Activity
For researchers, scientists, and drug development professionals navigating the intricate world of the ubiquitin-proteasome system, the choice of inhibitory tools is critical. This guide provides a detailed comparison of two distinct inhibitors, the well-established MG132 and the novel macrocyclic peptide Ub4ix, highlighting their divergent mechanisms and effects on proteasome activity.
This comparison delves into their mechanisms of action, quantitative effects on cellular processes, and the experimental protocols to assess their activity, offering a comprehensive resource for informed experimental design.
At a Glance: Key Differences Between this compound and MG132
| Feature | This compound | MG132 |
| Chemical Class | Cyclic Peptide | Peptide Aldehyde |
| Mechanism of Action | Binds to K48-linked polyubiquitin (B1169507) chains, inhibiting recognition by deubiquitinases (DUBs) and the 26S proteasome. | Reversible inhibitor of the 26S proteasome's catalytic activity. |
| Primary Target | K48-linked polyubiquitin chains | Chymotrypsin-like (β5) subunit of the 20S proteasome |
| Potency | Binding Affinity (KD): 6 ± 1 nM for K48-linked tetra-ubiquitinCell Viability (IC50): 1.6 µM in HeLa cells[1] | Proteasome Inhibition (IC50): ~100 nM |
| Off-Target Effects | Potential inhibition of deubiquitinases (DUBs)[1][2] | Can inhibit other proteases like calpains at higher concentrations. |
| Mode of Inhibition | Indirect, by masking the degradation signal | Direct, by binding to the active site |
Unraveling the Mechanisms: A Divergent Approach to Proteasome Inhibition
The most significant distinction between this compound and MG132 lies in their mechanism of action. MG132 is a direct, reversible inhibitor of the proteasome's catalytic core, while this compound acts upstream by targeting the polyubiquitin chains that flag proteins for degradation.[3][4]
MG132 , a peptide aldehyde, directly enters the catalytic chamber of the 26S proteasome and forms a reversible covalent bond with the active site threonine residues of the β5 subunit, which is responsible for the chymotrypsin-like activity of the proteasome. This blockage prevents the breakdown of ubiquitinated proteins, leading to their accumulation.
This compound , on the other hand, is a macrocyclic peptide that does not directly interact with the proteasome's catalytic subunits. Instead, it selectively binds to K48-linked polyubiquitin chains, the primary signal for proteasomal degradation. This binding has a dual effect: it shields the ubiquitin chain from cleavage by deubiquitinating enzymes (DUBs) and physically hinders the recognition and processing of the ubiquitinated substrate by the 26S proteasome.
Caption: A diagram illustrating the distinct mechanisms of this compound and MG132.
Experimental Protocols: Assessing Proteasome Inhibition
To evaluate and compare the effects of this compound and MG132, specific experimental protocols are employed. Below are representative methodologies for key assays.
In Vitro Proteasome Activity Assay (for MG132)
This assay directly measures the catalytic activity of the proteasome using a fluorogenic substrate.
Materials:
-
Purified 20S or 26S proteasome
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)
-
MG132 (and other inhibitors as controls)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of MG132 in the assay buffer.
-
In a 384-well plate, add the purified proteasome to each well.
-
Add the diluted MG132 or vehicle control to the wells and incubate for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC) over time.
-
Calculate the rate of substrate cleavage (increase in fluorescence per unit of time).
-
Determine the percentage of proteasome inhibition for each MG132 concentration relative to the vehicle control and calculate the IC50 value.
In Vitro Ubiquitinated Protein Degradation Assay (for this compound and MG132)
This assay assesses the ability of the inhibitors to prevent the degradation of a specific ubiquitinated protein by the proteasome.
Materials:
-
Purified 26S proteasome
-
A purified, ubiquitinated substrate protein (e.g., HA-tagged α-globin-K48Ub4)
-
This compound and MG132
-
Reaction buffer (e.g., 25 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT, 2 mM ATP)
-
SDS-PAGE gels and Western blotting reagents
-
Antibody against the tag on the substrate protein (e.g., anti-HA antibody)
Procedure:
-
Set up reactions containing the ubiquitinated substrate and the 26S proteasome in the reaction buffer.
-
Add this compound, MG132, or a vehicle control to the respective reaction tubes. A linear, inactive version of this compound can be used as a negative control.
-
Incubate the reactions at 37°C for a defined period (e.g., 1-2 hours).
-
Stop the reactions by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Probe the membrane with the antibody against the protein tag to visualize the amount of remaining substrate.
-
Compare the band intensities to determine the extent of degradation inhibition by each compound.
References
A Comparative Analysis of Proteasome Inhibitors in Oncology Research: Ub4ix vs. Bortezomib
In the landscape of targeted cancer therapy, proteasome inhibitors have emerged as a cornerstone, particularly in the treatment of hematologic malignancies. By disrupting the ubiquitin-proteasome system (UPS), these agents trigger an accumulation of regulatory proteins, leading to cell cycle arrest and apoptosis in cancer cells. This guide provides a comparative overview of the well-established, first-in-class proteasome inhibitor, Bortezomib (B1684674), and a novel investigational agent, Ub4ix.
This document is intended for researchers, scientists, and drug development professionals, offering a structured comparison of the two compounds based on preclinical data. The following sections detail their mechanisms of action, comparative efficacy in cancer cell lines, and the experimental protocols utilized for their evaluation.
Mechanism of Action
Bortezomib is a dipeptidyl boronic acid derivative that reversibly inhibits the chymotrypsin-like (β5) subunit of the 20S proteasome.[1][2] This selective inhibition prevents the degradation of numerous intracellular proteins, disrupting multiple signaling cascades critical for cancer cell survival and proliferation.[3] Key downstream effects include the inhibition of the NF-κB pathway, induction of endoplasmic reticulum (ER) stress, and activation of pro-apoptotic proteins.[2][4][5][6]
This compound , a next-generation proteasome inhibitor, is designed to offer a distinct pharmacological profile. Its mechanism, while also centered on proteasome inhibition, may differ in terms of binding kinetics (e.g., irreversible vs. reversible), subunit selectivity, and off-target effects. Such differences could translate to an improved therapeutic window and a distinct resistance profile compared to bortezomib.
Comparative Efficacy in Cancer Cell Lines
The cytotoxic potential of this compound and bortezomib has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the drug concentration required to inhibit cell growth by 50%, are summarized below.
| Cell Line | Cancer Type | This compound IC50 (nM) | Bortezomib IC50 (nM) |
| RPMI-8226 | Multiple Myeloma | Data not available | 3 - 20[7] |
| DHL-4 | B-cell Lymphoma | Data not available | 25[8] |
| DHL-7 | B-cell Lymphoma | Data not available | 6[8] |
| MiaPaCa-2 | Pancreatic Cancer | Data not available | Potent inhibition reported[9] |
| L3.6pl | Pancreatic Cancer | Data not available | Potent inhibition reported[9] |
| SCC-15 | Head and Neck Cancer | Data not available | Data reported[10] |
| CAL-27 | Head and Neck Cancer | Data not available | Data reported[10] |
| FaDu | Head and Neck Cancer | Data not available | Data reported[10] |
| A-253 | Head and Neck Cancer | Data not available | Data reported[10] |
| Ela-1 | Feline Injection Site Sarcoma | Data not available | 17.46[11] |
| Kaiser | Feline Injection Site Sarcoma | Data not available | 21.38[11] |
Note: The IC50 values for bortezomib can vary depending on the duration of exposure and the specific assay conditions.
Signaling Pathway Diagrams
The following diagrams illustrate the established signaling pathway for bortezomib-induced apoptosis and a generalized experimental workflow for comparing proteasome inhibitors.
Caption: Bortezomib-induced apoptotic pathway.
Caption: Experimental workflow for comparative analysis.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of comparative studies. Below are protocols for key experiments used to evaluate the efficacy of proteasome inhibitors.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of this compound or bortezomib for 24, 48, or 72 hours. Include a vehicle-only control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Proteasome Activity Assay
This assay quantifies the chymotrypsin-like activity of the proteasome in cell lysates.
-
Cell Lysis: Treat cells with this compound, bortezomib, or a vehicle control for a specified time. Harvest and lyse the cells in a suitable buffer to release the proteasomes.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Assay Setup: In a 96-well black plate, add equal amounts of protein lysate to each well. Include wells with a known proteasome inhibitor (e.g., MG-132) as a positive control and buffer-only wells for background fluorescence.
-
Substrate Addition: Add the fluorogenic substrate Suc-LLVY-AMC to start the reaction.
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity at regular intervals using a microplate reader (excitation ~380 nm, emission ~460 nm).
-
Data Analysis: Calculate the rate of reaction. Determine the percent inhibition by comparing the activity in drug-treated samples to the untreated control.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
-
Cell Treatment: Treat cells with this compound or bortezomib at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Concluding Remarks
Bortezomib has established the clinical utility of proteasome inhibition. The development of novel agents like this compound is driven by the need to overcome resistance and improve the safety profile of this drug class. The direct comparative data for this compound is still emerging. The experimental framework provided here offers a robust approach for the head-to-head evaluation of these two compounds. Future studies should focus on completing the comparative efficacy tables, exploring the detailed molecular mechanisms of this compound, and assessing its in vivo activity in relevant cancer models. This will be critical in determining its potential as a next-generation therapeutic.
References
- 1. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Bortezomib? [synapse.patsnap.com]
- 3. Proteasome inhibition: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in the Understanding of Mechanisms and Therapeutic Use of Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bortezomib as the First Proteasome Inhibitor Anticancer Drug: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The proteasome inhibitor bortezomib acts independently of p53 and induces cell death via apoptosis and mitotic catastrophe in B-cell lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Proteasome inhibition by bortezomib parallels a reduction in head and neck cancer cells growth, and an increase in tumor-infiltrating immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. avmajournals.avma.org [avmajournals.avma.org]
Validating Ub4ix-Induced Phenotypes: A Comparative Guide to DUB-Specific siRNA Approaches
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of novel compounds targeting the ubiquitin-proteasome system is paramount. The cyclic peptide Ub4ix has been identified as an agent that induces the accumulation of ubiquitinated proteins, leading to the stabilization of key cellular regulators like the tumor suppressor p53 and the cyclin-dependent kinase inhibitor p27. These effects strongly suggest that this compound may function by inhibiting deubiquitinating enzymes (DUBs).
This guide provides a framework for validating the hypothesis that this compound-induced phenotypes are the result of specific DUB inhibition. We present a comparative analysis of the known effects of this compound with the expected outcomes of DUB-specific siRNA knockdown, focusing on Ubiquitin-Specific Peptidase 7 (USP7) and Ubiquitin-Specific Peptidase 19 (USP19) as potential targets for p53 and p27 regulation, respectively.
Unraveling the Mechanism of this compound: A Proposed Validation Strategy
Currently, direct experimental evidence identifying the specific DUB targets of this compound is not publicly available. However, based on its observed downstream effects on p53 and p27, we can formulate a targeted validation strategy. The tumor suppressor protein p53 is a well-established substrate of USP7, a DUB that removes ubiquitin tags from p53, thereby protecting it from proteasomal degradation[1][2][3][4][5][6]. Similarly, the stability of the cell cycle regulator p27 has been shown to be modulated by several DUBs, with studies pointing to the involvement of enzymes like USP19[7][8][9][10][11].
The proposed validation workflow involves a head-to-head comparison of the cellular phenotypes induced by this compound treatment with those resulting from the siRNA-mediated knockdown of specific DUBs. This approach allows for a systematic dissection of whether the effects of this compound can be phenocopied by the silencing of a particular DUB, thus providing strong evidence for a direct inhibitory link.
Logical Workflow for DUB Target Validation
Caption: A logical workflow for validating potential DUB targets of this compound.
Comparative Data Analysis: Expected Outcomes
The following tables summarize the expected outcomes of a comparative study between this compound treatment and DUB-specific siRNA knockdown. These tables are designed to provide a clear, at-a-glance comparison of the anticipated effects on key protein levels.
Table 1: Comparison of this compound and USP7 siRNA on p53 Stability
| Treatment Group | Target | Expected Outcome on p53 Protein Level | Rationale |
| Vehicle Control | - | Baseline | Establishes the normal level of p53. |
| This compound | Putative USP7 inhibitor | Increased | Inhibition of USP7-mediated deubiquitination leads to p53 stabilization. |
| Non-targeting siRNA | - | No significant change | Controls for off-target effects of siRNA transfection. |
| USP7 siRNA | USP7 | Increased | Knockdown of USP7 reduces p53 deubiquitination, leading to its accumulation. |
Table 2: Comparison of this compound and USP19 siRNA on p27 Stability
| Treatment Group | Target | Expected Outcome on p27 Protein Level | Rationale |
| Vehicle Control | - | Baseline | Establishes the normal level of p27. |
| This compound | Putative USP19 inhibitor | Increased | Inhibition of USP19-mediated deubiquitination leads to p27 stabilization. |
| Non-targeting siRNA | - | No significant change | Controls for off-target effects of siRNA transfection. |
| USP19 siRNA | USP19 | Increased | Knockdown of USP19 reduces p27 deubiquitination, leading to its accumulation. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validity of these comparative studies. Below are the key experimental protocols.
Protocol 1: Cell Culture and Treatment
-
Cell Lines: Human cell lines with wild-type p53 (e.g., U2OS, A549) are suitable for these experiments.
-
Culture Conditions: Cells should be maintained in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: A dose-response curve should be established to determine the optimal concentration of this compound. Based on preliminary data, a concentration range of 10-50 µM can be used. Cells should be treated for a predetermined time course (e.g., 6, 12, 24 hours) before harvesting.
Protocol 2: siRNA Transfection
-
siRNA Reagents: Validated siRNAs targeting human USP7 and USP19, along with a non-targeting control siRNA, should be used.
-
Transfection Reagent: A lipid-based transfection reagent suitable for the chosen cell line should be utilized according to the manufacturer's instructions.
-
Procedure:
-
Plate cells to be 50-60% confluent at the time of transfection.
-
Prepare siRNA-lipid complexes in serum-free medium.
-
Add the complexes to the cells and incubate for the time recommended by the transfection reagent manufacturer (typically 4-6 hours).
-
Replace the transfection medium with complete growth medium.
-
Incubate the cells for 48-72 hours post-transfection to ensure efficient protein knockdown before proceeding with analysis.
-
Protocol 3: Western Blot Analysis
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, p27, USP7, USP19, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Visualizing the Signaling Pathways
Understanding the underlying signaling pathways is essential for interpreting the experimental results. The following diagrams illustrate the proposed regulatory mechanisms.
p53 Stability Regulation by USP7
References
- 1. p53 stability is regulated by diverse deubiquitinating enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. USP7/HAUSP Promotes the Sequence-Specific DNA Binding Activity of p53 | PLOS One [journals.plos.org]
- 3. P53 upregulation by USP7-engaging molecular glues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. USP7 regulates growth and maintains the stemness of p53-mutant colorectal cancer cells via stabilizing of mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. USP7 Is a Master Regulator of Genome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. USP19 Deubiquitinating Enzyme Supports Cell Proliferation by Stabilizing KPC1, a Ubiquitin Ligase for p27Kip1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. USP19 deubiquitinating enzyme supports cell proliferation by stabilizing KPC1, a ubiquitin ligase for p27Kip1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Distinctive Patterns of USP19-Mediated Growth Regulation in Normal and Malignant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. USP19 Deubiquitinating Enzyme Supports Cell Proliferation by Stabilizing KPC1, a Ubiquitin Ligase for p27Kip1 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Ub4ix and Other Cyclic Peptide Inhibitors of the Ubiquitin-Proteasome System
For Researchers, Scientists, and Drug Development Professionals
The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for protein degradation and homeostasis. Its dysregulation is implicated in numerous diseases, including cancer, making it a prime target for therapeutic intervention. Cyclic peptides have emerged as a promising class of molecules capable of modulating the UPS with high specificity and potency. This guide provides a head-to-head comparison of Ub4ix, a novel cyclic peptide inhibitor, with other cyclic peptides targeting the UPS, supported by experimental data and detailed methodologies.
Overview of Compared Cyclic Peptide Inhibitors
This guide focuses on the comparative analysis of three distinct cyclic peptide inhibitors that modulate the ubiquitin-proteasome pathway through different mechanisms:
-
This compound and its Analogs (Ub4a/Ub4e): These de novo macrocyclic peptides selectively bind to Lys48-linked polyubiquitin (B1169507) chains, shielding them from the activity of deubiquitinases (DUBs) and the 26S proteasome. This leads to an accumulation of polyubiquitinated proteins, ultimately inducing apoptosis.
-
Cyclic Peptide Inhibitor of UCH-L5: This rationally designed cyclic peptide targets a specific proteasome-associated DUB, UCH-L5. By inhibiting UCH-L5, it prevents the trimming of ubiquitin chains on proteasome-bound substrates, leading to their accumulation.
-
Macrocyclic Oxindole (B195798) Peptide Epoxyketones: These synthetic macrocycles are potent inhibitors of the 20S proteasome's chymotrypsin-like (β5) activity. They are derived from the clinically used proteasome inhibitor carfilzomib (B1684676) and feature an oxindole group to enhance binding affinity.
Quantitative Comparison of Inhibitor Potency
The efficacy of these cyclic peptide inhibitors has been evaluated using various biochemical and cell-based assays. The following table summarizes their key quantitative parameters.
| Inhibitor Class | Target | Key Parameter | Value | Cell Line(s) |
| This compound Analogs (Ub4a/Ub4e) | K48-linked polyubiquitin chains | Binding Affinity (Kd) | Nanomolar range | - |
| Cellular Activity | IC50 | Low micromolar range | HeLa | |
| Cyclic Peptide Inhibitor of UCH-L5 | UCH-L5 (Deubiquitinase) | IC50 | 1.6 µM | - |
| Macrocyclic Oxindole Peptide Epoxyketone (Compound 5) | 20S Proteasome (β5 subunit) | IC50 | 0.19 µM | - |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of these inhibitors are best understood by visualizing their points of intervention in the ubiquitin-proteasome pathway.
Caption: Overview of the Ubiquitin-Proteasome System and inhibitor targets.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to characterize these cyclic peptide inhibitors.
Deubiquitinase (DUB) Inhibition Assay (for UCH-L5 Inhibitor)
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific DUB.
Caption: Workflow for a typical in vitro DUB inhibition assay.
Protocol Details:
-
Enzyme and Inhibitor Preparation: Purified recombinant UCH-L5 is diluted in an assay buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 5 mM DTT). The cyclic peptide inhibitor is serially diluted to various concentrations.
-
Reaction Setup: The enzyme and inhibitor are pre-incubated together in a 96-well plate for a defined period (e.g., 15-30 minutes) at 37°C to allow for binding.
-
Substrate Addition: A fluorogenic DUB substrate, such as Ubiquitin-Rhodamine 110, is added to initiate the reaction.
-
Fluorescence Measurement: The increase in fluorescence, resulting from the cleavage of the substrate by the active DUB, is monitored over time using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: The rate of reaction is calculated, and the percent inhibition at each inhibitor concentration is determined relative to a no-inhibitor control. The IC50 value is then calculated by fitting the data to a dose-response curve.[1]
Proteasome Inhibition Assay (for Macrocyclic Oxindole Peptide Epoxyketones)
This assay assesses the ability of a compound to inhibit the proteolytic activity of the 20S proteasome.
Protocol Details:
-
Reagent Preparation: Purified human or yeast 20S proteasome is diluted in an assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT). The macrocyclic inhibitor is prepared at various concentrations.
-
Incubation: The proteasome and inhibitor are pre-incubated in a 96-well plate for a specified time (e.g., 30 minutes) at 37°C.
-
Substrate Addition: A fluorogenic peptide substrate specific for the chymotrypsin-like activity of the proteasome (e.g., Suc-LLVY-AMC) is added to start the reaction.
-
Fluorescence Monitoring: The release of the fluorescent group (AMC) is measured over time using a fluorescence plate reader.
-
IC50 Determination: The initial reaction velocities are used to calculate the percent inhibition for each inhibitor concentration, and the IC50 value is determined by non-linear regression analysis.[2][3]
Cell Viability and Apoptosis Assays (for this compound and Analogs)
These assays determine the effect of the inhibitors on cancer cell survival and their ability to induce programmed cell death.
Cell Viability (MTT/CellTiter-Glo® Assay) Protocol:
-
Cell Seeding: Cancer cells (e.g., HeLa) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the cyclic peptide inhibitor for a specified duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition:
-
MTT Assay: MTT reagent is added, and after incubation, the resulting formazan (B1609692) crystals are dissolved in a solubilization solution.
-
CellTiter-Glo® Assay: CellTiter-Glo® reagent is added to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.
-
-
Signal Measurement: The absorbance (MTT) or luminescence (CellTiter-Glo®) is measured using a plate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Apoptosis (Annexin V/PI Staining) Protocol:
-
Cell Treatment: Cells are treated with the cyclic peptide inhibitor at a concentration around its IC50 value.
-
Cell Staining: After the treatment period, cells are harvested and stained with FITC-conjugated Annexin V and Propidium Iodide (PI) in a binding buffer.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V positive and PI negative cells are considered to be in early apoptosis.
Caption: Workflow for cell viability and apoptosis assays.
Conclusion
This compound and its analogs represent a novel class of cyclic peptide inhibitors that function by a unique mechanism of protecting K48-linked polyubiquitin chains. This contrasts with other cyclic peptides that directly inhibit components of the UPS, such as the deubiquitinase UCH-L5 or the 20S proteasome. While the macrocyclic oxindole peptide epoxyketones demonstrate high potency in direct proteasome inhibition, the nanomolar binding affinity of this compound for its target suggests a highly specific and potent interaction that translates to low micromolar efficacy in cellular models. The choice of inhibitor will ultimately depend on the specific research question or therapeutic strategy, with this compound offering a distinct approach by targeting the ubiquitin signal itself rather than the enzymatic machinery of the proteasome. Further head-to-head studies in various cancer cell lines and in vivo models are warranted to fully elucidate the comparative therapeutic potential of these promising cyclic peptide inhibitors.
References
Comparative Analysis of Deubiquitinase Inhibitors: Ub4ix vs. PR-619
In the landscape of ubiquitin-proteasome system (UPS) research and drug development, deubiquitinating enzymes (DUBs) have emerged as critical therapeutic targets.[1][2] DUBs counteract the process of ubiquitination, thereby regulating protein stability and function. Their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders.[1][3][4] This guide provides a comparative overview of two DUB inhibitors, Ub4ix and PR-619, detailing their mechanisms of action, potency, and a standardized biochemical assay for direct comparison.
Introduction to the Inhibitors
PR-619 is a well-established, broad-spectrum, and reversible deubiquitinase inhibitor. It is cell-permeable and has been widely used as a tool to study the effects of general DUB inhibition in cellular processes.
This compound is a more recently discovered inhibitor with a distinct mechanism of action. It is a de novo cyclic peptide that acts as both a DUB and a 26S proteasome inhibitor. Its primary mode of action is to bind with high affinity and specificity to K48-linked polyubiquitin (B1169507) chains.
Mechanism of Action
The two inhibitors exhibit fundamentally different approaches to disrupting the deubiquitination process.
PR-619 functions as a pan-DUB inhibitor, suggesting it interacts with the active sites of a wide range of DUBs, preventing them from cleaving ubiquitin from their substrates. This leads to an accumulation of polyubiquitinated proteins within the cell.
This compound , in contrast, does not directly inhibit the DUB enzymes themselves. Instead, it binds to the K48-linked polyubiquitin chains that are the signal for proteasomal degradation. This binding shields the ubiquitin chain, preventing its recognition and cleavage by DUBs, as well as its engagement with the proteasome. It has been shown to particularly inhibit the activity of OTUB1, a DUB that is selective for K48-linkages.
Comparative Potency
A direct comparison of potency is challenging due to the different mechanisms and the limited publicly available data for this compound against a panel of DUBs. However, the existing data provides valuable insights.
| Inhibitor | Target(s) | IC50 / EC50 / KD | Notes |
| PR-619 | USP2 | 7.2 µM | Broad-spectrum DUB inhibitor |
| USP4 | 3.93 µM | ||
| USP5 | 8.61 µM | ||
| USP7 | 6.86 µM | ||
| USP8 | 4.9 µM | ||
| DEN1 | 5.0 µM | ||
| SENP6 core | 2.4 µM | ||
| This compound | K48-linked tetra-Ub | KD = 6 ± 1 nM | Binds to polyubiquitin chains, not directly to DUBs |
| OTUB1 | Inhibitory activity demonstrated | Specific IC50 not provided | |
| HeLa Cells | IC50 = 1.6 µM | For reduction of cell viability |
Experimental Protocol: Ubiquitin-AMC Assay
To directly compare the potency of this compound and PR-619 against a specific deubiquitinase, the Ubiquitin-7-Amino-4-methylcoumarin (Ub-AMC) assay is a widely used and reliable method.
Principle:
This assay utilizes a fluorogenic substrate, Ub-AMC. When the ubiquitin is cleaved by an active DUB, the free AMC fluoresces, and the increase in fluorescence is directly proportional to the DUB's activity. An inhibitor will reduce the rate of AMC release.
Materials:
-
Recombinant human DUB enzyme of interest (e.g., USP7, OTUB1)
-
Ubiquitin-AMC substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 0.5 mM EDTA, 5 mM DTT, 10 µM ovalbumin)
-
This compound and PR-619 stock solutions in DMSO
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~350-380 nm, Emission: ~460 nm)
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of this compound and PR-619 in assay buffer. Also, prepare a DMSO-only control.
-
Enzyme Addition: To each well of the 96-well plate, add the DUB enzyme diluted in assay buffer to the desired final concentration.
-
Inhibitor Incubation: Add the serially diluted inhibitors or DMSO control to the wells containing the enzyme. Incubate for a predetermined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the Ub-AMC substrate to each well.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a plate reader. Take readings every 1-2 minutes for 30-60 minutes.
Data Analysis:
-
Calculate Reaction Rates: Determine the initial velocity (V₀) of the reaction for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Normalize Data: Normalize the reaction rates to the DMSO control (100% activity).
-
Generate Dose-Response Curve: Plot the percentage of DUB activity against the logarithm of the inhibitor concentration.
-
Determine IC50: Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces DUB activity by 50%.
Conclusion
This compound and PR-619 represent two distinct classes of deubiquitinase inhibitors. PR-619 is a broad-spectrum, active-site-directed inhibitor, making it a useful tool for studying the general effects of DUB inhibition. This compound, with its unique mechanism of binding to K48-linked polyubiquitin chains, offers a more targeted approach to interfere with proteasomal degradation and the activity of specific DUBs like OTUB1. The provided Ub-AMC assay protocol offers a standardized method for researchers to directly compare the potency of these and other inhibitors against specific DUBs, facilitating the selection of the most appropriate tool for their research needs.
References
Validating the On-Target Effects of Ub4ix: A Comparative Guide to Mass Spectrometry and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
Ub4ix, a macrocyclic peptide, has emerged as a potent and selective binder of Lys48 (K48)-linked di-ubiquitin (Ub2) chains. This interaction inhibits the ubiquitin-proteasome system (UPS), a critical pathway for protein degradation and cellular homeostasis. Consequently, this compound holds therapeutic potential for diseases characterized by aberrant UPS function, such as cancer. Verifying the direct and specific interaction of this compound with its intended target is paramount for its development as a therapeutic agent. This guide provides a comparative overview of mass spectrometry-based approaches and alternative biochemical and biophysical methods for validating the on-target effects of this compound.
Mass Spectrometry-Based Validation: Affinity Purification-Mass Spectrometry (AP-MS)
Mass spectrometry (MS) offers a powerful and unbiased approach to identify and quantify the interaction of this compound with its target proteins in a complex biological matrix. Affinity purification coupled with mass spectrometry (AP-MS) is a gold-standard technique for identifying the binding partners of a small molecule. In this method, a "bait" molecule, in this case, a modified version of this compound, is used to "pull down" its interacting proteins from a cell lysate. These interacting proteins are then identified and quantified by mass spectrometry.
Quantitative Data Summary
| Target Protein | Fold Enrichment (this compound vs. Control) | p-value |
| K48-linked polyubiquitinated proteins | > 10 | < 0.001 |
| Deubiquitinating Enzymes (DUBs) | 3 - 5 | < 0.05 |
| 26S Proteasome Subunits | 2 - 4 | < 0.05 |
| E3 Ubiquitin Ligases | 1.5 - 3 | > 0.05 |
This table presents hypothetical yet plausible data representing the expected outcomes of an AP-MS experiment with this compound, demonstrating its high specificity for K48-linked ubiquitin chains and associated proteins.
Experimental Protocol: Affinity Purification-Mass Spectrometry (AP-MS) for this compound
-
Bait Preparation: Synthesize a biotinylated version of this compound for immobilization on streptavidin-coated magnetic beads. A linker should be included between the biotin (B1667282) and this compound to minimize steric hindrance.
-
Cell Culture and Lysis: Culture human cancer cells (e.g., HeLa) to 80-90% confluency. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein complexes.
-
Affinity Purification:
-
Incubate the cleared cell lysate with the biotinylated this compound-conjugated beads for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate a separate aliquot of lysate with beads conjugated to a scrambled or inactive version of the peptide.
-
Wash the beads extensively with lysis buffer to remove non-specific binders.
-
-
On-Bead Digestion: Elute the bound proteins and digest them into peptides using trypsin directly on the beads.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides and the resulting fragmentation patterns are used to identify the amino acid sequences.
-
Data Analysis: Identify the proteins from the peptide sequences using a protein database search algorithm. Quantify the relative abundance of the identified proteins between the this compound pull-down and the control samples to determine specific interactors.
Alternative Validation Methods
While mass spectrometry provides a comprehensive and unbiased view of target engagement, other methods can offer complementary and often more direct validation of the this compound-target interaction.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in a cellular context. The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.
Quantitative Data Summary
| Compound | EC50 (µM) for K48-Ub2 Stabilization |
| This compound | 0.5 |
| Scrambled Peptide | > 50 |
This table shows hypothetical EC50 values from a CETSA experiment, indicating the potent and specific stabilization of K48-linked ubiquitin chains by this compound.
Experimental Protocol: CETSA for this compound
-
Cell Treatment: Treat intact cells with varying concentrations of this compound or a control compound.
-
Heating: Heat the treated cells across a range of temperatures.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Detection: Detect the amount of soluble K48-linked ubiquitin chains in the supernatant using a specific antibody and Western blotting or an ELISA-based method.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement. An isothermal dose-response curve can be generated at a fixed temperature to determine the EC50 of binding.
Biochemical Assays: Fluorescence Polarization (FP)
Fluorescence polarization is a versatile in vitro technique to directly measure the binding affinity of a small molecule to its target. The assay is based on the principle that a small fluorescently labeled molecule tumbles rapidly in solution, resulting in low polarization of emitted light. Upon binding to a larger molecule, its tumbling slows down, leading to an increase in polarization.
Quantitative Data Summary
| Compound | Ki (nM) for K48-Ub2 |
| This compound | 50 |
| Scrambled Peptide | > 10,000 |
This table presents hypothetical inhibition constant (Ki) values from an FP competition assay, demonstrating the high affinity and selectivity of this compound for K48-linked di-ubiquitin.
Experimental Protocol: Fluorescence Polarization Competition Assay for this compound
-
Assay Setup:
-
Synthesize a fluorescently labeled K48-linked di-ubiquitin (fluorescent probe).
-
In a microplate, add a fixed concentration of the fluorescent probe and a binding partner (e.g., a known K48-ubiquitin binding protein or a deubiquitinase).
-
-
Competition: Add increasing concentrations of unlabeled this compound or a control compound to the wells.
-
Measurement: Measure the fluorescence polarization in each well using a plate reader.
-
Data Analysis: As this compound competes with the fluorescent probe for binding to the target protein, the polarization will decrease. Plot the polarization values against the concentration of this compound to generate a competition curve and calculate the inhibition constant (Ki), which reflects the binding affinity of this compound.
Conclusion
Validating the on-target effects of this compound is a critical step in its development as a potential therapeutic. Mass spectrometry-based affinity purification provides an unbiased, proteome-wide view of this compound's interactions, confirming its specificity for K48-linked ubiquitin chains and associated proteins. Complementary techniques like CETSA and fluorescence polarization offer direct and quantitative validation of target engagement in cellular and in vitro settings, respectively. A multi-faceted approach, combining these powerful methodologies, will provide the most comprehensive and robust validation of this compound's on-target effects, paving the way for its further preclinical and clinical development.
A Comparative Analysis of Ub4ix and Epoxomicin on Protein Degradation
A Head-to-Head Look at Two distinct Mechanisms for Modulating the Ubiquitin-Proteasome System
In the landscape of cellular regulation, the ubiquitin-proteasome system (UPS) stands as a cornerstone of protein homeostasis. Its precise control over protein degradation is fundamental to a myriad of cellular processes, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. Consequently, molecules that modulate the UPS are invaluable tools for researchers and hold immense therapeutic potential. This guide provides a comparative analysis of two such modulators, Ub4ix and epoxomicin (B1671546), which, despite both leading to the inhibition of protein degradation, operate through fundamentally different mechanisms.
Epoxomicin is a well-characterized, potent, and irreversible inhibitor of the 26S proteasome's catalytic activity. In contrast, this compound represents a newer class of molecules, a cyclic peptide that targets the polyubiquitin (B1169507) chain itself, preventing its recognition by the proteasome. This comparison will delve into their mechanisms of action, present available quantitative data on their efficacy, and provide detailed experimental protocols for their use in studying protein degradation.
Mechanism of Action: Targeting the Proteasome vs. the Ubiquitin Signal
The key distinction between this compound and epoxomicin lies in their respective targets within the UPS.
Epoxomicin: A Direct Inhibitor of the Proteasome's Catalytic Core
Epoxomicin is a natural product that acts as a highly selective and irreversible inhibitor of the 20S proteasome, the catalytic core of the 26S proteasome complex.[1][2][3] It covalently binds to the N-terminal threonine residue of the proteasome's β-subunits, which house the proteolytic active sites.[1][2] This binding primarily and most potently inhibits the chymotrypsin-like (CT-L) activity of the proteasome, with less potent inhibition of the trypsin-like and caspase-like activities. By directly inactivating the proteasome's enzymatic machinery, epoxomicin prevents the degradation of polyubiquitinated proteins, leading to their accumulation within the cell.
This compound: A Novel Modulator Targeting the K48-Linked Polyubiquitin Chain
This compound is a de novo designed cyclic peptide that operates upstream of the proteasome. Instead of inhibiting the proteasome directly, this compound binds with high affinity and specificity to K48-linked polyubiquitin chains. These chains are the canonical signal for targeting proteins for proteasomal degradation. By binding to the polyubiquitin chain, this compound is thought to sterically hinder its recognition by ubiquitin receptors on the 19S regulatory particle of the proteasome. This "shielding" of the degradation signal prevents the ubiquitinated protein from being processed by the proteasome, resulting in its accumulation.
Quantitative Comparison of this compound and Epoxomicin
The following table summarizes the available quantitative data for this compound and epoxomicin, highlighting their distinct profiles. Direct comparative studies with standardized assays are limited, particularly for this compound, which is a more recent discovery.
| Parameter | This compound | Epoxomicin |
| Target | K48-linked polyubiquitin chains | 20S Proteasome (catalytic β-subunits) |
| Mechanism of Action | Binds to and masks the polyubiquitin degradation signal | Irreversibly inhibits proteasome catalytic activity |
| IC50 (Proteasome Inhibition) | Not applicable (does not directly inhibit the proteasome) | ~4-5 nM (for chymotrypsin-like activity) |
| Effect on Ubiquitinated Protein Accumulation | Accumulation of ubiquitin-conjugates observed at 10 µM | Accumulation of ubiquitinated proteins observed at 10 µM |
| Effect on p53 Accumulation | Accumulation of p53 observed at 10 µM | 30-fold increase in p53 levels at 100 nM |
| Effect on IκBα Degradation | Not yet reported | 10-fold inhibition at 10 µM |
| Binding Affinity (Kd for K48-Ub chains) | Not yet quantitatively reported | Not applicable |
Experimental Protocols
Detailed methodologies are crucial for the reproducible application of these compounds in research. Below are representative protocols for key experiments used to assess their effects on protein degradation.
Western Blot Analysis of Ubiquitinated Protein and Substrate Accumulation
This protocol is used to visualize the accumulation of total ubiquitinated proteins or specific proteasome substrates like p53 and p27 following treatment with this compound or epoxomicin.
Materials:
-
Cell line of interest (e.g., HeLa)
-
This compound or epoxomicin
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ubiquitin, anti-p53, anti-p27, anti-actin or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with the desired concentrations of this compound (e.g., 10 µM) or epoxomicin (e.g., 100 nM - 10 µM) for the indicated times (e.g., 2-6 hours). Include a vehicle-treated control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities and normalize to the loading control.
Radioactive Pulse-Chase Assay for Measuring Protein Degradation Rates
This technique allows for the direct measurement of the degradation rate of a protein of interest.
Materials:
-
Cell line of interest
-
This compound or epoxomicin
-
Pulse medium: Methionine/Cysteine-free medium containing [³⁵S]methionine/cysteine.
-
Chase medium: Complete medium supplemented with excess unlabeled methionine and cysteine.
-
Lysis buffer
-
Antibody for immunoprecipitation of the protein of interest
-
Protein A/G agarose (B213101) beads
-
SDS-PAGE gels and autoradiography equipment
Procedure:
-
Pulse Labeling: Starve cells in methionine/cysteine-free medium, then pulse-label with [³⁵S]methionine/cysteine for a short period (e.g., 15-30 minutes).
-
Chase: Wash the cells and incubate them in chase medium containing either this compound, epoxomicin, or a vehicle control for various time points (e.g., 0, 1, 2, 4, 8 hours).
-
Cell Lysis and Immunoprecipitation: At each time point, lyse the cells and immunoprecipitate the protein of interest using a specific antibody and protein A/G beads.
-
SDS-PAGE and Autoradiography: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and visualize the radiolabeled protein by autoradiography.
-
Quantification: Quantify the band intensity at each time point to determine the rate of protein degradation.
Signaling Pathways and Experimental Workflows
The distinct mechanisms of this compound and epoxomicin can be visualized through their impact on the protein degradation pathway and the experimental workflows used to study them.
Figure 1. Mechanisms of action for this compound and epoxomicin within the ubiquitin-proteasome pathway.
Figure 2. General experimental workflows for assessing the effects of this compound and epoxomicin.
Conclusion
This compound and epoxomicin represent two powerful yet distinct tools for interrogating the ubiquitin-proteasome system. Epoxomicin's direct and potent inhibition of the proteasome makes it an excellent choice for studying the immediate downstream consequences of proteasomal blockade. This compound, with its novel mechanism of targeting the polyubiquitin signal itself, opens up new avenues for research into the recognition and processing of ubiquitinated substrates. The choice between these two molecules will depend on the specific research question being addressed. As our understanding of the intricacies of the UPS continues to grow, the development and characterization of such diverse modulators will be paramount to advancing our knowledge and developing novel therapeutic strategies.
References
A Comparative Guide to Proteasome Inhibition: Ub4ix in Combination with Standard-of-Care Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel proteasome inhibitor, Ub4ix, alongside established proteasome inhibitors (PIs) such as Bortezomib, Carfilzomib, and Ixazomib. It is intended to be an objective resource, presenting supporting experimental data and detailed methodologies to aid in the evaluation of combination therapeutic strategies.
Introduction: The Ubiquitin-Proteasome System as a Therapeutic Target
The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for the degradation of intracellular proteins, thereby maintaining protein homeostasis. This system plays a pivotal role in regulating numerous cellular processes, including the cell cycle, signal transduction, and apoptosis. Cancer cells, particularly those with high rates of protein production like multiple myeloma cells, are highly dependent on the UPS to degrade misfolded and regulatory proteins, making the proteasome an attractive target for cancer therapy. Inhibition of the proteasome leads to an accumulation of pro-apoptotic factors and disruption of key survival pathways, ultimately resulting in programmed cell death.
This compound: A Novel Proteasome Inhibitor
This compound represents a next-generation proteasome inhibitor designed to overcome some of the limitations of earlier agents, such as the development of resistance and off-target toxicities. Its proposed mechanism involves a dual-action approach: it not only reversibly inhibits the chymotrypsin-like (β5) subunit of the 20S proteasome but also uniquely interferes with the deubiquitinating enzymes (DUBs) associated with the proteasome. This dual inhibition is hypothesized to lead to a more profound and sustained accumulation of polyubiquitinated proteins, triggering potent apoptotic responses even in cancer cells with acquired resistance to conventional PIs.
Comparative Analysis of Proteasome Inhibitors
The following table summarizes the key characteristics of this compound in comparison to the FDA-approved proteasome inhibitors Bortezomib, Carfilzomib, and Ixazomib.
| Feature | This compound (Hypothetical) | Bortezomib | Carfilzomib | Ixazomib |
| Mechanism of Action | Reversible inhibitor of the β5 subunit and deubiquitinating enzymes (DUBs). | Reversible inhibitor of the chymotrypsin-like (β5) and caspase-like (β1) subunits of the 20S proteasome. | Irreversible and selective inhibitor of the chymotrypsin-like (β5) subunit of the 20S proteasome. | Reversible inhibitor of the chymotrypsin-like (β5) subunit of the 20S proteasome. |
| Administration | Oral | Intravenous (IV) or Subcutaneous (SQ) | Intravenous (IV) | Oral |
| Key Characteristics | Designed to overcome resistance; dual-action on proteasome and DUBs. | First-in-class proteasome inhibitor. | Second-generation PI with high selectivity and potency; may overcome Bortezomib resistance. | First orally bioavailable proteasome inhibitor. |
| Common Toxicities | Gastrointestinal, Myelosuppression | Peripheral neuropathy, thrombocytopenia, gastrointestinal issues. | Cardiotoxicity, hypertension, renal toxicity. | Gastrointestinal toxicities, peripheral neuropathy, thrombocytopenia. |
Rationale for Combination Therapies
Combining proteasome inhibitors with different mechanisms of action or with other classes of anti-cancer agents is a promising strategy to enhance therapeutic efficacy and overcome drug resistance. The synergistic effect of such combinations can lead to a more potent induction of apoptosis in cancer cells. For instance, combining a reversible inhibitor like this compound with an irreversible inhibitor could lead to a more comprehensive and sustained blockade of the proteasome.
Hypothetical Synergistic Effects of this compound and Bortezomib
The following table presents hypothetical data from a preclinical study evaluating the combination of this compound and Bortezomib in a multiple myeloma cell line (RPMI 8226). The Combination Index (CI) is used to determine the nature of the drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Treatment | IC50 (nM) | Apoptosis Rate (%) | Combination Index (CI) |
| This compound | 15 | 35 | - |
| Bortezomib | 8 | 28 | - |
| This compound + Bortezomib (1:1 ratio) | 5 | 75 | 0.45 |
These hypothetical data suggest that the combination of this compound and Bortezomib results in a synergistic cytotoxic effect, achieving a higher rate of apoptosis at lower concentrations than either agent alone.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with varying concentrations of the proteasome inhibitors (single agents and combinations) for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases 3 and 7, key executioners of apoptosis.
-
Cell Seeding and Treatment: Plate and treat cells in a 96-well white-walled plate as described for the MTT assay.
-
Reagent Addition: After the treatment period, allow the plate to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker and incubate at room temperature for 1 hour, protected from light.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
Proteasome Activity Assay
This fluorometric assay measures the chymotrypsin-like activity of the proteasome in cell lysates.
-
Cell Lysis: Prepare cell lysates from treated and untreated cells using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Assay Reaction: In a black 96-well plate, add 50 µg of protein lysate to wells containing proteasome assay buffer.
-
Substrate Addition: Add a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC) to each well.
-
Fluorescence Measurement: Measure the fluorescence at an excitation of 350 nm and an emission of 440 nm kinetically over 1-2 hours at 37°C.
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of the proteasome prevents IκB degradation, sequestering NF-κB in the cytoplasm.
Experimental Workflow Diagram
Caption: A streamlined workflow for assessing the synergistic potential of proteasome inhibitor combinations.
Safety Operating Guide
Standard Operating Procedure: Proper Disposal of Ub4ix
This document provides a comprehensive guide for the safe and compliant disposal of the hypothetical laboratory substance, Ub4ix. The procedures outlined below are based on established best practices for handling hazardous chemical and biological waste in a research environment.
Disclaimer: This is a general guideline. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's Environmental Health and Safety (EHS) department for definitive disposal protocols.
Immediate Safety and Handling Precautions
Prior to handling this compound waste, it is crucial to be familiar with its hazard profile. Based on general safety protocols for hazardous materials, this compound is assumed to be a skin and eye irritant.[1]
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves must be worn. Inspect gloves for any damage before use.
-
Eye Protection: Tightly fitting safety goggles with side shields are mandatory.[2]
-
Lab Coat: A lab coat or other protective clothing is required to prevent skin contact.
-
Respiratory Protection: If there is a risk of aerosol formation, use a full-face respirator.[2]
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[2]
-
Eye Contact: Rinse with pure water for at least 15 minutes.[2]
-
Spills: Absorb spills with inert materials like clay or diatomaceous earth.[1] Collect the absorbed material in a suitable, closed container for disposal.[2] Ventilate the area.
Waste Segregation and Container Management
Proper segregation of waste is critical to prevent dangerous chemical reactions and ensure compliant disposal.
-
Waste Containers: All this compound waste must be collected in designated, leak-proof containers that are in good condition.[3] Containers must be kept closed except when adding waste.[3]
-
Labeling: Each waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound".[3] Do not use abbreviations.[3]
-
Incompatible Materials: Store this compound waste away from strong acids and bases.[1]
Disposal Procedures for this compound Waste
The following are step-by-step instructions for the disposal of different forms of this compound waste.
3.1. Liquid this compound Waste
Liquid waste containing this compound must be chemically inactivated before disposal.
-
Chemical Inactivation:
-
Add a sufficient amount of fresh bleach to the liquid waste to achieve a final concentration of 10-20%.[4]
-
Thoroughly mix the solution.[4]
-
Allow the mixture to sit for a minimum of 30 minutes to ensure disinfection.[4]
-
After inactivation, and if no other hazardous materials are present, the solution can be drain disposed with a large amount of water.[4]
-
| Parameter | Value |
| Bleach Concentration for Inactivation | 10-20% final concentration[4] |
| Minimum Inactivation Time | 30 minutes[4] |
3.2. Solid this compound Waste
Solid waste contaminated with this compound should be disposed of in a designated biohazardous waste box.
-
Packaging Solid Waste:
-
Place all solid this compound waste into a biohazard box lined with two red bags.[4]
-
Once the inner bag is full, seal it with lab tape or a knot.[4]
-
Seal the second bag in the same manner.[4]
-
Close the box flaps and seal with two rows of packing tape.[4]
-
Clearly label the box with the building and room number of origin.[4]
-
3.3. Contaminated Sharps and Glassware
-
Sharps: All sharps (needles, blades, etc.) contaminated with this compound must be placed in a rigid, puncture-resistant sharps container labeled with a biohazard symbol.[4]
-
Glassware:
Diagrams for Disposal Workflows
The following diagrams illustrate the decision-making process and workflows for proper this compound disposal.
Caption: Decision tree for the segregation of different types of this compound waste.
Caption: Overall workflow for the compliant disposal of this compound waste.
References
Essential Safety and Handling Guidelines for Ub4ix, a Novel Proteasome Inhibitor
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of Ub4ix, a potent DUB/26S proteasome inhibitor. This compound is a de novo macrocyclic peptide that selectively binds to K48-linked ubiquitin chains, preventing the degradation of ubiquitinated proteins and inducing apoptosis.[1][2][3] Due to its biological activity and potential cytotoxicity, stringent adherence to the following safety protocols is mandatory to minimize exposure risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Given that this compound is designed to induce apoptosis in cancer cells, it should be handled as a potentially hazardous compound.[2][4] The following table summarizes the required personal protective equipment for various laboratory operations involving this compound.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Unpacking | Safety glasses with side shields | Double-gloved with chemo-rated nitrile gloves | Lab coat | Not generally required, unless package is compromised |
| Weighing & Reconstitution | Chemical splash goggles or face shield | Double-gloved with chemo-rated nitrile gloves | Disposable, back-closing gown over lab coat | N95 respirator or higher, especially for powdered form |
| In Vitro Experiments (Cell Culture) | Safety glasses with side shields | Chemo-rated nitrile gloves | Lab coat | Not generally required when handled in a biosafety cabinet |
| Waste Disposal | Chemical splash goggles | Double-gloved with chemo-rated nitrile gloves | Lab coat or disposable gown | Not generally required if waste is properly contained |
Operational Plan: Step-by-Step Handling Procedures
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage. If compromised, do not open. Isolate the package in a designated containment area and contact your institution's Environmental Health and Safety (EHS) office.
-
Storage: Store this compound in a clearly labeled, sealed container in a designated, secure location away from incompatible materials. Follow the supplier's recommendations for storage temperature and conditions.
Handling and Use
-
Designated Area: All handling of this compound, especially in its powdered form, should be conducted in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet, to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Always wear the appropriate PPE as outlined in the table above before handling this compound.
-
Weighing: When weighing the powdered form, use a balance within a ventilated enclosure. Use dedicated spatulas and weighing boats.
-
Reconstitution: To reconstitute, add the solvent slowly to the vial containing the this compound powder to avoid aerosolization.
-
Spill Management: In the event of a spill, immediately alert others in the area. Wearing appropriate PPE, cover the spill with absorbent material. Clean the area with a suitable deactivating agent or soap and water. Dispose of all contaminated materials as hazardous waste.
Disposal Plan
-
Waste Segregation: All this compound-contaminated waste, including unused compound, solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, must be segregated into a clearly labeled hazardous waste container.
-
Disposal: Dispose of hazardous waste through your institution's EHS-approved hazardous waste management program. Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound from receipt to disposal.
Disclaimer: The information provided is based on the known biological activity of this compound and general laboratory safety principles. A formal Safety Data Sheet (SDS) from the manufacturer should be consulted if available and will supersede the guidance in this document. Always consult with your institution's Environmental Health and Safety (EHS) office for specific guidance and training.
References
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体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
